molecular formula C4H10O2 B7761105 1,1-Dimethoxyethane CAS No. 25154-53-4

1,1-Dimethoxyethane

Cat. No.: B7761105
CAS No.: 25154-53-4
M. Wt: 90.12 g/mol
InChI Key: SPEUIVXLLWOEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Mildly toxic by ingestion and inhalation. Severely irritates the skin and eyes. Used to make other chemicals.
This compound is an acetal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEUIVXLLWOEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Record name 1,1-DIMETHOXYETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17731
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027178
Record name 1,1-Dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,1-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Mildly toxic by ingestion and inhalation. Severely irritates the skin and eyes. Used to make other chemicals., Colorless liquid with a strong aromatic odor; [Hawley], Liquid, volatile colourless liquid with a sharp, green, ethereal odour
Record name 1,1-DIMETHOXYETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17731
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1-Dimethoxyethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2712
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,1-Dimethoxyethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,1-Dimethoxyethane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

64.5 °C, 64.00 to 65.00 °C. @ 760.00 mm Hg
Record name 1,1-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1-Dimethoxyethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

BELOW 80 °F
Record name 1,1-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

ETHER; VERY SOL IN ACETONE, Miscible with water, alcohol, chloroform, ether., 1000 mg/mL at 25 °C, miscible with water, organic solvent, oils, miscible (in ethanol)
Record name 1,1-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1-Dimethoxyethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,1-Dimethoxyethane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.85015 @ 20 °C/4 °C, 0.850-0.860
Record name 1,1-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1-Dimethoxyethane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

3.1 (AIR= 1)
Record name 1,1-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

171.0 [mmHg], 171.18 mm Hg at 25 °C
Record name 1,1-Dimethoxyethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2712
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,1-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS LIQ, MOBILE LIQ

CAS No.

534-15-6, 25154-53-4
Record name 1,1-DIMETHOXYETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17731
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1-Dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DIMETHOXYETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO2AW8UR5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,1-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1-Dimethoxyethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-113.2 °C
Record name 1,1-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1-Dimethoxyethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Introduction: The Role of 1,1-Dimethoxyethane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1-Dimethoxyethane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of this compound (acetaldehyde dimethyl acetal), a versatile acetal widely employed in organic synthesis and chemical manufacturing. Moving beyond a simple recitation of facts, this document provides an in-depth analysis of the compound's structural characteristics, spectroscopic signature, reactivity, and practical applications, with a focus on the causal relationships that underpin its utility in research and development.

This compound, also known as acetaldehyde dimethyl acetal, is a colorless, volatile liquid with a characteristic sweet, ether-like odor. Its chemical structure, featuring two methoxy groups attached to the same carbon, defines it as an acetal. This functional group is the cornerstone of its chemical behavior, conferring stability under basic and neutral conditions while allowing for controlled cleavage under acidic catalysis.[1][2] This reactivity profile makes it an invaluable tool in multi-step organic synthesis, particularly as a protecting group for carbonyls and diols.[3] Furthermore, its properties as an aprotic solvent and its role as a precursor in the synthesis of pharmaceuticals, dyes, and polymers underscore its importance in both laboratory and industrial settings.[4][5][6]

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central sp³-hybridized carbon atom bonded to a hydrogen atom, a methyl group, and two electron-donating methoxy groups. This geminal diether arrangement is key to its chemical properties.

Caption: 2D chemical structure of this compound.

The quantitative physical and chemical properties of this compound are summarized below for reference.

PropertyValueReference(s)
Molecular Formula C₄H₁₀O₂[7]
Molecular Weight 90.12 g/mol [7]
CAS Number 534-15-6[4]
Appearance Colorless liquid[4]
Odor Sweet, ether-like, fruity, green[4][8][9]
Density 0.852 g/mL at 25 °C[9][10]
Boiling Point 64 °C[10][11]
Melting Point -113 °C[10][11]
Flash Point -17 °C (1 °F)[9]
Vapor Pressure 187 mmHg at 25 °C[9]
Vapor Density 3.1 (vs. air)[9]
Refractive Index (n20/D) 1.367[8][10]
Solubility in Water Soluble[4]
Solubility in Organic Solvents Miscible with alcohol, ether, chloroform[8][10]

Spectroscopic Characterization

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. The expected data are highly characteristic.

TechniqueObservationInterpretation
¹H NMR δ ~4.57 ppm (quartet, 1H, J=5.3 Hz)δ ~3.31 ppm (singlet, 6H)δ ~1.28 ppm (doublet, 3H, J=5.3 Hz)The quartet corresponds to the methine proton (-CH) coupled to the adjacent methyl group. The singlet is from the six equivalent protons of the two methoxy (-OCH₃) groups. The doublet arises from the terminal methyl (-CH₃) protons coupled to the methine proton.[9][12]
IR Spectroscopy ~2990-2830 cm⁻¹ (C-H stretch)~1450-1375 cm⁻¹ (C-H bend)~1150-1085 cm⁻¹ (strong, multiple bands)The strong absorptions in the 1150-1085 cm⁻¹ region are the most prominent feature and are characteristic of the C-O single bond stretching of the acetal functional group.[9][13]
Mass Spectrometry (EI) m/z = 90 (M⁺)m/z = 75m/z = 45The molecular ion peak (M⁺) may be of low intensity. A key fragmentation is the loss of a methyl radical (•CH₃) to give the resonance-stabilized oxonium ion at m/z 75. Another common fragment is [CH₃O=CH₂]⁺ at m/z 45.[7][9]

Chemical Reactivity and Synthetic Behavior

The utility of this compound stems from the dichotomous reactivity of the acetal group.

Stability: Acetals are robust and unreactive towards bases, nucleophiles, organometallic reagents (e.g., Grignard reagents), hydrides, and most oxidizing and reducing agents.[1] This inertness is the fundamental reason for their use as protecting groups.

Acid-Catalyzed Hydrolysis: The primary reaction of acetals is hydrolysis, which occurs readily in the presence of aqueous acid to regenerate the parent aldehyde (acetaldehyde) and alcohol (methanol).[1][14] The reaction is reversible, and the equilibrium can be controlled by the concentration of water.[14][15]

Mechanism of Hydrolysis: The hydrolysis proceeds via a two-stage A-1 type mechanism under typical acidic conditions.[1][16]

  • Protonation: An acid protonates one of the ether oxygens, converting it into a good leaving group (methanol).[14]

  • Carbocation Formation: The protonated ether cleaves to release a molecule of methanol, forming a resonance-stabilized oxocarbenium ion.[14]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation.

  • Deprotonation: Loss of a proton from the oxonium ion yields a hemiacetal intermediate.

  • Repeat: The process repeats—protonation of the second methoxy group, loss of a second methanol molecule, nucleophilic attack by water, and deprotonation—to yield the final acetaldehyde product.

Acetal_Hydrolysis Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Carbocation Oxocarbenium Ion + Methanol ProtonatedAcetal->Carbocation - CH₃OH Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Aldehyde Acetaldehyde + Methanol ProtonatedHemiacetal->Aldehyde - CH₃OH - H⁺

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Synthesis of this compound

The standard industrial and laboratory synthesis involves the acid-catalyzed reaction of acetaldehyde with two equivalents of methanol.[6][10] This is an equilibrium-controlled process, and driving the reaction to completion often requires removal of the water byproduct.[6][15]

Experimental Protocol: Synthesis via Acetalization

This protocol describes a general method for the synthesis of this compound using a solid acid catalyst, which simplifies purification.[6][17]

Materials:

  • Acetaldehyde

  • Methanol (anhydrous)

  • Solid acid catalyst (e.g., Amberlyst-15 resin)

  • Anhydrous sodium carbonate or potassium carbonate for neutralization

  • Anhydrous magnesium sulfate for drying

  • Round-bottom flask, reflux condenser, magnetic stirrer, distillation apparatus

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Reagents: Charge the flask with excess anhydrous methanol and the solid acid catalyst (e.g., 5-10% by weight of acetaldehyde).

  • Reaction: Cool the methanol mixture in an ice bath and slowly add acetaldehyde dropwise with vigorous stirring.

  • Equilibration: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until the reaction reaches equilibrium (monitor by GC or NMR).

  • Workup: Filter off the solid acid catalyst. Neutralize the filtrate by adding anhydrous sodium carbonate and stirring for 30 minutes.

  • Purification: Filter the mixture again to remove the carbonate. The product is purified from the excess methanol by fractional distillation. Collect the fraction boiling at approximately 64 °C.[8][10] Dry the collected fraction over anhydrous magnesium sulfate if necessary.

Acetal_Synthesis Aldehyde Acetaldehyde ProtonatedAldehyde Protonated Aldehyde Aldehyde->ProtonatedAldehyde + H⁺ Hemiacetal Hemiacetal ProtonatedAldehyde->Hemiacetal + CH₃OH - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Carbocation Oxocarbenium Ion ProtonatedHemiacetal->Carbocation - H₂O Acetal This compound Carbocation->Acetal + CH₃OH - H⁺

Caption: Mechanism for the acid-catalyzed synthesis of this compound.

Applications in Research and Drug Development

Acetal Protecting Group Chemistry

The primary application of this compound in complex synthesis is as a protecting group reagent, typically for diols, via a transacetalization reaction.[18] This is crucial when a diol must be masked to allow selective reaction at another functional group.

Caption: Workflow for diol protection using this compound.

Experimental Protocol: Protection of a Diol

Materials:

  • Substrate containing a 1,2- or 1,3-diol

  • This compound (reagent and/or solvent)

  • Anhydrous solvent (e.g., DCM, Toluene)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS))

  • Saturated aqueous sodium bicarbonate solution

  • Brine, anhydrous sodium sulfate

Procedure:

  • Setup: In a flame-dried, inert-atmosphere flask, dissolve the diol-containing substrate in an anhydrous solvent.

  • Reagents: Add an excess of this compound (2-10 equivalents). Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 eq PTSA).

  • Reaction: Stir the mixture at room temperature. The reaction progress is conveniently monitored by TLC, observing the disappearance of the starting diol.

  • Workup: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the protected substrate, which can be further purified by chromatography if necessary.[9][18]

Other Key Applications
  • Pharmaceutical Synthesis: It is used as a reagent in the synthesis of various pharmaceutical compounds and key intermediates, such as analogues of nevirapine and building blocks for novel therapeutic agents.[5][10]

  • Solvent: Due to its polar, aprotic nature, it is an effective solvent for certain applications, including organometallic reactions like Grignard reactions and in electrochemistry for battery electrolytes.[4]

  • Flavoring Agent: It is found naturally in some foods like figs and tea and is used as a flavoring agent.[4][8]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

Hazard CategoryDescription and PrecautionsReference(s)
Flammability Highly flammable liquid and vapor (H225). Vapors may form explosive mixtures with air and can flash back from an ignition source. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond containers during transfer.[10][19][20]
Reactivity/Stability Can form explosive peroxides upon prolonged exposure to air or light. Store in tightly closed containers in a cool, well-ventilated area. Storing under an inert atmosphere (e.g., nitrogen) is recommended for long-term storage. May react violently with strong oxidizing agents.[4][10][21]
Health Hazards May cause skin and eye irritation. Mildly toxic by inhalation and ingestion. Vapors may cause dizziness. Avoid breathing vapors and ensure adequate ventilation.[9][10][20]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and flame-retardant clothing. If ventilation is inadequate, use a suitable respirator.[20]
Spill & Fire For small fires, use dry chemical, CO₂, or alcohol-resistant foam. For spills, eliminate ignition sources, absorb with inert material (e.g., sand, earth), and place in a sealed container for disposal.[19][20][21]

Conclusion

This compound is a deceptively simple molecule whose value lies in the precise and predictable reactivity of its acetal functional group. Its stability to a wide range of reagents, coupled with its facile, acid-catalyzed cleavage, makes it an essential tool for the strategic protection of functional groups in complex molecular synthesis. For researchers in drug development and materials science, a thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is crucial for leveraging its full potential safely and effectively.

References

Whitepaper: A Mechanistic and Practical Guide to Acid-Catalyzed Acetal Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The formation of acetals from carbonyl compounds is a cornerstone of synthetic organic chemistry, primarily serving as a robust strategy for the protection of aldehydes and ketones. This function is critical in multistep syntheses, particularly within drug development, where the selective transformation of polyfunctional molecules is paramount. This in-depth technical guide provides a comprehensive examination of the acid-catalyzed acetal formation mechanism. It moves beyond a simple recitation of steps to explore the underlying principles of catalysis, equilibrium control, and the causal factors that guide experimental design. By integrating mechanistic theory with field-proven protocols, this document serves as an authoritative resource for scientists seeking to master this essential transformation.

The Strategic Importance of Acetals as Protecting Groups

In the complex landscape of pharmaceutical synthesis, a target molecule often contains multiple reactive functional groups. To achieve the desired chemical modification at one site without unintended reactions at another, a strategy of "protection and deprotection" is employed. Acetals are exemplary protecting groups for aldehydes and ketones for several key reasons[1][2][3][4].

Once formed, acetals are remarkably stable and unreactive under neutral or strongly basic conditions[3]. They are impervious to a wide range of potent reagents, including:

  • Strongly nucleophilic organometallic reagents (e.g., Grignard and organolithium reagents).

  • Metallo-hydride reducing agents (e.g., LiAlH₄ and NaBH₄)[5][6].

  • Oxidizing agents[3].

This inertness allows chemists to perform transformations on other parts of a molecule, such as the reduction of an ester in the presence of a ketone, with high fidelity[2]. Crucially, the acetal group can be readily removed (deprotected) to regenerate the original carbonyl group by simple hydrolysis with aqueous acid, a process that is often mild and high-yielding[3][6][7]. This reversible and controlled masking of reactivity makes acetal formation an indispensable tool in the synthetic chemist's arsenal.

The Core Mechanism: A Step-by-Step Deconstruction

The conversion of a carbonyl compound to an acetal does not occur in a single step but proceeds through a discrete, isolable intermediate: the hemiacetal . The overall reaction requires two equivalents of an alcohol and a catalytic amount of acid[8][9]. The entire process is a sequence of reversible equilibria[7][10].

The mechanism can be dissected into two main stages:

  • Formation of the Hemiacetal: (Protonation -> Addition -> Deprotonation)

  • Conversion of Hemiacetal to Acetal: (Protonation -> Elimination -> Addition -> Deprotonation)

Stage 1: Aldehyde/Ketone to Hemiacetal

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., H⁺)[5][8]. This step is critical because alcohols are weak nucleophiles and will not readily attack the neutral carbonyl carbon[9][10][11]. Protonation places a positive formal charge on the oxygen, which is resonance-stabilized, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack.

  • Nucleophilic Attack by Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon[5][8]. This forms a new carbon-oxygen bond and breaks the C=O pi bond.

  • Deprotonation: The resulting intermediate is a protonated hemiacetal. A weak base in the medium (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, yielding the neutral hemiacetal and regenerating the acid catalyst[5][8].

Stage 2: Hemiacetal to Acetal

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst[5][7]. This is a key step that transforms the poor leaving group (-OH) into an excellent leaving group (–OH₂⁺, water)[12].

  • Elimination of Water to form an Oxonium Ion: The lone pair of electrons on the adjacent ether oxygen assists in pushing out the water molecule[5]. This results in the formation of a resonance-stabilized carbocation, known as an oxonium ion , where the positive charge is shared between the carbon and oxygen atoms[5][6][13]. The formation of this stable intermediate is often the rate-determining step of the reaction[7].

  • Nucleophilic Attack by a Second Alcohol Molecule: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion[5][14].

  • Final Deprotonation: A final deprotonation step by a weak base regenerates the acid catalyst and yields the final, neutral acetal product[5][6].

Below is a visualization of the complete mechanistic pathway.

Acetal_Formation_Mechanism R1 Aldehyde/Ketone H_plus1 + H⁺ Protonated_Carbonyl Protonated Carbonyl (Enhanced Electrophile) H_plus1->Protonated_Carbonyl Step 1: Protonation ROH1 + R'OH Hemiacetal_Protonated Protonated Hemiacetal ROH1->Hemiacetal_Protonated Step 2: Nucleophilic Attack Hemiacetal Hemiacetal Hemiacetal_Protonated->Hemiacetal Step 3: Deprotonation H_plus2 + H⁺ Protonated_Hemiacetal Protonated Hemiacetal (Good Leaving Group) H_plus2->Protonated_Hemiacetal Step 4: Protonation H2O_out - H₂O Oxonium_Ion Oxonium Ion (Resonance Stabilized) ROH2 + R'OH H2O_out->Oxonium_Ion Step 5: Elimination Protonated_Acetal Protonated Acetal ROH2->Protonated_Acetal Step 6: Nucleophilic Attack H_plus_out - H⁺ Acetal Acetal H_plus_out->Acetal Step 7: Deprotonation

Caption: The stepwise mechanism of acid-catalyzed acetal formation.

Equilibrium Control: Driving the Reaction to Completion

A critical insight for laboratory practice is that every step in acetal formation is reversible[7][10]. Under standard conditions, the equilibrium may not favor the product, particularly with sterically hindered ketones[11]. To achieve high yields, the equilibrium must be actively shifted toward the acetal product in accordance with Le Châtelier's principle[10].

Two primary strategies are employed:

  • Use of Excess Alcohol: Employing the alcohol as the reaction solvent or using a large molar excess ensures that the concentration of this reactant is high, driving the equilibrium forward[7].

  • Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (hydrolysis) from occurring[8][9][10]. The most common laboratory technique for this is the use of a Dean-Stark trap [7][8][9]. The apparatus collects water as it is formed, typically through an azeotrope with a solvent like toluene, physically sequestering it from the reaction vessel[15][16][17]. Alternatively, chemical drying agents, such as anhydrous CaCl₂ or molecular sieves, can be added to the reaction mixture[7][8].

The formation of five- or six-membered cyclic acetals, by using a diol such as ethylene glycol, is particularly favored thermodynamically due to the positive entropy change associated with forming two molecules (the cyclic acetal and water) from two reactant molecules (the carbonyl and the diol)[11][18].

Catalyst Selection: Rationale and Comparison

While generically referred to as "acid-catalyzed," the choice of acid can significantly impact reaction efficiency, selectivity, and compatibility with sensitive substrates.

Catalyst TypeExamplesRationale for Use & CausalityLimitations
Mineral Acids Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)Strong, inexpensive, and effective proton sources. Their high acidity ensures rapid protonation of the carbonyl.H₂SO₄ is a strong oxidizing and dehydrating agent which can cause charring or side reactions with sensitive substrates[19][20]. HCl can be volatile. Both are highly corrosive.
Organic Sulfonic Acids p-Toluenesulfonic Acid (PTSA, TsOH)A strong organic acid that is solid, non-oxidizing, and easy to handle[21][22]. It has good solubility in organic solvents, ensuring homogeneous catalysis[20]. It is less corrosive and generally leads to cleaner reactions than mineral acids[22].Can be hygroscopic (typically used as the monohydrate). May require slightly longer reaction times than H₂SO₄.
Lewis Acids Boron Trifluoride (BF₃), Dimethyl Sulfate (DMS)Activate the carbonyl group by coordinating to the oxygen, rather than protonating it. Can be effective under neutral conditions, tolerating acid-sensitive functional groups[23].Often require stoichiometric amounts and can be sensitive to moisture. Some, like DMS, are highly toxic.
Solid Acid Catalysts Amberlyst-15, ZeolitesHeterogeneous catalysts that are easily filtered and removed from the reaction mixture, simplifying purification[13]. They are recyclable and environmentally benign[13].Can have lower catalytic activity compared to homogeneous catalysts due to mass transfer limitations. May require higher temperatures.

Field Insight: For most laboratory-scale syntheses involving moderately stable substrates, p-toluenesulfonic acid (PTSA) is the catalyst of choice. Its solid nature, ease of handling, high acidity, and non-oxidizing properties provide a reliable and clean catalytic system[20][21].

Validated Experimental Protocol: Synthesis of Benzaldehyde Dimethyl Acetal

This protocol describes a standard, self-validating method for the formation of an acetal from an aldehyde.

Objective: To synthesize m-Nitrobenzaldehyde Dimethylacetal from m-Nitrobenzaldehyde and methanol.

Reagents & Equipment:

  • m-Nitrobenzaldehyde

  • Anhydrous Methanol

  • Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate or a few drops of concentrated HCl)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using a non-alcohol solvent like toluene) or molecular sieves

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium carbonate)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plate and chamber

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, fitted with a reflux condenser. If not using methanol as the solvent, a Dean-Stark trap is inserted between the flask and condenser. Ensure all glassware joints are properly sealed.

  • Reagent Charging: To the flask, add m-nitrobenzaldehyde (1.0 eq). Add a large excess of anhydrous methanol (which acts as both reagent and solvent)[15].

  • Catalyst Addition: Add a catalytic amount of the chosen acid (e.g., 0.01-0.05 eq of PTSA).

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored.

  • Self-Validation (Reaction Monitoring): Periodically (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture and spot it on a TLC plate alongside a spot of the starting aldehyde. Elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot has been completely consumed, and a new, typically less polar, product spot is dominant.

  • Workup & Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate or solid sodium carbonate, until the solution is neutral[24]. This step is crucial to prevent hydrolysis of the acetal during purification.

  • Extraction & Isolation: Remove the methanol using a rotary evaporator. If a co-solvent was used, partition the residue between an organic solvent (e.g., diethyl ether) and water. Wash the organic layer with brine, then dry it over an anhydrous drying agent like sodium carbonate[15].

  • Purification & Characterization: Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude acetal. If necessary, purify the product further by distillation or column chromatography. Characterize the final product by NMR and IR spectroscopy to confirm its structure and purity.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the validated experimental protocol.

Acetal_Workflow Start Start Setup 1. Assemble Dry Apparatus (Flask, Condenser, Stirrer) Start->Setup Charge 2. Charge Carbonyl, Excess Alcohol, & Catalyst Setup->Charge Heat 3. Heat to Reflux Charge->Heat Monitor 4. Monitor by TLC Heat->Monitor Monitor->Heat Reaction Incomplete Workup 5. Cool & Quench with Mild Base Monitor->Workup Reaction Complete Extract 6. Extraction & Washing Workup->Extract Dry 7. Dry Organic Layer (e.g., Na₂CO₃) Extract->Dry Purify 8. Concentrate & Purify (Distillation/Chromatography) Dry->Purify Characterize 9. Characterize Product (NMR, IR) Purify->Characterize End End Characterize->End

Caption: Standard laboratory workflow for acetal synthesis and purification.

Conclusion

The acid-catalyzed formation of acetals is a powerful and versatile reaction in organic synthesis, essential for the strategic protection of aldehydes and ketones. A thorough understanding of its multi-step, reversible mechanism is key to successful application. Mastery of this reaction is not merely about following a recipe but about appreciating the causal principles: the role of the acid in activating the carbonyl, the formation of the critical oxonium ion intermediate, and the thermodynamic imperative to control equilibrium by removing water. By selecting the appropriate catalyst and employing rigorous experimental techniques, researchers and drug development professionals can reliably leverage acetal formation to build molecular complexity and achieve their synthetic goals.

References

An In-depth Technical Guide to the Physical Properties of 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Utility of 1,1-Dimethoxyethane

This compound, also known as acetaldehyde dimethyl acetal, is a volatile, colorless liquid with a characteristic ethereal odor.[1][2] As a diether, it possesses a unique combination of properties that render it a valuable solvent and reagent in a multitude of applications, particularly within the realms of pharmaceutical synthesis and drug development.[2] Its ability to act as a protecting group for aldehydes, a solvent for a range of polar and nonpolar compounds, and a bidentate ligand for metal cations underscores its versatility in complex organic transformations.[3][4] This guide provides an in-depth exploration of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to inform its effective and safe utilization.

Core Physicochemical Properties of this compound

A thorough understanding of a solvent's physical properties is paramount for its appropriate selection and application in experimental design and process development. The following table summarizes the key physicochemical data for this compound, compiled from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₄H₁₀O₂[1]
Molecular Weight 90.12 g/mol [1]
Appearance Colorless liquid[1]
Odor Sharp, ethereal, fruity[2]
Density 0.852 g/mL at 25 °C[2]
Boiling Point 64 °C (147 °F)[2]
Melting Point -113 °C[2]
Flash Point -17 °C (1 °F)[2]
Viscosity ~0.4 mPa·s (estimated)
Refractive Index (n²⁰/D) 1.367[2]
Dielectric Constant 3.49 at 20 °C
Vapor Pressure 200 hPa at 20 °C[2]
Vapor Density 3.1 (vs. air)[1]
Solubility in Water Soluble[1]
Solubility in Organic Solvents Miscible with many common organic solvents[2]

The Chelation Effect: A Key Functional Attribute

One of the notable chemical properties of this compound is its ability to act as a bidentate chelating agent for metal cations. The two oxygen atoms, with their lone pairs of electrons, can coordinate with a single metal ion, forming a stable five-membered ring structure.[3][4][5][6] This chelation enhances the solubility and reactivity of organometallic reagents and is a critical factor in its utility in various catalytic cycles and metal-mediated reactions. The stability of the resulting chelate complex is influenced by the nature of the metal ion and the reaction conditions.[7]

Chelation_Mechanism Chelation of a Metal Cation (M+) by this compound cluster_ligand This compound C1 C H1 H C1->H1 C2 C C1->C2 O1 O C1->O1 O2 O C1->O2 H2 H₃ C2->H2 CH3_1 CH₃ O1->CH3_1 M M+ O1->M Coordination Bond CH3_2 CH₃ O2->CH3_2 O2->M

Caption: Bidentate chelation of a metal cation by this compound.

Experimental Protocols for Property Determination

The accurate determination of physical properties is essential for ensuring the purity and suitability of this compound for specific applications. The following are detailed, step-by-step methodologies for measuring key physical parameters.

Determination of Boiling Point (Micro-Reflux Method)

Rationale: The boiling point is a fundamental physical constant that is sensitive to impurities. The micro-reflux method is suitable for small sample volumes and provides an accurate determination by establishing a thermal equilibrium between the liquid and vapor phases.

Methodology:

  • Sample Preparation: Place approximately 0.5-1 mL of this compound into a small test tube.

  • Apparatus Setup:

    • Clamp the test tube securely in a heating block or oil bath.

    • Suspend a thermometer with the bulb positioned in the vapor phase, approximately 1 cm above the liquid surface.

  • Heating: Gently heat the apparatus. Observe for the formation of a reflux ring—a zone of condensation on the inner wall of the test tube.

  • Equilibrium and Measurement: Adjust the heating rate to maintain a steady reflux. The temperature at which the reflux ring stabilizes is the boiling point of the liquid. Record this temperature.

Determination of Density (Pycnometer Method for Volatile Liquids)

Rationale: Due to the volatile nature of this compound, a pycnometer (a specific gravity bottle) is used to accurately determine its density by measuring the mass of a known volume. The stopper minimizes evaporation, which would otherwise lead to inaccurate measurements.

Methodology:

  • Pycnometer Preparation: Thoroughly clean and dry a pycnometer and its stopper. Determine and record the mass of the empty, dry pycnometer.

  • Sample Filling: Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing any excess liquid to be expelled through the capillary.

  • Mass Measurement: Wipe the outside of the pycnometer dry and weigh it. Record the mass of the pycnometer filled with the solvent.

  • Volume Calibration: Empty and clean the pycnometer. Fill it with deionized water of a known temperature and density. Weigh the pycnometer filled with water.

  • Calculation:

    • Calculate the volume of the pycnometer using the mass of the water and its known density.

    • Calculate the density of this compound by dividing the mass of the solvent by the determined volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

Rationale: The refractive index is a measure of how light propagates through a substance and is a sensitive indicator of purity. The Abbe refractometer is a standard instrument for this measurement, requiring only a small sample volume.

Methodology:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer and close the prism assembly.

  • Measurement:

    • Allow the sample to equilibrate to the temperature of the instrument (typically 20 °C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: Read the refractive index value directly from the instrument's scale.

Spectroscopic Profile of this compound

Spectroscopic data provides a unique fingerprint of a molecule and is invaluable for structural elucidation and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The methoxy protons (-OCH₃) typically appear as a singlet, while the methyl protons (-CH₃) and the methine proton (-CH) will show characteristic splitting patterns (a doublet and a quartet, respectively) due to spin-spin coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals for the different carbon atoms present in this compound. The number of signals and their chemical shifts provide information about the carbon skeleton of the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound displays characteristic absorption bands. Strong C-O stretching vibrations are typically observed in the region of 1050-1150 cm⁻¹. The spectrum also shows C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information, with characteristic fragments arising from the cleavage of the ether linkages.

Safety and Handling Considerations

This compound is a highly flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is also important to be aware of its potential to form explosive peroxides upon prolonged exposure to air and light.[2] Therefore, it should be stored in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. A comprehensive understanding of these properties, from its fundamental physicochemical constants to its chelating behavior and spectroscopic signature, is crucial for its effective and safe application in research and development. The experimental protocols outlined herein offer practical guidance for the verification of these properties, ensuring the quality and consistency of this versatile solvent in demanding scientific applications.

References

A Comprehensive Technical Guide to the Safe Handling of 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe and effective use of chemical reagents is paramount. 1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a versatile solvent and synthetic building block with applications ranging from pharmaceutical synthesis to flavoring agent production.[1] However, its utility is matched by significant hazards, primarily its high flammability and potential for peroxide formation. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and use of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each precaution.

Understanding the Core Risks: Flammability and Peroxide Formation

This compound is a highly flammable liquid and vapor, a characteristic that dictates many of the necessary handling precautions.[2] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[1][3] Compounding this risk is its classification as a peroxide-forming chemical.[4][5] Acetals, like ethers, can undergo autoxidation in the presence of atmospheric oxygen, a process often accelerated by light and heat, to form unstable and potentially explosive peroxide compounds.[6][7] The concentration of these peroxides during distillation or evaporation dramatically increases the risk of a violent explosion.[7]

A foundational understanding of these two properties is critical for developing a robust safety protocol. Every handling decision, from the choice of storage location to the type of personal protective equipment (PPE) worn, is a direct consequence of mitigating these inherent risks.

Key Physicochemical and Safety Data

A thorough understanding of the quantitative properties of this compound is essential for a comprehensive risk assessment.

PropertyValueSource(s)
Molecular Formula C₄H₁₀O₂
Molecular Weight 90.12 g/mol
CAS Number 534-15-6
Appearance Colorless liquid with a sweet, ether-like odor[1]
Boiling Point 64 °C (147 °F)
Melting Point -113 °C (-171.4 °F)[1]
Flash Point -17 °C (1.4 °F) (closed cup)
Vapor Density 3.1 (Air = 1.0)[1]
Solubility Soluble in water; miscible with alcohol and ether[1]

Hazard Ratings:

CategoryNFPA RatingSource(s)
Health 0[8]
Flammability 3[3][8]
Reactivity 0[3]

The very low flash point and high flammability rating (NFPA=3) underscore the extreme fire hazard associated with this compound.[3][8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Effective risk mitigation relies on a hierarchy of controls, beginning with engineering solutions and supplemented by appropriate PPE.

Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood to control vapor inhalation and contain potential spills.[3][9] The ventilation system should be explosion-proof.[2] All equipment used for handling must be properly grounded and bonded to prevent the buildup of static electricity, a potential ignition source.[2] Whenever possible, use automated or enclosed systems for transferring the liquid to minimize manual handling and vapor release.[3]

Personal Protective Equipment (PPE): The selection of PPE is critical for safeguarding against direct contact and inhalation.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][10]

  • Hand Protection: Solvent-resistant gloves, such as nitrile gloves, are essential. It is crucial to inspect gloves for any signs of degradation before each use.[3][11]

  • Skin and Body Protection: A flame-retardant lab coat should be worn and fully buttoned.[9] Full-length pants and closed-toe shoes are also required to prevent skin exposure.[9]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a respirator with organic vapor cartridges may be necessary.[3][11]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is non-negotiable.

Handling:

  • Eliminate Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly prohibited in areas where this compound is handled and stored.[3]

  • Use of Non-Sparking Tools: Only non-sparking tools should be used when opening or closing containers.[2][3]

  • Inert Atmosphere: For long-term storage or for processes sensitive to oxidation, storing under an inert atmosphere of nitrogen or argon is recommended to prevent peroxide formation.[6][9]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Always wash hands thoroughly after handling the chemical.[2][12]

Storage:

  • Container Integrity: Store in tightly closed, original containers in a cool, dry, and well-ventilated area designated for flammable liquids.[3] Containers that have been opened must be carefully resealed.[8]

  • Date and Monitor: All containers of peroxide-forming chemicals must be dated upon receipt and upon opening.[6] This is a critical step in tracking the age of the chemical and assessing the potential for peroxide formation.

  • Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents and strong acids.[1][3]

  • Light Protection: Store in light-resistant containers to minimize light-induced peroxide formation.[6][13]

The Peroxide Hazard: Detection and Management

As an acetal, this compound is classified as a Class B peroxide former, meaning it can form explosive levels of peroxides upon concentration.[4]

Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation. If any of the following are observed, do not move or open the container and contact your institution's Environmental Health and Safety (EHS) department immediately :

  • Formation of crystals, particularly around the cap or within the liquid.[5][6]

  • A cloudy or hazy appearance.[6]

  • The liquid appearing more viscous than usual.[7]

Peroxide Testing Workflow:

A routine testing schedule is essential for managing the risk of peroxide formation.

Caption: Workflow for the routine testing of this compound for peroxides.

Experimental Protocol for Peroxide Detection (Potassium Iodide Method):

This method provides a more sensitive qualitative assessment of peroxide levels.[7]

  • In a clean test tube, add approximately 1 mL of the this compound to be tested.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of potassium iodide crystals.

  • Stopper the test tube and shake for one minute.

  • Observe the color:

    • No color change: Indicates insignificant levels of peroxides.

    • Pale yellow: Suggests a low concentration of peroxides.

    • Brown: Indicates a high and dangerous concentration of peroxides.[7]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a well-rehearsed plan is crucial for ensuring the safety of all laboratory personnel.

Spill Response:

Spill_Response_Workflow Spill Spill of this compound Occurs Evacuate Evacuate non-essential personnel Spill->Evacuate Ignition Remove all ignition sources Evacuate->Ignition Ventilate Ventilate the area Ignition->Ventilate PPE Don appropriate PPE (respirator, gloves, goggles) Ventilate->PPE Contain Contain the spill with absorbent, non-combustible material (e.g., sand, dry lime) PPE->Contain Collect Collect absorbed material with non-sparking tools Contain->Collect Dispose Place in a sealed container for hazardous waste disposal Collect->Dispose Clean Clean the spill area Dispose->Clean

Caption: Step-by-step workflow for responding to a this compound spill.

For large spills, evacuate the area immediately and contact emergency services.[3]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2][3]

  • Unsuitable Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: Vapors can form explosive mixtures with air.[1] Containers may explode when heated.[3] Fire may produce irritating and toxic gases.[14]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][14]

First Aid Measures:

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][15]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][15]

Conclusion

This compound is a valuable chemical reagent, but its safe use demands a comprehensive understanding of its hazards and a disciplined adherence to established safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling and storage practices, researchers can mitigate the risks of flammability and peroxide formation. The causality is clear: understanding the "why" behind each safety measure—from grounding equipment to dating containers—transforms a checklist into a culture of safety, ensuring the well-being of laboratory personnel and the integrity of scientific research.

References

Unveiling the Energetic Landscape: A Technical Guide to the Thermodynamic Properties of 1,1-Dimethoxyethane Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals on the thermodynamic properties of 1,1-dimethoxyethane hydrolysis. This reaction, a classic example of acetal cleavage, is of fundamental importance in organic synthesis and holds significant relevance in pharmaceutical sciences, particularly in the design of prodrugs and controlled-release systems where acetal linkages can serve as cleavable linkers. This guide will provide a comprehensive exploration of the core thermodynamic parameters, detailed experimental methodologies for their determination, and a thorough examination of the underlying reaction mechanism.

Introduction: The Pivotal Role of Acetal Hydrolysis in Science

This compound provides an excellent model system for studying the thermodynamics of acetal hydrolysis. This acid-catalyzed reaction results in the formation of acetaldehyde and two molecules of methanol. A deep understanding of the thermodynamic driving forces—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—is crucial for predicting the spontaneity, equilibrium position, and temperature dependence of this transformation. Such knowledge is indispensable for optimizing reaction conditions in synthetic chemistry and for designing drug delivery systems with precisely controlled release kinetics.

The Stepwise Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of this compound in the presence of an acid catalyst proceeds through a well-established, multi-step mechanism. This pathway involves the initial protonation of one of the methoxy groups, followed by the rate-determining formation of a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and a series of proton transfers yield the final products.[1]

hydrolysis_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Deprotonation cluster_step5_and_6 Steps 5 & 6: Formation of Acetaldehyde Acetal This compound Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal Fast H3O_plus1 H₃O⁺ H2O_1 H₂O Carbocation Resonance-Stabilized Oxocarbenium Ion Protonated_Acetal->Carbocation Slow Methanol_1 CH₃OH Protonated_Hemiacetal Protonated Hemiacetal Carbocation->Protonated_Hemiacetal Fast H2O_2 H₂O Hemiacetal Hemiacetal Protonated_Hemiacetal->Hemiacetal Fast H3O_plus2 H₃O⁺ Acetaldehyde Acetaldehyde Hemiacetal->Acetaldehyde Protonation & Elimination of CH₃OH Methanol_2 CH₃OH

Caption: A streamlined workflow for determining the enthalpy of hydrolysis using ITC.

Determination of Entropy (ΔS) and Gibbs Free Energy (ΔG) via Van't Hoff Analysis

While direct calorimetric measurement of ΔH is feasible, determining ΔS and ΔG requires measuring the equilibrium constant (Keq) of the hydrolysis reaction at different temperatures. The relationship between Keq and temperature is described by the Van't Hoff equation. [2] Experimental Protocol: Van't Hoff Analysis of this compound Hydrolysis

  • Reaction Equilibration:

    • Prepare several reaction mixtures with known initial concentrations of this compound and a dilute acid catalyst in an aqueous solution.

    • Incubate these mixtures in constant temperature baths at a range of temperatures (e.g., 288 K, 298 K, 308 K, 318 K) for a sufficient time to ensure equilibrium is reached.

  • Equilibrium Concentration Measurement:

    • At each temperature, once equilibrium is established, determine the concentrations of reactants and products. This can be achieved using quantitative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC). For NMR, integration of characteristic peaks of this compound, acetaldehyde, and methanol can be used. [3]

  • Calculation of the Equilibrium Constant (Keq):

    • For each temperature, calculate Keq using the equilibrium concentrations: Keq = [Acetaldehyde][Methanol]² / [this compound][H₂O]

  • Van't Hoff Plot and Data Analysis:

    • Plot ln(Keq) versus 1/T (where T is in Kelvin).

    • According to the Van't Hoff equation (ln(Keq) = -ΔH°/RT + ΔS°/R), this plot should be linear. [2] * The standard enthalpy change (ΔH°) can be calculated from the slope of the line (Slope = -ΔH°/R).

    • The standard entropy change (ΔS°) can be calculated from the y-intercept (Intercept = ΔS°/R).

    • The standard Gibbs free energy change (ΔG°) at a given temperature can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

Diagram 3: Van't Hoff Analysis Workflow

vanthoff_workflow Start Prepare Reaction Mixtures Equilibrate Equilibrate at Multiple Temperatures (T₁, T₂, T₃...) Start->Equilibrate Measure Measure Equilibrium Concentrations (e.g., by NMR or GC) Equilibrate->Measure Calculate_Keq Calculate Keq at each Temperature Measure->Calculate_Keq Plot Plot ln(Keq) vs. 1/T Calculate_Keq->Plot Analyze Linear Regression to find Slope and Intercept Plot->Analyze Calculate_Thermo Calculate ΔH°, ΔS°, and ΔG° Analyze->Calculate_Thermo

Caption: The workflow for determining thermodynamic parameters using Van't Hoff analysis.

Thermodynamic Data and the Role of Computational Chemistry

While the enthalpy of hydrolysis for this compound has been experimentally determined, there is a notable lack of readily available experimental data in the peer-reviewed literature for its entropy and Gibbs free energy of hydrolysis.

Thermodynamic ParameterValueUnitsMethodReference
Standard Enthalpy of Hydrolysis (ΔH°) -35.7 ± 0.3kJ/molCalorimetryBirley and Skinner, 1970
Standard Entropy of Hydrolysis (ΔS°) Data not readily availableJ/(mol·K)Van't Hoff AnalysisN/A
Standard Gibbs Free Energy of Hydrolysis (ΔG°) Data not readily availablekJ/molCalculated from ΔH° and ΔS°N/A

The negative enthalpy value indicates that the hydrolysis of this compound is an exothermic reaction.

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties. [4]High-level quantum-chemical methods, such as G3 theory, can be employed to calculate the standard enthalpies, entropies, and Gibbs free energies of all species involved in the reaction, thereby allowing for the calculation of the overall thermodynamic parameters of the reaction. [4]Such computational studies can provide valuable insights and guide experimental work.

Scientific Integrity and Self-Validating Systems

The experimental protocols outlined in this guide are designed for robustness and self-validation. In ITC, the consistency of the heat measurements across multiple injections serves as an internal validation of the data quality. For the Van't Hoff analysis, the linearity of the plot of ln(Keq) versus 1/T is a strong indicator of the reliability of the experimental data and the applicability of the underlying thermodynamic model. A high coefficient of determination (R²) for the linear regression would instill confidence in the calculated values of ΔH° and ΔS°.

Conclusion

A comprehensive understanding of the thermodynamic properties of this compound hydrolysis is paramount for its effective application in both synthetic chemistry and pharmaceutical sciences. This guide has detailed the acid-catalyzed mechanism and provided robust, step-by-step protocols for the experimental determination of the key thermodynamic parameters: enthalpy, entropy, and Gibbs free energy. While the enthalpy of hydrolysis is known, this guide highlights the current gap in the literature regarding experimental values for entropy and Gibbs free energy and presents the Van't Hoff analysis as the established method for their determination. Furthermore, the potential of computational chemistry to bridge this knowledge gap has been emphasized. By following the rigorous methodologies presented, researchers can confidently characterize the energetic landscape of acetal hydrolysis, enabling more precise control over chemical reactions and the rational design of innovative drug delivery systems.

References

An In-depth Technical Guide to the Solubility of 1,1-Dimethoxyethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1,1-dimethoxyethane (acetaldehyde dimethyl acetal), a versatile and industrially significant organic solvent and reagent. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its solubility in a wide array of organic solvents. It offers a detailed examination of its molecular structure, polarity, and hydrogen bonding capabilities, which collectively determine its miscibility and solubility profile. Furthermore, this guide presents detailed, field-proven experimental protocols for the quantitative and qualitative assessment of solubility, emphasizing methodological integrity and the rationale behind experimental choices. All data is presented in clear, comparative formats, and key concepts are illustrated with diagrams to facilitate a deeper understanding of solvent-solute interactions.

Introduction: The Versatile Role of this compound

This compound (CAS No. 534-15-6), also known as acetaldehyde dimethyl acetal, is a colorless, volatile liquid with a characteristic ethereal odor.[1] Its utility in the chemical and pharmaceutical industries is extensive, serving as a solvent, a protective group for diols, and a key intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] A thorough understanding of its solubility in various organic media is paramount for its effective application, from reaction engineering and process design to formulation development in the pharmaceutical sciences.

The solubility of a compound is dictated by the principle of "like dissolves like," which is a qualitative summation of the complex interplay of intermolecular forces between the solute and the solvent. This guide will explore the molecular characteristics of this compound that define its interactions with different classes of organic solvents.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₁₀O₂[2]
Molecular Weight90.12 g/mol [2]
Boiling Point64 °C
Melting Point-113 °C
Density (at 25 °C)0.852 g/mL
Vapor Pressure (at 25 °C)187 mmHg[1]
Refractive Index (n20/D)1.367
Molecular Structure and Polarity

This compound possesses a polar character due to the presence of two electronegative oxygen atoms in its ether linkages. The C-O bonds are polar, creating a net dipole moment in the molecule. However, the molecule also features nonpolar hydrocarbon portions (the ethylidene and methyl groups), which contribute to its solubility in less polar solvents. This dual character allows it to be a versatile solvent.[3]

Hydrogen Bonding Capability

The oxygen atoms in the methoxy groups of this compound have lone pairs of electrons and can act as hydrogen bond acceptors.[3] This is a critical factor in its solubility in protic solvents like alcohols. While it cannot donate hydrogen bonds, its ability to accept them facilitates its interaction with solvents that can.

Solubility Profile of this compound

The solubility of this compound in various organic solvents is a testament to its versatile chemical nature. The following sections provide a detailed overview of its solubility in different solvent classes.

Qualitative Solubility and Miscibility

This compound is widely reported to be miscible with a range of common organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase. A summary of its qualitative solubility is presented in Table 2.

Table 2: Qualitative Solubility and Miscibility of this compound in Organic Solvents

SolventSolvent ClassQualitative Solubility/MiscibilityReference(s)
WaterPolar ProticSoluble/Miscible[2][4]
EthanolPolar ProticMiscible[4]
MethanolPolar ProticMiscible[2]
AcetonePolar AproticVery Soluble[2]
ChloroformWeakly PolarMiscible[2][4]
Diethyl EtherNonpolarMiscible[2][4]
TolueneNonpolarLikely Soluble/MiscibleInferred from general principles
HexaneNonpolarLimited Solubility Expected[3]
Dimethyl Sulfoxide (DMSO)Polar AproticLikely Soluble/MiscibleInferred from general principles

It is important to note that while "miscible" implies solubility in all proportions, for practical applications, quantitative data is often necessary.

Quantitative Solubility Data

Quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in readily available literature. However, its miscibility with many common solvents suggests a high degree of solubility. For aqueous solutions, a quantitative value is available as shown in Table 3.

Table 3: Quantitative Solubility of this compound in Water

SolventTemperature (°C)SolubilityReference(s)
Water251000 mg/mL

The lack of extensive quantitative data highlights the importance of experimental determination for specific applications, as outlined in the subsequent sections of this guide.

Experimental Determination of Solubility and Miscibility

To ensure the reliability and reproducibility of solubility data, standardized experimental protocols are essential. This section provides detailed methodologies for both quantitative and qualitative solubility determination.

Rationale for Method Selection

The choice of experimental method depends on the nature of the information required. For determining if two liquids are miscible in all proportions, a qualitative visual inspection method is often sufficient. For quantitative determination of solubility, the shake-flask method followed by a suitable analytical technique is the gold standard, as recognized by organizations like the OECD.[4]

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Objective: Determine Miscibility prep_mix Prepare mixtures at various proportions (e.g., 10:90, 50:50, 90:10) qual_start->prep_mix agitate Vigorous agitation (e.g., vortex) prep_mix->agitate observe Visual observation for phase separation agitate->observe result_qual Homogeneous = Miscible Two Phases = Immiscible/Partially Miscible observe->result_qual quant_start Objective: Determine Solubility Limit prep_sat Prepare saturated solution (excess solute) quant_start->prep_sat equilibrate Equilibrate under controlled temperature (e.g., 24-48h with agitation) prep_sat->equilibrate phase_sep Phase separation (settling or centrifugation) equilibrate->phase_sep sample Sample supernatant phase_sep->sample analyze Analyze concentration (e.g., GC, HPLC) sample->analyze result_quant Calculate solubility (e.g., g/100g, mol/L) analyze->result_quant

Figure 1: Workflow for solubility and miscibility determination.

Experimental Protocol for Determining Miscibility

This protocol is based on visual inspection and is suitable for a rapid assessment of miscibility.

Objective: To determine if this compound is miscible with a given organic solvent at various proportions.

Materials:

  • This compound (high purity)

  • Solvent of interest

  • Graduated cylinders or pipettes

  • Test tubes or vials with caps

  • Vortex mixer

Procedure:

  • Preparation of Mixtures: In separate, labeled test tubes, prepare mixtures of this compound and the solvent of interest in varying volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1). A total volume of 5-10 mL per tube is recommended.

  • Agitation: Securely cap each test tube and agitate vigorously using a vortex mixer for at least 30 seconds to ensure thorough mixing.

  • Observation: Allow the mixtures to stand undisturbed for a minimum of 30 minutes at a controlled temperature. Visually inspect each tube against a well-lit background for the presence of a single, clear, and homogeneous phase. The formation of two distinct layers, cloudiness, or turbidity indicates immiscibility or partial miscibility.

Interpretation of Results:

  • Miscible: A single, clear, homogeneous phase is observed in all proportions.

  • Immiscible/Partially Miscible: The formation of two distinct layers or turbidity is observed in one or more of the proportions.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD 105 guideline for the determination of water solubility and is widely applicable to organic solvents.[4]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Flasks with airtight stoppers (e.g., screw-cap Erlenmeyer flasks)

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional, for enhanced phase separation)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Gas chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC)

  • Volumetric flasks and pipettes for the preparation of standard solutions

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a flask. The presence of a distinct layer of undissolved this compound should be visible.

  • Equilibration: Tightly seal the flask to prevent evaporation. Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h) and analyzed; equilibrium is confirmed when the concentration no longer changes.

  • Phase Separation: Cease agitation and allow the flask to stand in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to settle. For more efficient separation, the mixture can be centrifuged at the same controlled temperature.

  • Sampling: Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe. Immediately attach a syringe filter and dispense the filtered sample into a clean vial. This step is crucial to remove any undissolved microdroplets.

  • Analysis:

    • Standard Preparation: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

    • Sample Preparation: Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the prepared standards.

    • Instrumental Analysis: Analyze the prepared standards and the diluted sample using a calibrated GC or HPLC method.

    • Quantification: Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standards. Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility: Calculate the original solubility of this compound in the solvent, accounting for the dilution factor used. Express the solubility in appropriate units (e.g., g/100 g of solvent, mol/L).

Figure 2: Key stages of the shake-flask method for solubility determination.

Conclusion

This compound exhibits a versatile solubility profile, characterized by its miscibility with a wide range of polar and nonpolar organic solvents. This behavior is rooted in its molecular structure, which combines polar ether functionalities with nonpolar hydrocarbon characteristics, and its ability to act as a hydrogen bond acceptor. While qualitative data and some quantitative information are available, for critical applications in research and development, precise solubility determination through robust experimental methods like the shake-flask protocol is imperative. This guide provides the foundational knowledge and detailed procedures to empower scientists and professionals to confidently assess and utilize the solubility properties of this compound in their work.

References

The Genesis of a Synthon: An In-depth Technical Guide to the Discovery and History of Acetaldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acetaldehyde dimethyl acetal, known systematically as 1,1-dimethoxyethane, represents a cornerstone in the edifice of synthetic organic chemistry. Its utility as a protective group for aldehydes and as a precursor to a variety of organic transformations has rendered it indispensable in the modern laboratory, particularly within the realms of pharmaceutical and materials science. This guide navigates the historical currents that led to the discovery and characterization of this seemingly simple, yet profoundly significant, molecule. We will journey from the nascent days of organic chemistry, exploring the foundational work on aldehydes and ethers, to the systematic investigations that cemented the understanding of acetal formation. This comprehensive exploration is designed for researchers, scientists, and drug development professionals, offering not only a historical narrative but also detailed experimental protocols and mechanistic insights that underscore the enduring relevance of this versatile synthon.

The Precursors: Unraveling Aldehydes and Ethers

The story of acetaldehyde dimethyl acetal is intrinsically linked to the 19th-century elucidation of the structure and reactivity of its constituent functional groups: aldehydes and ethers.

The "Dehydrogenated Alcohol": Liebig's Pioneering Work on Acetaldehyde

The mid-19th century was a period of fervent discovery in organic chemistry. It was during this era that the German chemist Justus von Liebig made seminal contributions to the understanding of organic compounds. In 1835, his investigations into the oxidation of ethanol led to the isolation and characterization of a new compound.[1][2] He aptly named it "aldehyde," a portmanteau of the Latin alcohol dehydrogenatus, signifying its origin as alcohol that has lost hydrogen.[3] Liebig's work laid the theoretical groundwork for understanding the carbonyl functionality, a critical prerequisite for the eventual synthesis of acetals.[4][5] His development of combustion analysis was instrumental in determining the empirical formulas of these new organic molecules, paving the way for a more profound structural understanding.[5]

The Ethereal Linkage: Early Syntheses and the Dawn of a Functional Group

The synthesis of ethers predates the formal characterization of aldehydes. As early as the 13th century, alchemists were experimenting with the distillation of ethanol with sulfuric acid, unknowingly producing diethyl ether. However, a mechanistic understanding of ether formation remained elusive for centuries. The Williamson ether synthesis, developed in the 1850s, provided a rational and versatile method for preparing ethers and was a pivotal moment in the history of organic synthesis. This growing understanding of the C-O-C linkage was the second essential piece of the puzzle required for the conceptualization and eventual synthesis of acetals, which are essentially geminal di-ethers.

The Birth of Acetals: From Observation to Systematic Synthesis

While the precise moment of the first synthesis of acetaldehyde dimethyl acetal is not definitively documented, the latter half of the 19th century saw the convergence of knowledge that made its preparation inevitable. The reaction of an aldehyde with an alcohol would have been a logical step for chemists exploring the reactivity of the newly characterized aldehydes.

Early Explorations and the "Acetal" Moniker

It is highly probable that acetaldehyde dimethyl acetal was first synthesized in a laboratory setting sometime between Liebig's work in the 1830s and the more systematic studies of acetalization that emerged towards the end of the century. The general reaction of aldehydes with alcohols in the presence of an acid catalyst was likely observed by multiple chemists. The term "acetal" itself was initially used to refer specifically to 1,1-diethoxyethane, the product of the reaction between acetaldehyde and ethanol.[6][7] This highlights the early importance of acetaldehyde in the study of this new class of compounds.

Fischer's Systematic Approach to Acetalization

The German chemist Emil Fischer , renowned for his groundbreaking work on sugars and purines, played a crucial role in formalizing the synthesis of acetals. In a landmark paper published in 1897, Fischer and his colleague Georg Giebe described the systematic preparation of various acetals, providing a robust and generalizable methodology.[8] Their work, which often involved the use of acid catalysts, transformed acetal synthesis from a chemical curiosity into a reliable and predictable organic reaction. This established the foundation for the widespread use of acetals as protecting groups in organic synthesis.

The Evolution of a Synthesis: From Classical Methods to Modern Catalysis

The fundamental principle of acetal formation—the acid-catalyzed reaction of an aldehyde with an alcohol—has remained unchanged. However, the methodologies have evolved significantly to improve efficiency, selectivity, and environmental compatibility.

Classical Acid Catalysis: The Workhorse of Acetal Synthesis

The earliest methods for preparing acetaldehyde dimethyl acetal relied on the use of strong mineral acids such as sulfuric acid or hydrochloric acid as catalysts. These methods, while effective, often suffered from drawbacks such as harsh reaction conditions, the potential for side reactions, and difficulties in product purification.

Materials:

  • Acetaldehyde (freshly distilled)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Anhydrous Calcium Chloride (for drying)

  • Sodium Carbonate solution (for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous methanol.

  • Cool the flask in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the methanol with stirring.

  • From the dropping funnel, add freshly distilled acetaldehyde dropwise to the cooled methanol-acid mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-3 hours.

  • Cool the reaction mixture and neutralize the acid catalyst by washing with a saturated sodium carbonate solution.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude acetaldehyde dimethyl acetal by fractional distillation, collecting the fraction boiling at approximately 64 °C.

Causality of Experimental Choices:

  • Freshly distilled acetaldehyde: Acetaldehyde is prone to polymerization (forming paraldehyde and metaldehyde), especially in the presence of acid. Using freshly distilled material ensures a higher concentration of the monomeric aldehyde for the desired reaction.

  • Anhydrous methanol: Water can shift the equilibrium of the reaction back towards the starting materials (hydrolysis of the acetal). Using an anhydrous alcohol drives the reaction to completion.

  • Low-temperature addition: The reaction is exothermic. Adding the acetaldehyde slowly at a low temperature helps to control the reaction rate and prevent unwanted side reactions.

  • Acid catalyst: The acid protonates the carbonyl oxygen of the acetaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Neutralization and washing: These steps are crucial to remove the acid catalyst and any water-soluble byproducts, preventing decomposition of the product during distillation.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of a molecule requires not only knowledge of its synthesis but also a thorough characterization of its physical and spectroscopic properties.

Physical Properties

Acetaldehyde dimethyl acetal is a colorless, volatile liquid with a characteristic ethereal odor.[9] Its physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₄H₁₀O₂[9]
Molar Mass90.12 g/mol [10]
Boiling Point64 °C[9]
Density0.852 g/mL at 25 °C[9]
Refractive Index (n20/D)1.367[9]
SolubilityMiscible with water[10]
Spectroscopic Data

Modern spectroscopic techniques provide unambiguous structural confirmation of acetaldehyde dimethyl acetal.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by three distinct signals: a doublet for the methyl protons adjacent to the acetal carbon, a quartet for the methine proton of the acetal, and a singlet for the six equivalent methoxy protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum shows three signals corresponding to the two methyl carbons and the acetal carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum is notable for the absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹), which would be present in the starting acetaldehyde. Strong C-O stretching bands are observed in the fingerprint region (around 1100-1000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak (M⁺) at m/z = 90. Common fragmentation patterns include the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 59.

Mechanistic Insights: The Path to Acetal Formation

The formation of acetaldehyde dimethyl acetal proceeds through a well-established acid-catalyzed nucleophilic addition-elimination mechanism.

The Stepwise Mechanism

The reaction can be dissected into the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the acetaldehyde carbonyl group. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

  • Deprotonation: A proton is lost from the oxonium ion to form a hemiacetal.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the adjacent methoxy group assists in the departure of the water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion).

  • Nucleophilic Attack by a Second Methanol Molecule: A second molecule of methanol attacks the carbocation.

  • Deprotonation: A final deprotonation step yields the stable acetaldehyde dimethyl acetal and regenerates the acid catalyst.

Visualization of the Reaction Mechanism

The following diagram, generated using Graphviz, illustrates the stepwise mechanism of acid-catalyzed acetal formation.

Acetal_Formation_Mechanism Acetaldehyde Acetaldehyde Protonated_Acetaldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Acetaldehyde + H+ Oxonium1 Intermediate Oxonium Ion Protonated_Acetaldehyde->Oxonium1 + Methanol Methanol1 Methanol (1st eq.) Hemiacetal Hemiacetal Oxonium1->Hemiacetal - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium - H2O Oxonium2 Final Oxonium Ion Oxocarbenium->Oxonium2 + Methanol Methanol2 Methanol (2nd eq.) Acetal Acetaldehyde Dimethyl Acetal Oxonium2->Acetal - H+ H_plus H+ H_plus2 H+ H_plus3 H+ H_plus4 H+ Water H2O

Caption: Acid-catalyzed mechanism of acetaldehyde dimethyl acetal formation.

The Modern Landscape and Future Perspectives

The synthesis of acetaldehyde dimethyl acetal continues to be an area of active research, with a focus on developing more sustainable and efficient catalytic systems.[11][12] The use of solid acid catalysts, such as zeolites and ion-exchange resins, offers advantages in terms of catalyst recyclability and simplified product purification.[13] Furthermore, the development of milder, chemoselective methods for acetalization is of great interest, particularly in the context of complex molecule synthesis where sensitive functional groups must be preserved.[14]

As the fields of drug discovery and materials science continue to advance, the demand for versatile and readily accessible building blocks like acetaldehyde dimethyl acetal will undoubtedly persist. Its rich history, from the early explorations of aldehydes to the sophisticated catalytic systems of today, serves as a testament to the enduring power of fundamental organic chemistry.

References

Methodological & Application

Application Notes & Protocols: 1,1-Dimethoxyethane for Diol Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Masking of Diols

In the intricate field of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the selective reactivity of functional groups is paramount. Diols, with their dual hydroxyl groups, present a unique challenge, often requiring temporary masking to prevent unwanted side reactions. The choice of a protecting group is a critical strategic decision, governed by its ease of installation, stability across a range of reaction conditions (orthogonality), and the facility of its clean removal.

1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, has emerged as a highly effective reagent for the protection of 1,2- and 1,3-diols.[1] This process yields a cyclic acetal, specifically an ethylidene acetal, which is robust under basic, nucleophilic, and many reductive/oxidative conditions.[1][2] Its true synthetic utility lies in its acid lability, allowing for mild and selective deprotection, often in the final stages of a synthetic route.[1][3] This document provides an in-depth guide to the mechanism, application, and protocols for leveraging this compound as a premier diol protecting group.

The Mechanism: Acid-Catalyzed Acetalization

The formation of the ethylidene acetal is a classic example of an acid-catalyzed equilibrium reaction.[1] The process is initiated by the protonation of one of the methoxy groups of this compound by a catalytic amount of acid (e.g., p-toluenesulfonic acid, CSA). This activation facilitates the departure of a molecule of methanol, generating a resonance-stabilized oxocarbenium ion.

This highly electrophilic intermediate is then intercepted by one of the hydroxyl groups of the diol. Subsequent deprotonation and an intramolecular cyclization, driven by the attack of the second hydroxyl group and elimination of a second methanol molecule, yields the final cyclic acetal.

To ensure high yields, the equilibrium must be driven towards the product. This is accomplished by actively removing the methanol byproduct from the reaction mixture, typically through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[1][4]

Acetal Formation Mechanism reagents Diol + this compound protonation Protonation of Acetal reagents->protonation H⁺ (cat.) oxocarbenium Oxocarbenium Ion Formation protonation->oxocarbenium - CH₃OH nucleophilic_attack1 Nucleophilic Attack (First -OH) oxocarbenium->nucleophilic_attack1 + Diol hemiacetal Hemiacetal Intermediate nucleophilic_attack1->hemiacetal - H⁺ intramolecular_attack Intramolecular Attack (Second -OH) hemiacetal->intramolecular_attack H⁺ protected_diol Protected Diol (Ethylidene Acetal) intramolecular_attack->protected_diol - CH₃OH - H⁺

Caption: Acid-catalyzed mechanism for ethylidene acetal formation.

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol

This protocol describes a general procedure for the protection of a generic 1,2-diol using this compound with azeotropic removal of methanol.

Materials:

  • 1,2-Diol (1.0 eq)

  • This compound (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Anhydrous Toluene (approx. 0.2 M concentration of diol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., Ethyl Acetate)

Procedure:

  • To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add the 1,2-diol (1.0 eq) and anhydrous toluene.

  • Add this compound (1.5 eq) followed by the catalytic amount of p-TsOH·H₂O (0.02 eq).[1]

  • Heat the reaction mixture to reflux. Monitor the collection of the methanol/water azeotrope in the Dean-Stark trap.

  • Continue heating until thin-layer chromatography (TLC) or gas chromatography (GC) analysis indicates the complete consumption of the starting diol.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude ethylidene acetal by flash column chromatography or distillation as required.

G start Start: Diol in Toluene add_reagents Add this compound & p-TsOH Catalyst start->add_reagents reflux Heat to Reflux (Azeotropic Removal of MeOH) add_reagents->reflux workup Aqueous Workup (Quench, Extract, Dry) reflux->workup purify Purification (Chromatography/Distillation) workup->purify end End: Protected Diol purify->end

Caption: Workflow for the protection of a diol.

Protocol 2: Deprotection of an Ethylidene Acetal

This protocol outlines the acid-catalyzed hydrolysis to regenerate the diol.

Materials:

  • Protected Diol (1.0 eq)

  • Acetone or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolve the protected diol (1.0 eq) in a suitable solvent such as acetone or THF in a round-bottom flask.

  • Add a catalytic amount of 1 M HCl.[1]

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed. Reaction times can vary from 1 to 12 hours.

  • Once complete, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the organic solvent (acetone/THF) under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter and concentrate the solution under reduced pressure to yield the crude diol.

  • If necessary, purify the product by recrystallization or column chromatography.

G start Start: Protected Diol in Acetone/THF add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid stir Stir at Room Temperature add_acid->stir workup Aqueous Workup (Neutralize, Extract, Dry) stir->workup purify Purification (Chromatography/Recrystallization) workup->purify end End: Diol purify->end

Caption: Workflow for the deprotection of the acetal.

Scope and Versatility

The protection of diols as acetals is a widely applicable and high-yielding transformation. While data for this compound is functionally equivalent to the more documented 2,2-dimethoxypropane (for acetonide formation), the following table provides representative examples of the broad substrate scope.

EntryDiol SubstrateCatalyst (mol%)SolventTime (h)Yield (%)Reference
1(±)-trans-1,2-CyclohexanediolCamphorsulfonic acidCH₂Cl₂2-782-86[6]
21,2-BenzenedimethanolPyr·TsOHDMF188[6]
3D-MannitolIodine (20 mol%)DMP3~75**[7]
4Propane-1,3-diolIodine (20 mol%)DMP377[7]
5CatecholIodine (20 mol%)DMP*373[7]
6D-Glucose DerivativeCamphorsulfonic acidTHF1895[6]

*Note: DMP (2,2-dimethoxypropane) serves as both reagent and solvent. The reactivity is analogous to this compound. **Yield for the bis-acetonide product.

Orthogonality and Chemoselectivity

A key advantage of the ethylidene acetal is its defined stability profile, which allows for predictable, selective manipulation of other functional groups.

  • Stability: The group is highly stable to bases (e.g., NaOH, LiHMDS), nucleophiles (e.g., Grignard reagents, organolithiums), reducing agents (e.g., NaBH₄, LiAlH₄), and many oxidizing agents.[1][2]

  • Lability: It is readily cleaved under aqueous acidic conditions.[1][3] This makes it orthogonal to:

    • Base-labile groups: Esters, carbonates, and certain silyl ethers (e.g., TBDMS, which requires fluoride for cleavage).[2]

    • Hydrogenolysis-labile groups: Benzyl (Bn) ethers and carbobenzyloxy (Cbz) groups.

    • Fluoride-labile groups: All common silyl ethers (TBDMS, TIPS, etc.).[2]

This orthogonality is a cornerstone of modern synthetic strategy, enabling complex molecules to be assembled through sequential protection and deprotection steps without unintended cross-reactivity.

References

Application Notes & Protocols: A Comprehensive Guide to Acetal Protection of Aldehydes using 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Aldehydes, with their inherent electrophilicity, are prime candidates for a host of nucleophilic attacks and base-mediated side reactions. Their temporary protection is often not just advantageous but essential for achieving desired molecular architectures.[1][2][3][4] The formation of a dimethyl acetal stands out as a robust and widely adopted strategy for rendering an aldehyde inert to a variety of reaction conditions.[5]

This application note provides an in-depth protocol for the protection of aldehydes as dimethyl acetals utilizing 1,1-dimethoxyethane. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental procedure, and provide insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for aldehyde protection.

The Reagent of Choice: this compound

This compound, also known as acetaldehyde dimethyl acetal, is a versatile and effective reagent for the protection of aldehydes.[1][6] Its utility stems from its ability to participate in an acid-catalyzed transacetalization reaction.[6] This process involves the transfer of the dimethyl acetal moiety from this compound to the target aldehyde. The reaction is driven to completion by the formation of the more thermodynamically stable protected aldehyde, often facilitated by the removal of the acetaldehyde byproduct.[6]

Mechanistic Insights: A Tale of Equilibrium and Catalysis

The formation of a dimethyl acetal from an aldehyde and this compound is a reversible, acid-catalyzed process.[6][7][8] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a hemiacetal intermediate.[5][9]

The key steps are as follows:

  • Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity.[8][9]

  • Nucleophilic Attack: A molecule of methanol, generated in situ or present as a solvent, acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal.[5]

  • Protonation and Elimination of Water: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The subsequent elimination of water generates a resonance-stabilized oxonium ion.[5][9]

  • Final Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion, and subsequent deprotonation yields the stable dimethyl acetal.[5]

To drive the equilibrium towards the formation of the acetal, the water generated during the reaction must be removed.[7][8] This can be achieved through the use of a Dean-Stark apparatus or by the addition of a dehydrating agent.[7] When using this compound, the reaction is a transacetalization, which can be driven by using an excess of the reagent.[6]

Visualizing the Mechanism: Acetal Formation Pathway

Acetal_Formation Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H₂O Acetal Dimethyl Acetal Oxonium_Ion->Acetal Catalyst_Out H+ Acetal->Catalyst_Out - H⁺ Catalyst_In H+ Catalyst_In->Aldehyde + H⁺ (Catalyst) Methanol_In1 CH₃OH Methanol_In1->Protonated_Aldehyde + CH₃OH Methanol_In2 CH₃OH Methanol_In2->Oxonium_Ion + CH₃OH Water_Out H₂O

Caption: Acid-catalyzed mechanism of dimethyl acetal formation.

Experimental Protocol: Acetal Protection of an Aldehyde

This protocol provides a general and reliable method for the protection of an aldehyde as a dimethyl acetal using this compound.

Materials and Reagents
  • Aldehyde (1.0 eq)

  • This compound (can be used as both reagent and solvent, or 2-10 eq)[6]

  • Anhydrous solvent (e.g., Dichloromethane, THF, or Toluene)[6]

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH, ~0.02-0.05 eq), Pyridinium p-toluenesulfonate (PPTS), or Amberlyst-15)[1][10]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and an anhydrous solvent. If this compound is not used as the solvent, add it to the mixture (an excess of 2-10 equivalents is recommended to drive the equilibrium).[6]

  • Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., p-TsOH, 0.02 eq).[1]

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) may be required for less reactive aldehydes.[6]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution to quench the acid catalyst until the mixture is neutral (test with pH paper).[6]

  • Workup: If a solid catalyst like Amberlyst-15 was used, remove it by filtration.[6] Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x volume of the aqueous layer).[6]

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl acetal.[6]

  • Purification: If necessary, the product can be purified by distillation or column chromatography on silica gel.[6]

Visualizing the Workflow: Experimental Procedure

Experimental_Workflow Start Start Setup Reaction Setup: - Aldehyde - this compound - Anhydrous Solvent - Inert Atmosphere Start->Setup Catalyst Add Acid Catalyst (e.g., p-TsOH) Setup->Catalyst React Stir at RT or Heat (40-50°C) Catalyst->React Monitor Monitor by TLC/GC React->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Dry Isolate Filter & Concentrate Dry->Isolate Purify Purify (Distillation or Chromatography) Isolate->Purify If necessary End Protected Aldehyde Isolate->End If pure Purify->End

Caption: Generalized experimental workflow for acetal protection.

Key Reaction Parameters and Optimization

The efficiency of acetal formation is influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommendationRationale & Field Insights
Catalyst p-TsOH, PPTS, Amberlyst-15, HBF₄-SiO₂, Cu(OTf)₂Brønsted acids like p-TsOH are effective and inexpensive.[1] For acid-sensitive substrates, milder catalysts like PPTS are preferred.[6] Heterogeneous catalysts like Amberlyst-15 simplify workup as they can be filtered off.[10]
Solvent Dichloromethane, THF, Toluene, or neat this compoundThe choice of solvent depends on the solubility of the substrate. Using this compound as the solvent can help drive the equilibrium towards the product.[6]
Temperature Room temperature to 50 °CMost reactions proceed efficiently at room temperature.[6] For sterically hindered or electron-deficient aldehydes, gentle heating may be necessary to increase the reaction rate.
Equivalents of this compound 2-10 equivalents or as solventUsing a significant excess of this compound helps to shift the reaction equilibrium in favor of the product, in accordance with Le Châtelier's principle.[6]
Water Removal Not always necessary with this compoundWhile crucial in acetalizations with alcohols, the use of this compound in a transacetalization often obviates the need for explicit water removal, especially when used in excess.[6]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient catalyst, or low reactivity of the aldehyde.Use a freshly opened or purified catalyst. Increase the catalyst loading slightly. For unreactive aldehydes, consider gentle heating or a stronger acid catalyst.
Incomplete Reaction Equilibrium not sufficiently shifted towards the product.Increase the excess of this compound. If not already doing so, use this compound as the solvent.[6]
Formation of Side Products Acid-sensitive functional groups in the substrate may be undergoing degradation.Switch to a milder catalyst such as PPTS.[6] Run the reaction at a lower temperature.
Product Loss During Workup Premature hydrolysis of the acetal due to residual acid.Ensure complete neutralization of the acid catalyst with saturated sodium bicarbonate solution before extraction. Avoid any acidic washes during the workup.[11]

Deprotection: Regenerating the Aldehyde

The dimethyl acetal protecting group is stable under neutral to strongly basic conditions but can be readily cleaved under mild acidic conditions to regenerate the parent aldehyde.[2][6]

A typical deprotection protocol involves stirring the acetal in a mixture of acetone and water with a catalytic amount of acid (e.g., p-TsOH or dilute HCl) at room temperature or with gentle heating.[5][6] The reaction is usually rapid and clean.

Conclusion: A Robust Tool in the Synthetic Chemist's Arsenal

The protection of aldehydes as dimethyl acetals using this compound is a highly effective and reliable method in organic synthesis. The operational simplicity, mild reaction conditions, and high yields make this a valuable strategy for the temporary masking of the aldehyde functionality. By understanding the underlying mechanism and optimizing the key reaction parameters, researchers can confidently apply this protocol to the synthesis of complex molecules, paving the way for advancements in drug discovery and materials science.

References

Application Note: 1,1-Dimethoxyethane (DME) as a High-Performance Solvent for Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Grignard reaction is a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds. The choice of solvent is paramount, as it governs the formation, stability, and reactivity of the organomagnesium halide intermediate. While traditional ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard, 1,1-Dimethoxyethane (DME) presents distinct advantages that can lead to superior outcomes. This guide provides an in-depth analysis of DME's role in Grignard reactions, detailing its mechanistic benefits, comparative performance, and comprehensive protocols for its application.

The Physicochemical Profile of this compound

This compound (DME), also known as glyme, is a polar aprotic solvent with properties that make it highly suitable for organometallic chemistry.[1][2][3] Its key attributes, when compared to other common ethereal solvents, reveal its unique potential.

Table 1: Comparative Physicochemical Properties of Ethereal Solvents [1]

Property This compound (DME) Tetrahydrofuran (THF) Diethyl Ether (Et₂O)
Boiling Point (°C) 85 66 34.6
Melting Point (°C) -58 -108.4 -116.3
Density (g/mL at 20°C) 0.868 0.889 0.713
Dielectric Constant (at 20°C) 7.2 7.6 4.3
Coordinating Nature Bidentate Monodentate Monodentate

| Water Solubility | Miscible | Miscible | Slightly Soluble (6.9 g/100 mL) |

Key Insights:

  • Higher Boiling Point: DME's boiling point of 85°C allows for a broader operational temperature range compared to THF and Et₂O.[1][4] This is particularly advantageous for reactions involving less reactive organic halides, where higher temperatures are required to initiate and sustain the reaction.[4][5][6]

  • Bidentate Chelation: As a bidentate ligand, DME can effectively chelate the magnesium cation.[1] This strong coordination enhances the stability of the Grignard reagent and can significantly influence its reactivity and the reaction pathway.[1][3]

The DME Advantage: Mechanistic Insights

The superiority of DME in certain Grignard reactions stems from its molecular structure. Unlike the monodentate coordination of THF or Et₂O, DME's two ether oxygens can coordinate to the magnesium center simultaneously, forming a stable five-membered ring complex.

DME_Chelation cluster_reagent Grignard Reagent cluster_dme This compound (DME) Mg Mg R R Mg->R δ- X X Mg->X δ+ O1 O O1->Mg Coordination C1 CH O1->C1 C3 CH3 O1->C3 O2 O O2->Mg O2->C1 C4 CH3 O2->C4 C2 CH3 C1->C2 Grignard_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere add_mg Add Mg Turnings & Initiator (Iodine crystal) to Flask start->add_mg add_dme Add Anhydrous DME add_mg->add_dme initiate Initiate Reaction with Small Portion of R-X Solution add_dme->initiate addition Dropwise Addition of Remaining R-X in DME (Maintain Gentle Reflux) initiate->addition complete_formation Heat to Complete Formation addition->complete_formation cool_reagent Cool Grignard Reagent (Ice Bath) complete_formation->cool_reagent add_electrophile Dropwise Addition of Electrophile (e.g., Ketone) in DME cool_reagent->add_electrophile react Stir at Room Temperature add_electrophile->react quench Quench with Saturated aq. NH4Cl Solution react->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify Product dry->purify end_node End: Isolated Product purify->end_node

References

Application Notes & Protocols: The Emerging Role of Acetal Solvents in Lithium Battery Electrolytes, Featuring 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The advancement of next-generation lithium batteries, particularly those employing high-energy lithium metal anodes, is intrinsically linked to the innovation of electrolyte systems. While traditional carbonate-based electrolytes have dominated the commercial landscape, their incompatibility with lithium metal has spurred intensive research into alternative solvent chemistries. Ether-based solvents, most notably 1,2-dimethoxyethane (DME), have become a cornerstone of this research due to their excellent reductive stability and compatibility with lithium metal.[1][2] This guide, however, shifts focus to a related but structurally distinct class of molecules: acetals, specifically 1,1-Dimethoxyethane (also known as methylal or formal).

While direct research on this compound in lithium battery electrolytes is nascent compared to its 1,2-isomer, its unique acetal functionality presents a compelling area for exploration. This document serves as a comprehensive guide for researchers, synthesizing established principles from ether-based electrolytes with specific insights into acetal chemistry to provide a foundational understanding and practical protocols for evaluating this compound and related compounds as viable electrolyte components. We will draw on data from the more extensively studied homologous acetal, 1,1-diethoxyethane (DEE), to inform our analysis.[3][4]

Foundational Principles: Acetal Solvents vs. Glyme Ethers

Understanding the application of this compound (1,1-DME) begins with a comparison to its well-known isomer, 1,2-dimethoxyethane (1,2-DME). The key difference lies in the placement of the oxygen atoms, which fundamentally alters their interaction with lithium ions (Li⁺).

  • 1,2-Dimethoxyethane (A Glyme): The two ether oxygens are separated by two carbon atoms, allowing the molecule to act as a bidentate ligand. This "chelation effect" enables the formation of a stable, five-membered ring structure around a Li⁺ ion, leading to strong solvation and efficient dissolution of lithium salts.[5]

  • This compound (An Acetal): Both ether oxygens are bonded to the same carbon atom. This structure prevents the classic chelation observed in glymes. Consequently, the solvation of Li⁺ is expected to be weaker. This concept of "weakly solvating electrolytes" (WSEs) is a promising strategy in modern battery research, as it can fundamentally alter the solvation sheath of the lithium ion.[6]

A weakly solvating environment often leads to a higher concentration of anions in the primary Li⁺ solvation shell. This is highly desirable as it promotes the decomposition of the anion (e.g., FSI⁻, TFSI⁻) at the electrode surface, forming a robust, inorganic-rich Solid Electrolyte Interphase (SEI) that is critical for stabilizing the lithium metal anode and suppressing dendrite growth.[3][6]

Physicochemical Property Comparison

A solvent's bulk properties are critical to electrolyte performance, influencing ionic conductivity, operational temperature range, and safety.

PropertyThis compound (Acetal)1,2-Dimethoxyethane (Glyme)Ethylene Carbonate (Carbonate)
Molecular Formula C₃H₈O₂C₄H₁₀O₂C₃H₄O₃
Boiling Point 42 °C85 °C248 °C
Viscosity (at 20°C) ~0.33 cP~0.46 cP~1.9 cP (at 40°C)
Dielectric Constant ~2.5~7.2~89.8
Key Feature Acetal, low viscosity, low BPChelating ether, strong Li⁺ solvationHigh dielectric constant, SEI former on graphite

Data compiled from various chemical supplier databases and literature.[5][7]

The significantly lower boiling point and dielectric constant of 1,1-DME compared to 1,2-DME and especially EC are notable. While a low dielectric constant can hinder salt dissociation, in the context of WSEs, it can be advantageous for promoting ion pairing that leads to anion-rich solvation structures.

The Role of Acetal-Based Electrolytes in Lithium Metal Batteries

The primary appeal of solvents like 1,1-DME and 1,1-DEE lies in their potential to enhance the stability of lithium metal anodes. Research on 1,1-diethoxyethane (DEE) provides a valuable blueprint for the expected behavior of 1,1-DME.

Mechanism of SEI Formation

When paired with an appropriate lithium salt, such as lithium bis(fluorosulfonyl)imide (LiFSI), acetal-based electrolytes can form a unique hybrid SEI.[3][4]

  • Anion Decomposition: The weaker Li⁺-solvent interaction allows for more Li⁺-anion association. During the initial plating of lithium, the LiFSI anion is readily reduced at the anode surface.

  • Formation of Inorganic Components: This reduction yields mechanically robust inorganic species like Lithium Fluoride (LiF), which is known to effectively suppress lithium dendrite growth.[3]

  • Solvent Decomposition: The acetal solvent (e.g., DEE or 1,1-DME) also undergoes reduction, contributing flexible, organic, carbon-abundant components to the SEI.[3][4]

This combination of a rigid inorganic framework (from the salt) and a flexible organic matrix (from the solvent) creates a stable and ionically conductive SEI that can accommodate the volume changes during lithium plating and stripping, thereby improving cycling efficiency and lifespan.[3]

SEI_Formation Li_ion Li⁺ Solvent 1,1-DME (Weak Solvation) Li_ion->Solvent Weak Interaction Anion LiFSI Anion (FSI⁻) Li_ion->Anion Anode Li Metal Surface Solvent->Anode Anion->Anode Electrochemical Reduction Organic Organic Matrix (from Solvent Reduction) Anode->Organic Inorganic Inorganic LiF (from Anion Reduction) Anode->Inorganic Inorganic->Organic

Caption: Formation of a hybrid organic/inorganic SEI at the lithium anode interface.

Challenges and Mitigation Strategies

Despite their promise, acetal-based electrolytes are not without challenges.

  • Oxidative Stability: Like most ethers, acetals generally exhibit poor oxidative stability, typically decomposing at potentials below 4.0 V vs. Li/Li⁺.[1][8] This limits their use with high-voltage cathodes (e.g., NMC811).

  • Volatility: The low boiling point of 1,1-DME (42°C) raises safety concerns related to flammability and cell pressurization at elevated temperatures.

Several strategies, proven effective for traditional ether electrolytes, can be adapted to address these issues:

  • High-Concentration Electrolytes (HCEs): By increasing the salt-to-solvent molar ratio (e.g., >3m), nearly all solvent molecules become coordinated to Li⁺ ions. This leaves very few "free" solvent molecules available to decompose at the cathode surface, significantly enhancing the electrolyte's oxidative stability.[2][9]

  • Localized High-Concentration Electrolytes (LHCEs): A more advanced approach involves creating "localized" high-concentration domains by adding a non-solvating, inert diluent (often a hydrofluoroether like TTE).[10][11] This strategy maintains the favorable solvation structure of HCEs while restoring lower viscosity and higher ionic conductivity to the bulk electrolyte, improving rate performance.

Electrolyte_Strategies cluster_challenges Challenges of 1,1-DME cluster_strategies Mitigation Strategies C1 Low Oxidative Stability (< 4.0 V) S1 High-Concentration (HCE) - Reduces free solvent - Increases stability C1->S1 S2 Localized HCE (LHCE) - Adds inert diluent - Maintains HCE benefits - Lowers viscosity C1->S2 S3 Co-Solvent Blending - e.g., with fluorinated ethers - Balances properties C1->S3 C2 High Volatility (Low Boiling Point) C2->S3

Caption: Strategies to overcome the inherent challenges of acetal-based electrolytes.

Experimental Protocols

The following protocols provide a framework for the preparation and electrochemical evaluation of electrolytes based on this compound or other novel acetal solvents. All procedures must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with moisture and oxygen levels below 0.5 ppm.

Protocol 1: Preparation of a Baseline Acetal-Based Electrolyte

This protocol describes the preparation of a 1 M LiFSI in this compound electrolyte.

Materials & Equipment:

  • This compound (1,1-DME), battery grade (>99.9%)

  • Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade (>99.9%)

  • Activated molecular sieves (3Å), baked at 300°C under vacuum for >12 hours

  • Argon-filled glovebox

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and amber glass storage bottles, dried at 120°C for >12 hours

  • Magnetic stirrer and stir bars

Procedure:

  • Solvent Purification (Causality): Even battery-grade solvents contain trace amounts of water, which is highly reactive with lithium metal. Add activated molecular sieves to the 1,1-DME (approx. 10% w/v) and allow it to stand for at least 48 hours inside the glovebox to remove residual moisture.

  • Salt Drying (Causality): LiFSI is hygroscopic. To ensure an anhydrous electrolyte, dry the required amount of LiFSI salt under high vacuum at 100-120°C for 24 hours. Transfer the dried salt into the glovebox without exposure to air.

  • Electrolyte Formulation: a. Place a clean, dry volumetric flask on the analytical balance and tare it. b. Carefully add the desired mass of dried LiFSI salt to the flask. For a 1 M solution in 1,1-DME (density ≈ 0.86 g/mL), this is approximately 18.7 g of LiFSI per 100 mL of solvent. c. Decant the purified 1,1-DME solvent from the molecular sieves into the volumetric flask, filling to just below the calibration mark. d. Add a magnetic stir bar and seal the flask. Stir the solution at room temperature until the LiFSI is completely dissolved. This may take several hours. e. Once dissolved, carefully add solvent dropwise to reach the calibration mark. Invert the flask several times to ensure homogeneity.

  • Storage: Transfer the final electrolyte solution to a labeled, sealed amber glass bottle. Store inside the glovebox.

Protocol 2: Electrochemical Evaluation in a Li || Cu Half-Cell

This protocol is essential for determining the Coulombic Efficiency (CE) of lithium plating/stripping, a key metric for anode stability.

Materials & Equipment:

  • Prepared 1,1-DME-based electrolyte

  • CR2032 coin cell components (casings, springs, spacers)

  • Lithium metal foil (battery grade)

  • Copper foil (battery grade)

  • Celgard or other suitable separator

  • Micropipette

  • Crimping machine

  • Battery cycler

Procedure:

  • Electrode Preparation: a. Punch 15 mm diameter discs from the lithium metal foil to serve as the counter/reference electrode. b. Punch 16 mm diameter discs from the copper foil to serve as the working electrode.

  • Cell Assembly (Inside Glovebox): a. Place the negative can of the coin cell on the assembly base. b. Place the lithium metal disc in the center of the can. c. Wet a 19 mm separator disc with approximately 20 µL of the prepared electrolyte and place it on top of the lithium disc. d. Place the copper foil disc on top of the wet separator. e. Add a stainless steel spacer and the wave spring. f. Carefully place the positive cap on top and transfer the assembly to the crimper. g. Crimp the cell with the appropriate pressure to ensure a hermetic seal.

  • Electrochemical Testing: a. Allow the assembled cell to rest for at least 4 hours to ensure complete wetting of the electrodes. b. Formation Cycle: Plate a defined capacity of lithium onto the copper foil at a low current density. A typical condition is 0.5 mAh/cm² at 0.5 mA/cm². c. CE Measurement: i. Strip the plated lithium by charging the cell to a cutoff voltage (e.g., 1.0 V vs. Li/Li⁺). Record the stripping capacity (C_strip). ii. Plate a new layer of lithium with the same capacity (C_plate = 0.5 mAh/cm²). iii. Repeat the strip/plate process for a desired number of cycles (e.g., 100-200). d. Data Analysis: The Coulombic Efficiency for each cycle is calculated as: CE (%) = (C_strip / C_plate) * 100 A stable and high CE (>99.2%) is indicative of a highly reversible process and a stable SEI.[12]

Safety and Handling

This compound is a highly flammable liquid with a low flash point.[13] It may also form explosive peroxides upon exposure to air and light, a common characteristic of ethers.[14]

  • Handling: Always handle in a well-ventilated area or fume hood, away from ignition sources. Use explosion-proof equipment.[13][14] Grounding and bonding of containers are necessary to prevent static discharge.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (tested to EN 374), safety goggles, and a lab coat.[14]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from direct sunlight and heat.[13][14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[13]

Conclusion and Outlook

While the field of acetal-based electrolytes is still in its exploratory phase, the underlying principles of weakly solvating systems suggest that this compound and its homologues are compelling candidates for future lithium metal batteries. Their ability to promote the formation of robust, anion-derived SEI layers presents a clear pathway to mitigating dendrite formation and improving cycling stability.[3][4]

Future research should focus on systematically characterizing the electrochemical stability of 1,1-DME, optimizing electrolyte formulations using HCE and LHCE strategies, and evaluating its performance with high-voltage cathodes. Blending 1,1-DME with co-solvents that possess higher boiling points and better oxidative stability may unlock a practical balance of properties, paving the way for safer, high-performance electrolytes for the next generation of energy storage.

References

Application Notes & Protocols: Strategic Use of 1,1-Dimethoxyethane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,1-Dimethoxyethane (DME), also known as acetaldehyde dimethyl acetal, as a versatile and strategic reagent in the synthesis of pharmaceutical intermediates. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic rationale behind its application as a protecting group for carbonyls and diols, and as a stable acetaldehyde equivalent for carbon-carbon bond formation. We will delve into specific, field-proven protocols for the synthesis of key heterocyclic scaffolds and pharmaceutical building blocks, supported by comparative data and mechanistic diagrams. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of this compound for efficient and controlled molecular construction in drug discovery and development.

Introduction: The Multifaceted Role of this compound in Modern Synthesis

In the intricate landscape of multi-step pharmaceutical synthesis, the ability to selectively mask or introduce reactive functional groups is paramount.[1] this compound (DME) emerges as a valuable tool, offering a dual functionality that streamlines synthetic routes.[2] Primarily, it serves as a robust protecting group for aldehydes and ketones, forming a stable dimethyl acetal under neutral to basic conditions.[3] This stability allows for a wide array of chemical transformations to be performed on other parts of a complex molecule without unintended reactions at the carbonyl center.[2] Subsequently, the aldehyde or ketone can be regenerated under mild acidic conditions, making DME an attractive choice for intricate synthetic strategies.[2]

Beyond its protective capacity, DME functions as a safe and manageable equivalent of acetaldehyde for crucial C-C bond-forming reactions.[2] This dual utility makes it a cost-effective and versatile reagent in the synthesis of diverse pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] This guide will provide both the theoretical underpinning and the practical protocols to effectively utilize DME in your synthetic endeavors.

Core Applications and Mechanistic Insights

Protection of Carbonyl and Diol Functionalities

The protection of carbonyls and diols is a cornerstone of complex molecule synthesis.[4] DME offers an efficient means to achieve this, forming acetals that are inert to a variety of reagents.

  • Protection of Aldehydes and Ketones: The most prevalent application of DME is the protection of aldehydes and ketones as their dimethyl acetals.[3] This is particularly critical in syntheses involving multiple functional groups where the aldehyde's reactivity towards nucleophiles or bases needs to be temporarily curtailed.[2] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH).[3]

  • Protection of 1,2- and 1,3-Diols: DME is also an effective reagent for the formation of cyclic acetals (ethylidene acetals) with 1,2- and 1,3-diols.[5] This protection strategy is valued for its reliability and the stability of the resulting 2-methyl-1,3-dioxolanes or 2-methyl-1,3-dioxanes under basic and nucleophilic conditions.[5][6] Deprotection is readily achieved via acid-catalyzed hydrolysis.[5]

The general mechanism for acid-catalyzed acetal formation involves the protonation of one of the methoxy groups of DME, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. This electrophile is then attacked by the hydroxyl group of the carbonyl hydrate or the diol, leading to the formation of a hemiacetal intermediate, which then undergoes a second methanol elimination and cyclization (in the case of diols) or reaction with a second equivalent of alcohol to yield the final acetal.

Experimental Workflow: Acetal Protection and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start_p Start: Aldehyde/Ketone or Diol add_reagents Add this compound & Acid Catalyst in Anhydrous Solvent start_p->add_reagents reaction_p Stir at RT or Heat add_reagents->reaction_p workup_p Aqueous Workup (Quench, Extract, Dry) reaction_p->workup_p purify_p Purification (Chromatography/Distillation) workup_p->purify_p end_p End: Protected Compound purify_p->end_p start_d Start: Protected Compound add_acid Add Aqueous Acid (e.g., HCl in Acetone/Water) start_d->add_acid reaction_d Stir at Room Temperature add_acid->reaction_d workup_d Aqueous Workup (Neutralize, Extract, Dry) reaction_d->workup_d purify_d Purification (Chromatography/Recrystallization) workup_d->purify_d end_d End: Deprotected Aldehyde/Ketone or Diol purify_d->end_d

Caption: General workflow for acetal protection and deprotection.

Synthesis of Heterocyclic Scaffolds

DME is a key building block for various heterocyclic systems that form the core of many pharmaceuticals.

  • Tetrahydroisoquinolines (THIQs) via Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline skeleton, a privileged scaffold in medicinal chemistry.[7][8] In its classic form, a β-arylethylamine is condensed with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7] DME can serve as a stable acetaldehyde precursor in this reaction. The original reaction reported by Pictet and Spengler involved the reaction of phenethylamine with dimethoxymethane, a close analog of DME, to form a tetrahydroisoquinoline.[7][9] This approach is fundamental to the synthesis of numerous isoquinoline alkaloids.[10]

  • 1,5-Benzodiazepines: DME is employed in the synthesis of 1,5-benzodiazepine derivatives, a class of compounds with a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.[2]

Reaction Scheme: Pictet-Spengler Reaction

G reagents β-Arylethylamine + this compound conditions H+ reagents->conditions Acid Catalyst product Tetrahydroisoquinoline Derivative conditions->product Cyclization

Caption: Pictet-Spengler reaction for THIQ synthesis.

Detailed Protocols and Application Examples

Protocol: Protection of an Aldehyde using this compound

This protocol describes a general method for the protection of an aldehyde as a dimethyl acetal.[3]

Materials:

  • Aldehyde (1.0 eq)

  • This compound (2.0 - 3.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Methanol)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aldehyde and the anhydrous solvent.

  • Add this compound to the solution.[3]

  • Add the acid catalyst (e.g., p-TsOH).[3]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30 minutes to a few hours.[2]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.[2]

  • If methanol was used as a solvent, remove it under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 20 mL).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl acetal.

  • The product can be purified further by distillation or column chromatography if necessary.

Protocol: Synthesis of 2-(2-Aminoethoxy)-1,1-dimethoxyethane - A Key Pharmaceutical Intermediate

This protocol is adapted from a patented method for synthesizing a valuable building block for novel therapeutic agents.[2]

Step 1: Etherification

  • To a reaction vessel, add ethylene glycol (1.0 eq) and cool in an ice-water bath.

  • Slowly add potassium hydroxide (1.1 eq) while maintaining the temperature below 40 °C.

  • After the addition is complete, add bromoacetaldehyde dimethyl acetal (0.9 eq) dropwise.[2]

  • Heat the reaction mixture to 50 °C and monitor the reaction progress.

  • After completion, cool the reaction mixture and adjust the pH to ~8 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, and concentrate the organic phase to obtain the intermediate 2-(2-hydroxyethoxy)-1,1-dimethoxyethane. A typical yield for this step is around 84%.[2]

Step 2: Tosylation

  • Dissolve the intermediate from Step 1 (1.0 eq) in dichloroethane.

  • Add N,N-diisopropylethylamine (1.5 eq) and cool the mixture in an ice-water bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) dropwise.[2]

  • Allow the reaction to proceed at room temperature, monitoring for completion.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Separate the organic phase and concentrate it to obtain the tosylated intermediate. A typical yield for this step is around 86%.[2]

Step 3: Amination

  • Place the tosylated intermediate from Step 2 (1.0 eq) and a 20% aqueous ammonia solution in an autoclave.

  • Heat the mixture to 150 °C.

  • After the reaction is complete, concentrate the reaction solution and distill to obtain the final product, 2-(2-aminoethoxy)-1,1-dimethoxyethane. A typical yield for this step is around 93%.[2]

Application in the Synthesis of a Donepezil Intermediate

Donepezil is a medication used to treat Alzheimer's disease.[11][12] The synthesis of its key intermediates often involves multi-step processes where strategic protection and functional group transformations are crucial.[13][14] While specific industrial processes are proprietary, the principles of using reagents like DME can be applied. For instance, in a hypothetical synthetic route, a precursor aldehyde could be protected using DME to allow for modifications on other parts of the molecule before deprotection and subsequent cyclization or condensation reactions.

Catalysis and Reaction Optimization

The efficiency of reactions involving DME is highly dependent on the choice of catalyst.

Catalyst TypeExamplesApplicationAdvantagesConsiderations
Homogeneous Acids p-TsOH, HCl, H₂SO₄Acetal formation, Pictet-SpenglerHigh activity, readily availableDifficult to separate from product, corrosive
Ion-Exchange Resins Amberlyst-15Acetal synthesisEasily recoverable and reusable, high selectivity[15]Lower thermal stability than zeolites
Zeolites H-ZSM-5, H-BetaAcetal synthesisHigh thermal stability, shape selectivity[15]Can be prone to deactivation by coking
Heteropolyacids Phosphotungstic acidAcetal synthesisHigh acidity, can be supported on various materials[15]Can be expensive, may leach into the product

A comparative study on catalysts for the synthesis of 1,1-diethoxyethane (a close analog of DME) from ethanol and acetaldehyde showed that ion-exchange resins like Amberlyst-15 exhibited excellent performance, rapidly reaching equilibrium conversion.[16]

Green Chemistry Perspectives

The pharmaceutical industry is increasingly focused on developing more sustainable synthetic processes.[17] this compound presents several potential advantages from a green chemistry standpoint.

  • Renewable Feedstock: DME can be synthesized from methanol, which can be derived from renewable resources like biomass.[18] This offers a distinct advantage over many solvents derived from petroleum.

  • Toxicity Profile: While it should be handled with appropriate safety precautions as it can be a skin and eye irritant, it is not classified as a Hazardous Air Pollutant (HAP) by the US EPA.[18][19]

  • Alternative to Traditional Solvents: In some applications, DME or its derivatives can be considered as alternatives to more hazardous solvents.[18]

However, a complete green chemistry assessment requires more data on its biodegradability and photochemical reactivity.[18]

Conclusion

This compound is a highly versatile and valuable reagent in the toolkit of the modern synthetic chemist. Its ability to act as both a robust protecting group and a stable acetaldehyde equivalent provides for elegant and efficient synthetic strategies in the construction of complex pharmaceutical intermediates. By understanding the underlying reaction mechanisms and carefully selecting catalysts and reaction conditions, researchers can effectively leverage the properties of DME to streamline synthetic routes, improve yields, and contribute to the development of more sustainable pharmaceutical manufacturing processes.

References

Application Notes and Protocols: A Comprehensive Guide to the Acid-Catalyzed Deprotection of 1,1-Dimethoxyethane Acetals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Acetal Deprotection in Organic Synthesis

In the landscape of multi-step organic synthesis, the use of protecting groups is a cornerstone strategy for the selective transformation of complex molecules. Among these, the 1,1-dimethoxyethane acetal, a derivative of a parent aldehyde or ketone, is a frequently employed protecting group due to its pronounced stability under neutral to strongly basic conditions.[1][2][3][4][5] This stability allows for a wide range of chemical manipulations at other molecular sites without affecting the masked carbonyl functionality.[3][5] However, the ultimate success of this strategy hinges on the efficient and clean removal of the acetal group to regenerate the parent carbonyl at the desired synthetic juncture. The most common and reliable method for this deprotection is acid-catalyzed hydrolysis.[6][7][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the acid-catalyzed deprotection of this compound acetals. We will delve into the underlying mechanistic principles, present a variety of established protocols using different acidic catalysts, and offer insights into optimizing reaction conditions and troubleshooting potential challenges. The information presented herein is designed to be a practical and authoritative resource for laboratory applications.

Mechanistic Insights: The Chemistry of Acetal Hydrolysis

The deprotection of a this compound acetal is fundamentally a hydrolysis reaction that is catalyzed by an acid.[9] The process is reversible, and to drive the equilibrium towards the formation of the carbonyl compound and methanol, an excess of water is typically employed.[6][9]

The mechanism proceeds through several key steps:

  • Protonation: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst (H-A). This converts the methoxy group into a good leaving group (methanol).[9][10]

  • Formation of an Oxonium Ion: The protonated methoxy group departs as a molecule of methanol, leading to the formation of a resonance-stabilized oxonium ion. This step is often the rate-determining step of the reaction.[9][10][11]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[9]

  • Deprotonation to form a Hemiacetal: A proton is transferred from the newly added water molecule to a base (A⁻), resulting in the formation of a hemiacetal intermediate.[9]

  • Protonation of the Second Methoxy Group: The remaining methoxy group of the hemiacetal is then protonated by the acid catalyst.[9]

  • Elimination of a Second Methanol Molecule: The protonated methoxy group is eliminated as a second molecule of methanol, forming a protonated carbonyl group.

  • Final Deprotonation: The protonated carbonyl group is deprotonated by a base to yield the final carbonyl compound and regenerate the acid catalyst.[9]

Caption: Acid-catalyzed deprotection mechanism of a this compound acetal.

Factors Influencing Acetal Stability and Deprotection

The ease of acidic hydrolysis of this compound acetals is influenced by several factors:

  • Steric Hindrance: Increased steric bulk around the acetal carbon can hinder the approach of water, slowing down the hydrolysis rate.

  • Electronic Effects: Electron-withdrawing groups near the acetal functionality can destabilize the intermediate oxonium ion, making deprotection more difficult. Conversely, electron-donating groups can facilitate hydrolysis.

  • Acyclic vs. Cyclic Acetals: Acyclic acetals, such as this compound acetals, are generally less stable and more readily cleaved than their cyclic counterparts (e.g., 1,3-dioxolanes or 1,3-dioxanes).[6][7] This difference in stability can be exploited for selective deprotection in molecules containing multiple acetal protecting groups.[7]

Protocols for Acid-Catalyzed Deprotection

A variety of acidic catalysts can be employed for the deprotection of this compound acetals. The choice of catalyst and reaction conditions often depends on the sensitivity of other functional groups present in the substrate.

General Experimental Workflow

The general procedure for the deprotection of a this compound acetal involves dissolving the substrate in a suitable solvent system containing water, adding the acid catalyst, and monitoring the reaction until completion. A standard aqueous workup is then performed to isolate the deprotected carbonyl compound.

General Deprotection Workflow start Start: This compound Acetal dissolve Dissolve in Aqueous Organic Solvent start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst monitor Monitor Reaction (TLC, GC, LC-MS) add_catalyst->monitor quench Quench with Base (e.g., sat. NaHCO₃ soln.) monitor->quench workup Aqueous Workup (Extraction) quench->workup dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography, Distillation) concentrate->purify product Final Product: Carbonyl Compound purify->product

Caption: A generalized experimental workflow for acetal deprotection.

Protocol 1: Deprotection using Hydrochloric Acid (HCl)

This protocol is a classic and robust method suitable for many substrates.

  • Materials:

    • This compound acetal (1.0 eq)

    • Acetone or Tetrahydrofuran (THF)

    • Water

    • Concentrated Hydrochloric Acid (37%)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Procedure:

    • Dissolve the this compound acetal in a mixture of acetone (or THF) and water (typically a 4:1 to 10:1 ratio).

    • Add a catalytic amount of concentrated HCl (e.g., a few drops) to the solution.

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Remove the organic solvent (acetone or THF) under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., 3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude carbonyl compound.

    • If necessary, purify the product by column chromatography or distillation.

Protocol 2: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This method uses a solid, non-volatile acid catalyst, which can be advantageous in some cases.

  • Materials:

    • This compound acetal (1.0 eq)

    • Acetone/Water (10:1 v/v)

    • p-Toluenesulfonic acid monohydrate (0.1-0.2 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate or diethyl ether for extraction

  • Procedure:

    • In a round-bottom flask, dissolve the acetal in the acetone/water mixture.[8]

    • Add p-toluenesulfonic acid monohydrate to the solution.[8]

    • Stir the reaction at room temperature and monitor its progress by TLC or GC until the starting material is consumed.[8]

    • Neutralize the reaction by adding saturated aqueous NaHCO₃ solution.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous layer with ethyl acetate or diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde or ketone.[8]

Protocol 3: Mild Deprotection using Silica-Supported Sulfuric Acid

For acid-sensitive substrates, a solid-supported acid can offer a milder and more controlled deprotection.[12]

  • Materials:

    • This compound acetal (1.0 eq)

    • Silica sulfuric acid

    • Wet silica gel (SiO₂)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Prepare silica sulfuric acid by reacting silica gel with chlorosulfonic acid.[12]

    • In a flask, add the this compound acetal, silica sulfuric acid, and wet SiO₂ to dichloromethane.

    • Stir the mixture at room temperature or gently heat if necessary. Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the solid acid catalyst.

    • Wash the filtrate with water and then with saturated aqueous NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the product.

Comparative Data on Acidic Deprotection Conditions

The following table summarizes various acidic conditions reported for the deprotection of acetals. While specific conditions for this compound acetals may vary, this provides a general overview of the reagents and their typical applications.

Acid CatalystSolvent SystemTemperatureTypical Reaction TimeNotes
Brønsted Acids
HCl, H₂SO₄Acetone/H₂O, THF/H₂ORoom Temp. - RefluxVaries (minutes to hours)Standard, robust method.[6]
p-TsOH, PPTSAcetone/H₂ORoom Temp.VariesMilder than strong mineral acids.[6][7]
Perchloric acid on silica gelSolvent-free or AlcoholRoom Temp.VariesEfficient and reusable catalyst.[13][14]
Lewis Acids
Er(OTf)₃Wet NitromethaneRoom Temp.VariesGentle Lewis acid catalyst.[13][15]
Ce(OTf)₃Wet NitromethaneRoom Temp.VariesChemoselective, operates at near-neutral pH.[13]
Bi(NO₃)₃·5H₂ODichloromethaneRoom Temp.FastChemoselective for acetals of ketones and conjugated aldehydes.[13][16]
NaBArF₄Water30 °CMinutesCatalytic amount, fast conversion.[13][15]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the deprotection is sluggish, gentle heating may be applied. Alternatively, a stronger acid catalyst or a higher concentration of water in the solvent system can be used.

  • Side Reactions: For substrates with other acid-sensitive functional groups (e.g., silyl ethers, t-butyl esters), it is crucial to use milder conditions.[13] Catalysts like Ce(OTf)₃ or methods operating under near-neutral conditions are preferable.[13]

  • Workup: It is imperative to thoroughly neutralize the acid catalyst during the workup to prevent re-formation of the acetal or degradation of the product, especially if the product is acid-sensitive.[2] Always check the pH of the aqueous layer before proceeding with extraction.

  • Product Isolation: If the resulting carbonyl compound is volatile, care must be taken during the removal of solvents under reduced pressure to avoid loss of product.

Conclusion

The acid-catalyzed deprotection of this compound acetals is a fundamental and highly reliable transformation in organic synthesis. A thorough understanding of the reaction mechanism and the factors influencing acetal stability allows for the rational selection of reaction conditions. By choosing the appropriate acid catalyst and carefully controlling the reaction parameters, researchers can achieve efficient and high-yielding deprotection, even in the presence of sensitive functional groups. The protocols and data presented in this guide serve as a valuable resource for the successful application of this critical synthetic step.

References

Application Notes and Protocols for Analytical Monitoring of Reactions with 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1,1-Dimethoxyethane in Modern Synthesis

This compound (DME), an acetal, is a versatile and highly valued solvent and reagent in contemporary chemical synthesis. Its utility is pronounced in its application as a higher-boiling point ethereal solvent, offering a wider operational temperature range compared to diethyl ether or tetrahydrofuran (THF), which is particularly advantageous for sluggish reactions.[1] DME's bidentate coordinating ability also makes it a solvent of choice for reactions involving organometallic reagents, such as Grignard reactions.[1] Furthermore, it serves as a protecting group for diols and is a reactant in various chemical transformations.

Given its integral role, the ability to accurately monitor the progress of reactions involving this compound is paramount for optimizing reaction conditions, maximizing yields, ensuring product purity, and gaining mechanistic insights. This technical guide provides a comprehensive overview of robust analytical methods for monitoring reactions with DME, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Core Principles of Reaction Monitoring with this compound

The selection of an appropriate analytical technique hinges on the specific reaction being monitored, the information required (qualitative vs. quantitative), and the available instrumentation. Key considerations include the need for real-time (in-situ) monitoring, the complexity of the reaction mixture, and the distinct spectroscopic or chromatographic properties of the reactants, intermediates, and products.

In-Situ Monitoring Techniques: A Real-Time Window into Chemical Transformations

In-situ monitoring provides continuous, real-time data on a reaction as it occurs, offering invaluable insights into reaction kinetics, the formation of transient intermediates, and the precise determination of reaction endpoints.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled Structural Detail

NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information and quantitative data on the components of a reaction mixture.[4][5][6] For reactions involving this compound, ¹H and ¹³C NMR are particularly insightful.

Causality of Method Selection: The distinct chemical shifts of the methoxy and methyl protons of DME provide a clear spectroscopic handle to monitor its consumption. The appearance of new signals corresponding to products or intermediates can be readily tracked. For instance, in the hydrolysis of DME, the disappearance of the characteristic DME signals and the emergence of signals for methanol and acetaldehyde can be quantified over time.[7][8]

  • Instrumentation: A standard NMR spectrometer equipped with a flow-cell or a sealed NMR tube can be utilized. For real-time monitoring, a flow-NMR setup is ideal.[5][9]

  • Sample Preparation:

    • For offline monitoring, carefully quench and extract an aliquot of the reaction mixture at specific time points. Dissolve the dried extract in a suitable deuterated solvent containing a known concentration of an internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a distinct, non-overlapping signal).

    • For in-situ monitoring, the reaction is set up within the NMR tube or circulated through a flow cell within the spectrometer's probe.[5][9]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the reaction mixture at t=0.

    • Initiate the reaction (e.g., by adding a catalyst or raising the temperature).

    • Acquire spectra at regular intervals throughout the course of the reaction. The frequency of acquisition will depend on the reaction rate.[3]

  • Data Analysis:

    • Integrate the signals corresponding to the reactants (e.g., the methoxy protons of DME) and the product(s).

    • Normalize the integrals against the internal standard to determine the relative concentrations of each species over time.

    • Plot the concentration of reactants and products as a function of time to obtain a reaction profile.

Compound ¹H NMR Chemical Shift (ppm, approx.) Multiplicity
This compound (methoxy)3.2-3.4singlet
This compound (methyl)1.2-1.4doublet
Acetaldehyde (aldehyde)9.7-9.8quartet
Acetaldehyde (methyl)2.1-2.3doublet
Methanol (hydroxyl)variablesinglet (broad)
Methanol (methyl)3.4-3.5singlet

Table 1: Approximate ¹H NMR chemical shifts for this compound and its potential hydrolysis products.

Vibrational Spectroscopy: Probing Functional Group Transformations

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring changes in functional groups during a reaction.[10][11] They are particularly well-suited for in-situ monitoring using immersion probes.

Causality of Method Selection: In reactions where this compound is consumed or transformed, changes in the C-O stretching frequencies of the acetal group can be monitored.[12] The appearance of new vibrational bands, such as a C=O stretch from a carbonyl product or an O-H stretch from an alcohol, provides a clear indication of reaction progress. Raman spectroscopy is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water.[13][14][15]

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.

  • Setup:

    • Insert the ATR probe directly into the reaction vessel.

    • Ensure the probe is chemically resistant to the reaction components.

  • Data Acquisition:

    • Record a background spectrum of the reaction mixture before initiation (t=0).

    • Initiate the reaction.

    • Continuously collect spectra at appropriate time intervals.

  • Data Analysis:

    • Identify the characteristic absorption bands of the reactants and products. For example, monitor the disappearance of the C-O stretches of DME (typically in the 1200-1000 cm⁻¹ region) and the appearance of a new key functional group band (e.g., C=O stretch around 1700 cm⁻¹).

    • Plot the absorbance of these characteristic peaks over time to generate a reaction profile.

Functional Group Approximate FTIR Frequency (cm⁻¹)
C-O (acetal)1200 - 1000
C=O (aldehyde/ketone)1740 - 1720
O-H (alcohol)3600 - 3200 (broad)

Table 2: Key FTIR absorption frequencies for monitoring reactions involving this compound.

Offline Monitoring Techniques: Detailed Separation and Identification

Offline techniques involve taking aliquots from the reaction mixture at different time points, quenching the reaction, and then analyzing the samples. These methods are particularly useful for complex reaction mixtures requiring separation of components before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

GC-MS is an excellent technique for separating and identifying volatile components in a reaction mixture.[12]

Causality of Method Selection: this compound and many of its common reactants and products are volatile, making them amenable to GC analysis. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[16]

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent and a known concentration of an internal standard (e.g., a stable hydrocarbon like dodecane).

    • Dilute the quenched sample with an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a polar column like a wax-type for separating polar analytes, or a non-polar column like a DB-5 for general-purpose analysis).

    • Mass Spectrometer: A mass selective detector.

    • Oven Program: Develop a temperature gradient that effectively separates the reactants, products, and any intermediates.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the product(s), and the internal standard by their retention times and mass spectra.

    • Integrate the peak areas and normalize them to the internal standard to determine the relative concentrations.

    • Plot the concentrations over time to monitor the reaction progress.

High-Performance Liquid Chromatography (HPLC): For Non-Volatile Components

HPLC is the method of choice for analyzing less volatile or thermally sensitive compounds.[12][17][18]

Causality of Method Selection: For reactions where this compound is used as a solvent or reagent in the synthesis of larger, non-volatile molecules (e.g., in pharmaceutical synthesis), HPLC is ideal for separating the product from the starting materials and byproducts.

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture at various time points.

    • Quench the reaction and dilute the sample with the mobile phase or a compatible solvent.

  • Instrumentation and Conditions:

    • HPLC System: With a suitable column (e.g., reversed-phase C18 for non-polar to moderately polar analytes).

    • Detector: A UV detector is common if the analytes have a chromophore. An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for compounds without a UV chromophore.

    • Mobile Phase: A mixture of solvents (e.g., acetonitrile and water) that provides good separation of the components.

  • Data Analysis:

    • Identify the peaks for the reactants and products based on their retention times.

    • Use a calibration curve to quantify the concentration of each component.

    • Plot the concentration versus time to create a reaction profile.

Advanced Techniques for Mechanistic Studies

For a deeper understanding of reaction mechanisms, including the identification of transient intermediates, more advanced analytical techniques can be employed.

Mass Spectrometry for Intermediate Detection

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize reactive intermediates in solution.[19][20][21][22] This is particularly valuable for understanding complex reaction pathways, such as those in organometallic catalysis where DME might be a solvent.[23]

Ultrafast 2D NMR

For reactions with short-lived intermediates, such as the hemiacetal in acetal hydrolysis, ultrafast 2D NMR techniques can provide real-time mechanistic insights that are not possible with conventional 1D NMR.[7]

Logical Framework for Method Selection

The choice of analytical method should be guided by the specific requirements of the reaction being studied. The following diagram illustrates a decision-making workflow for selecting the most appropriate technique.

MethodSelection start Reaction Monitoring Requirement in_situ In-Situ (Real-Time) Monitoring Needed? start->in_situ volatile Are Components Volatile? in_situ->volatile No nmr NMR Spectroscopy in_situ->nmr Yes vibrational FTIR / Raman Spectroscopy in_situ->vibrational Yes gcms GC-MS volatile->gcms Yes hplc HPLC volatile->hplc No

Caption: Decision workflow for selecting an analytical method.

Experimental Workflow for Reaction Monitoring

The general workflow for monitoring a chemical reaction involving this compound is outlined below.

ExperimentalWorkflow setup Reaction Setup t0_sample Acquire t=0 Sample/Spectrum setup->t0_sample initiate Initiate Reaction t0_sample->initiate monitor Monitor Reaction (In-Situ or Offline Sampling) initiate->monitor analyze Data Analysis (Integration, Quantification) monitor->analyze profile Generate Reaction Profile analyze->profile

Caption: General experimental workflow for reaction monitoring.

Conclusion

The effective monitoring of reactions involving this compound is crucial for process optimization and mechanistic understanding. This guide has detailed several powerful analytical techniques, including NMR, FTIR, Raman, GC-MS, and HPLC, providing the foundational knowledge and practical protocols for their implementation. By carefully selecting the appropriate method based on the specific reaction characteristics, researchers can gain valuable insights, leading to more efficient and robust chemical syntheses.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Selection for Acetalization with 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing acetalization reactions using 1,1-dimethoxyethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common experimental hurdles. Here, we delve into the causality behind experimental choices, providing you with the expertise to ensure your reactions are efficient, high-yielding, and reproducible.

Acetalization is a cornerstone of synthetic organic chemistry, providing a robust method for the protection of aldehydes and ketones.[1][2] The stability of acetals in neutral to strongly basic conditions makes them invaluable in multi-step syntheses where sensitive carbonyl functionalities need to be masked.[1][3] this compound serves as a versatile reagent in this capacity, participating in acid-catalyzed transacetalization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed acetalization with this compound?

The reaction proceeds through a series of equilibrium steps initiated by the protonation of the carbonyl oxygen by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an alcohol. In the context of this compound, it can act as both the acetal source and a water scavenger. The generally accepted mechanism involves the formation of a hemiacetal intermediate, which is then further protonated to facilitate the elimination of water, ultimately forming the stable acetal.[5]

Q2: Why is catalyst selection so critical for a successful acetalization reaction?

Catalyst selection is paramount as it dictates the reaction rate and efficiency. The catalyst's role is to protonate the carbonyl group, thereby activating it for nucleophilic attack.[6] An ideal catalyst should be strong enough to promote the reaction but not so harsh that it causes degradation of sensitive substrates or the product. The choice between a Brønsted acid (proton donor) and a Lewis acid (electron pair acceptor) can significantly impact the reaction outcome, depending on the substrate's electronic and steric properties.[7][8]

Q3: How does this compound also function as a water scavenger?

This compound can undergo acid-catalyzed hydrolysis, a reaction that consumes water.[9] This process converts the acetal into methanol and acetaldehyde, effectively removing water from the reaction medium.[9] This is particularly advantageous as acetalization is a reversible reaction, and the removal of the water byproduct drives the equilibrium towards the formation of the desired acetal product.[3][6]

Q4: Can I perform this reaction without a catalyst?

While technically possible, catalyst-free acetalization is generally very slow and inefficient, often resulting in low conversions.[10] The acid catalyst is crucial for activating the carbonyl group and facilitating the reaction at a practical rate.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing actionable solutions grounded in chemical principles.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows minimal to no formation of the desired acetal, even after an extended period. What are the likely causes and how can I resolve this?

A: This is a common issue that can often be traced back to several key factors:

  • Insufficient Catalyst Activity: The chosen catalyst may be too weak, or the catalyst loading may be insufficient to drive the reaction.[6]

    • Solution: Increase the catalyst loading incrementally. If that fails, consider switching to a stronger acid catalyst. For instance, if you are using a mild Brønsted acid like pyridinium p-toluenesulfonate (PPTS) with a less reactive ketone, you might need to switch to a stronger acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Presence of Water: Acetalization is an equilibrium-driven process. Any water present in your reagents or solvent will inhibit the forward reaction.[6]

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Consider adding a dehydrating agent. While this compound itself is a water scavenger, for particularly stubborn reactions, the addition of molecular sieves (4Å) or using trimethyl orthoformate as a co-reagent can be highly effective at removing water.[6] A Dean-Stark apparatus can also be employed to azeotropically remove water during the reaction.[3]

  • Suboptimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can often increase the reaction rate.[4] However, be cautious, as excessive heat can lead to side reactions or decomposition of sensitive substrates.[6]

Issue 2: Formation of Side Products

Q: I'm observing the formation of unexpected byproducts in my reaction mixture. What could be causing this and what are the remedies?

A: Side product formation is often a result of the reaction conditions being too harsh or incompatible with other functional groups in your molecule.

  • Acid-Sensitive Functional Groups: If your substrate contains other acid-labile groups (e.g., certain protecting groups like tert-butyldimethylsilyl (TBDMS) ethers), they may be cleaved under the reaction conditions.

    • Solution: Opt for a milder catalyst. Catalysts like pyridinium p-toluenesulfonate (PPTS) or solid-supported acids such as Amberlyst-15 are excellent choices for substrates with sensitive functionalities.[10][11] These provide the necessary acidity to promote acetalization without being aggressive enough to cleave other protecting groups.

  • Aldol Condensation: For enolizable aldehydes and ketones, self-condensation can be a competing side reaction under acidic conditions.

    • Solution: Running the reaction at a lower temperature can help to minimize the rate of the aldol reaction relative to acetalization. Additionally, using a catalyst that is less prone to promoting this side reaction, such as certain Lewis acids, may be beneficial.

Issue 3: Product Decomposition During Workup

Q: I seem to be losing a significant portion of my product during the aqueous workup and purification steps. Why is this happening?

A: Acetals are stable under basic and neutral conditions but are readily hydrolyzed back to the corresponding carbonyl compound in the presence of aqueous acid.[5][6]

  • Acidic Workup Conditions: If the acid catalyst is not properly neutralized, the aqueous workup can lead to the deprotection of your newly formed acetal.

    • Solution: Before the aqueous wash, quench the reaction with a mild base such as saturated sodium bicarbonate solution or triethylamine until the mixture is neutral.[4] This will ensure that the acetal remains stable throughout the extraction and purification process. Always use neutral or slightly basic aqueous solutions for washing.

Catalyst Selection and Optimization

The choice of catalyst is a critical parameter that should be tailored to the specific substrate and desired reaction conditions. Below is a summary of common catalysts used for acetalization with this compound.

Catalyst TypeExamplesTypical Loading (mol%)AdvantagesDisadvantages
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Pyridinium p-toluenesulfonate (PPTS)0.1 - 5Readily available, inexpensive, and effective for a wide range of substrates.[12]Can be too harsh for acid-sensitive substrates, leading to side reactions or decomposition.[12]
Lewis Acids Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride etherate (BF₃·OEt₂), Zirconium tetrachloride (ZrCl₄)[13]1 - 10Often milder and more chemoselective than Brønsted acids. Can be effective for sterically hindered or electron-deficient carbonyls.Can be more expensive and require strictly anhydrous conditions. Some are moisture-sensitive and require careful handling.
Solid-Supported Acids Amberlyst-15, Montmorillonite K10, Perchloric acid on silica gel[13]5 - 20 (wt%)Easily removed by filtration, simplifying purification. Often reusable and environmentally friendly.[10]May have lower activity compared to homogeneous catalysts, requiring higher temperatures or longer reaction times.

Experimental Protocols

General Protocol for Acetalization using p-TsOH

This protocol provides a general method for the protection of an aldehyde or ketone as a dimethyl acetal using this compound and p-toluenesulfonic acid.[4]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound (1.0 equiv.) and an anhydrous solvent (e.g., dichloromethane or toluene).

  • Add this compound (2-10 equivalents). An excess is recommended to drive the equilibrium.[4]

  • Add the acid catalyst, such as p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) as required.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the mixture is neutral.[4]

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl acetal.

  • If necessary, the product can be purified by distillation or column chromatography on silica gel.

Visualizing the Process

Mechanism of Acid-Catalyzed Acetalization

Acetalization_Mechanism Start Carbonyl Compound + H⁺ ProtonatedCarbonyl Protonated Carbonyl (Oxocarbenium Ion) Start->ProtonatedCarbonyl Activation HemiacetalFormation Nucleophilic Attack by Methanol ProtonatedCarbonyl->HemiacetalFormation Hemiacetal Hemiacetal HemiacetalFormation->Hemiacetal ProtonationOH Protonation of -OH Group Hemiacetal->ProtonationOH ProtonatedHemiacetal Protonated Hemiacetal ProtonationOH->ProtonatedHemiacetal WaterElimination Elimination of H₂O ProtonatedHemiacetal->WaterElimination Oxocarbenium2 Oxocarbenium Ion WaterElimination->Oxocarbenium2 MethanolAttack Nucleophilic Attack by Methanol Oxocarbenium2->MethanolAttack ProtonatedAcetal Protonated Acetal MethanolAttack->ProtonatedAcetal Deprotonation Deprotonation ProtonatedAcetal->Deprotonation Acetal Acetal Product Deprotonation->Acetal

Caption: Acid-catalyzed mechanism for acetal formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Q1 Is the catalyst appropriate and active? Start->Q1 Sol_1 Action: - Increase catalyst loading - Use a stronger catalyst - Check for basic impurities Q1->Sol_1 No Q2 Is water being effectively removed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_2 Action: - Use anhydrous reagents/solvents - Add molecular sieves - Employ a Dean-Stark trap Q2->Sol_2 No Q3 Are reaction conditions (time, temp) optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_3 Action: - Increase reaction time - Increase temperature cautiously Q3->Sol_3 No Q4 Is product lost during workup? Q3->Q4 Yes A3_Yes Yes A3_No No Sol_4 Action: - Neutralize catalyst before workup - Avoid acidic washes Q4->Sol_4 Yes

Caption: A systematic workflow for troubleshooting low yields.

References

Technical Support Center: Water Removal in 1,1-Dimethoxyethane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1,1-Dimethoxyethane (DME) in moisture-sensitive reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of water, ensuring the integrity and success of your chemical transformations.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding water removal when working with this compound.

Q1: Why is water a concern when using this compound (DME)?

A1: While DME is often used as a solvent, its primary vulnerability is its susceptibility to acid-catalyzed hydrolysis.[1][2] In the presence of an acid and water, DME can break down into acetaldehyde and methanol. This can be problematic for several reasons:

  • Consumption of Acid Catalyst: The hydrolysis consumes the acid catalyst, potentially stalling your desired reaction.

  • Introduction of Nucleophiles: The generation of methanol, a primary alcohol, can act as an unwanted nucleophile in many sensitive reactions.

  • Side Reactions: Acetaldehyde can undergo self-condensation (aldol) or other undesired side reactions.

Q2: I need to use DME as a solvent in a moisture-sensitive reaction. Should I dry it first?

A2: Absolutely. Commercial grades of DME can contain significant amounts of water. For most applications in moisture-sensitive synthesis, particularly those involving organometallics, strong bases, or certain Lewis acids, drying the solvent is a critical first step.

Q3: What is the fastest way to dry a small amount of DME for immediate use?

A3: For rapid drying of small volumes, passing the solvent through a column of activated neutral alumina is a very effective method.[3] Alternatively, adding freshly activated 3Å or 4Å molecular sieves and allowing the solvent to stand for several hours with occasional swirling is a reliable and safe method.[3][4]

Q4: Can I use this compound itself to remove water from my reaction?

A4: Yes, this is a known technique where DME acts as a "chemical water scavenger."[2] By adding a slight excess of DME and a catalytic amount of a mild acid (like p-toluenesulfonic acid), any trace water in the reaction mixture will be consumed through the hydrolysis of DME.[2] The volatile byproducts, acetaldehyde (b.p. 21 °C) and methanol (b.p. 65 °C), can often be removed by a gentle stream of inert gas or under vacuum before adding your sensitive reagents.[2]

Q5: My reaction is complete, and now I need to remove the DME. What's the best approach?

A5: Since DME is water-soluble, the most common method is to perform an aqueous work-up.[5] By adding water or brine to your reaction mixture and extracting with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), the DME will partition into the aqueous layer.[5] For heat-sensitive products, removal can be achieved via high-vacuum evaporation with a cold trap or, in some cases, lyophilization (freeze-drying).[5][6]

Troubleshooting Guides

This section provides detailed protocols and decision-making frameworks for common challenges encountered during the removal of water in reactions involving this compound.

Guide 1: Pre-Drying of this compound Solvent

Problem: You need an anhydrous grade of DME for a critical reaction, and you suspect your commercial supply contains water.

Logical Workflow for Selecting a Drying Method:

Drying_Method_Selection start Start: Need Anhydrous DME decision_scale Scale of Reaction? start->decision_scale decision_purity Ultimate Purity Required? decision_scale->decision_purity Small Scale (< 500 mL) method_hydride Method 2: Calcium Hydride (Efficient for bulk, requires distillation) decision_scale->method_hydride Large Scale (> 500 mL) method_sieves Method 1: Molecular Sieves (Safe, convenient, good for storage) decision_purity->method_sieves Standard Anhydrous method_ketyl Method 3: Sodium/Benzophenone Ketyl (Highest purity, requires dedicated still) decision_purity->method_ketyl Ultra-Dry (<10 ppm H2O) method_hydride->method_ketyl Pre-drying step

Caption: Decision tree for selecting a DME drying method.

Experimental Protocols:

Method 1: Drying with Molecular Sieves (Recommended for General Use)

  • Principle: Molecular sieves are synthetic zeolites with uniform pore sizes that selectively adsorb small molecules like water.[7][8] 3Å sieves are ideal as they exclude most organic molecules, including DME, while effectively trapping water.[8]

  • Protocol:

    • Activation: Activate 3Å or 4Å molecular sieves by heating them in a flask under high vacuum with a heat gun or in a laboratory oven at >200 °C for at least 12 hours.[4] Cool under an inert atmosphere (e.g., nitrogen or argon).

    • Drying: Add the activated sieves (approx. 10-20% w/v) to the DME in a sealed container under an inert atmosphere.

    • Equilibration: Allow the solvent to stand for at least 24 hours. For best results, allow 48-72 hours.[3] The solvent can be stored over the sieves.

    • Usage: Decant or cannulate the required volume of dry solvent for your reaction.

Method 2: Drying with Calcium Hydride (For Bulk Quantities)

  • Principle: Calcium hydride (CaH₂) is a relatively mild desiccant that reacts irreversibly with water to form calcium hydroxide and hydrogen gas.[9][10] It is efficient for pre-drying ethers.[11][12]

  • Protocol:

    • Add calcium hydride powder (approx. 10 g per liter) to the DME.[13]

    • Stir or allow to stand overnight under an inert atmosphere. Note: Hydrogen gas will be evolved. Ensure adequate ventilation and no nearby ignition sources.

    • Distill the DME from the calcium hydride under an inert atmosphere. Collect the fraction boiling at approximately 64 °C.[14]

Method 3: Drying with Sodium/Benzophenone Ketyl (For Ultra-Dry Solvent)

  • Principle: Sodium metal reduces benzophenone to a ketyl radical, which is intensely blue.[15] This radical reacts rapidly with water and oxygen. A persistent blue color indicates the solvent is anhydrous and oxygen-free.[15][16] This method can achieve water levels below 10 ppm.[16][17][18]

  • Protocol (for experienced users with a dedicated still):

    • Pre-dry the DME over calcium hydride or molecular sieves.[19]

    • In a dedicated, dry distillation apparatus under argon, add sodium metal (as wire or dispersion) and a small amount of benzophenone to the pre-dried DME.[16][19]

    • Heat the mixture to reflux. The solution will turn a deep blue or purple color once all water and oxygen are consumed.

    • The solvent can be distilled directly from the still as needed. Caution: Never distill to dryness. The residue can be explosive. Quench used stills with extreme care.[13]

Data Summary: Comparison of Drying Agents for DME

Drying AgentEfficiency (Typical Final H₂O)SpeedSafety/Handling ConsiderationsBest Use Case
3Å/4Å Molecular Sieves <10 ppm[3][20]Slow (24-72h)[3]Very safe, non-reactive with DME.[4]Routine drying and storage.
Calcium Hydride (CaH₂) ~10-50 ppm[3]Moderate (overnight)Reacts with water to produce H₂ gas (flammable).[10]Pre-drying or bulk drying prior to distillation.
Sodium/Benzophenone <10 ppm[16][17]Fast (reflux)Requires a dedicated still, highly reactive sodium metal.[16]Demanding applications requiring ultra-dry, oxygen-free solvent.
Guide 2: In-Situ Water Removal Using DME as a Scavenger

Problem: Your starting materials or reaction solvent (other than DME) may contain trace amounts of water that could inhibit a sensitive reaction.

Mechanism: Acid-Catalyzed Hydrolysis of DME

The core of this technique is the intentional, acid-catalyzed hydrolysis of DME, which consumes water as a reactant.[1][2]

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products DME This compound CH₃CH(OCH₃)₂ Acetaldehyde Acetaldehyde CH₃CHO DME->Acetaldehyde Hydrolysis Consumes H₂O H2O Water (Trace) H₂O H2O->Acetaldehyde H_plus Acid Catalyst (e.g., H⁺) H_plus->Acetaldehyde Catalyzes Methanol Methanol 2 CH₃OH

Caption: Reaction schematic for DME as a water scavenger.

Experimental Protocol:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C for >4 hours) and assembled while hot, then cooled under a stream of inert gas (e.g., argon or nitrogen).[2]

  • Solvent & Reagent Addition: Charge the reaction flask with the anhydrous primary solvent and any reagents that are not moisture-sensitive.

  • Addition of Scavenger: Add this compound. A 1.5 to 2-fold molar excess relative to the estimated amount of water is a good starting point.[2]

  • Catalyst Addition: Add a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA).[2] The choice depends on the tolerance of your substrates.

  • Equilibration: Stir the mixture at room temperature or with gentle warming (e.g., 40 °C) for 30-60 minutes.[2] This allows the hydrolysis reaction to proceed and consume residual water.

  • Initiation of Main Reaction: After the water scavenging step is complete, cool the reaction mixture to the desired temperature and proceed with the addition of your moisture-sensitive reagents.

Troubleshooting:

  • Reaction Fails to Initiate: The acid catalyst used for scavenging may be interfering with your main reaction. Consider using a solid-supported acid catalyst that can be filtered off after the equilibration step.

  • Side Products Observed: The methanol generated during scavenging may be reacting with your starting materials. If this is a concern, a physical drying agent like molecular sieves is a better choice.

References

Technical Support Center: Identification of Byproducts in 1,1-Dimethoxyethane Reactions by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying byproducts in chemical reactions involving 1,1-dimethoxyethane (DME), also known as acetaldehyde dimethyl acetal, using Nuclear Magnetic Resonance (NMR) spectroscopy. As a versatile solvent and protecting group, understanding the potential side reactions of DME is crucial for reaction optimization and impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions where this compound is used as a solvent or reagent?

A1: The most prevalent byproducts arise from the hydrolysis or decomposition of this compound, especially in the presence of acidic catalysts or trace amounts of water.[1][2] These byproducts include methanol, acetaldehyde, and methyl formate. Under certain conditions, particularly with strong acids or elevated temperatures, further reactions can lead to the formation of other species.

Q2: My reaction is supposed to be anhydrous. Why am I still seeing hydrolysis byproducts?

A2: Even under seemingly anhydrous conditions, trace amounts of water can be introduced from reagents, glassware, or the atmosphere. Many reagents are hygroscopic, and standard drying procedures may not remove all moisture. Additionally, some reactions can generate water in situ. The catalytic nature of acid-catalyzed hydrolysis means that even a minute amount of acid and water can lead to the significant formation of byproducts over time.[3][4]

Q3: Can this compound decompose thermally?

A3: Yes, thermal decomposition of this compound can occur, particularly in the presence of certain impurities that can initiate a chain reaction.[5] This decomposition can lead to the formation of methyl formate and dimethyl ether.[5]

Q4: How can I confirm the identity of a suspected byproduct in my NMR spectrum?

A4: The most straightforward method is to "spike" your NMR sample with a small amount of the suspected compound (e.g., methanol) and observe if the peak increases in intensity. Additionally, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity and confirm the structure of the byproduct.

Q5: Are there quantitative methods to determine the concentration of these byproducts?

A5: Yes, quantitative NMR (qNMR) is a powerful technique for determining the concentration of byproducts.[6][7] This method involves adding a known amount of an internal standard to the NMR sample and comparing the integral of a byproduct peak to the integral of a peak from the standard.[8][9]

Troubleshooting Guide: Interpreting Your NMR Spectrum

This section is designed to help you identify specific byproducts based on unexpected signals in your ¹H NMR spectrum.

Issue 1: A Sharp Singlet Appears Around 3.4 ppm

Likely Culprit: Methanol (CH₃OH)

Causality and Mechanism: Methanol is a direct product of the hydrolysis of this compound.[1][3] Acetals are susceptible to hydrolysis under acidic conditions. The reaction is initiated by the protonation of one of the oxygen atoms, making the corresponding methoxy group a good leaving group. Subsequent attack by water leads to the formation of a hemiacetal, which can then hydrolyze further to yield acetaldehyde and a second molecule of methanol.[2][4]

Diagram: Acid-Catalyzed Hydrolysis of this compound

G DME This compound ProtonatedDME Protonated Acetal DME->ProtonatedDME + H⁺ Carbocation Oxocarbenium Ion ProtonatedDME->Carbocation - CH₃OH Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O - H⁺ Methanol1 Methanol ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Acetaldehyde Acetaldehyde ProtonatedHemiacetal->Acetaldehyde - CH₃OH Methanol2 Methanol

Caption: Acid-catalyzed hydrolysis pathway of this compound.

¹H and ¹³C NMR Data for Common Byproducts

CompoundStructure¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
MethanolCH₃OH~3.4 (s, 3H)[10]~49.5[11][12]
AcetaldehydeCH₃CHO~9.8 (q, 1H), ~2.2 (d, 3H)~200.5 (CHO), ~31.2 (CH₃)
Methyl FormateHCOOCH₃~8.1 (s, 1H), ~3.8 (s, 3H)[13]~163.0 (C=O), ~51.5 (OCH₃)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for Confirmation:

  • Sample Preparation: Prepare your reaction sample for NMR analysis as usual in a suitable deuterated solvent.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

  • Spiking: Add a small drop of methanol to the NMR tube.

  • Re-acquisition: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. A significant increase in the intensity of the singlet around 3.4 ppm confirms the presence of methanol.

Issue 2: A Quartet Around 9.8 ppm and a Doublet Around 2.2 ppm Appear

Likely Culprit: Acetaldehyde (CH₃CHO)

Causality and Mechanism: Acetaldehyde is the carbonyl compound formed from the complete hydrolysis of this compound.[1][3] Its presence indicates that the hydrolysis reaction has gone to completion or is significantly advanced. The characteristic downfield shift of the aldehyde proton (~9.8 ppm) is a key diagnostic feature.

Troubleshooting Workflow:

G Start Unexpected peaks in NMR? CheckAldehyde Quartet at ~9.8 ppm & Doublet at ~2.2 ppm? Start->CheckAldehyde IdentifyAcetaldehyde Likely Acetaldehyde CheckAldehyde->IdentifyAcetaldehyde Yes CheckMethanol Singlet at ~3.4 ppm? CheckAldehyde->CheckMethanol No SpikeSample Confirm by Spiking Experiment IdentifyAcetaldehyde->SpikeSample IdentifyMethanol Likely Methanol CheckMethanol->IdentifyMethanol Yes CheckOther Other unexpected peaks? CheckMethanol->CheckOther No IdentifyMethanol->SpikeSample ConsultDatabase Consult Spectral Databases & Literature CheckOther->ConsultDatabase Yes

References

Technical Support Center: 1,1-Dimethoxyethane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 1,1-Dimethoxyethane (DME) in Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. Here, we move beyond standard protocols to explore the causality behind experimental choices and address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using this compound (DME) as a solvent for my Grignard reaction instead of more traditional solvents like diethyl ether or THF?

A1: The choice of an ethereal solvent is critical for the successful formation and reactivity of Grignard reagents, as it stabilizes the organomagnesium species through coordination.[1][2] While diethyl ether and tetrahydrofuran (THF) are common, this compound (DME) offers several distinct advantages:

  • Higher Boiling Point: DME has a boiling point of 64.5 °C, which is significantly higher than diethyl ether (34.6 °C) and comparable to THF (66 °C).[2] This allows for a wider operational temperature range, which is particularly beneficial for the formation of Grignard reagents from less reactive organic halides (e.g., aryl chlorides) that may require heating to initiate or sustain the reaction.

  • Superior Solvating Capability: DME is a bidentate ligand, meaning it has two oxygen atoms that can coordinate to the magnesium center of the Grignard reagent. This chelation effect leads to the formation of stable, well-defined coordination complexes.[2] This can influence the Schlenk equilibrium, favoring the monomeric, more reactive form of the Grignard reagent.

  • Enhanced Reactivity in Certain Cases: The strong coordination of DME can sometimes lead to increased reactivity of the Grignard reagent, potentially improving reaction rates and yields in subsequent additions to electrophiles.

SolventBoiling Point (°C)Coordinating AbilityKey Advantage
Diethyl Ether34.6MonodentateEasy to remove post-reaction
Tetrahydrofuran (THF)66MonodentateGood general-purpose solvent
This compound (DME) 64.5 Bidentate (Chelating) Higher reaction temperatures, enhanced reagent stability/reactivity
Q2: I am observing a significant amount of a homocoupled (Wurtz-type) byproduct. Is this related to using DME?

A2: The formation of a Wurtz-type byproduct (R-R from an R-X starting material) is a common side reaction in Grignard synthesis and is not specifically caused by DME. However, the reaction conditions, which are often influenced by the choice of solvent, can impact the prevalence of this side reaction.

The Wurtz coupling reaction is favored under certain conditions:

  • High Local Concentration of Alkyl Halide: If the alkyl halide is added too quickly to the magnesium turnings, its local concentration can be high enough to react with a newly formed Grignard reagent before it diffuses away from the metal surface.

  • Elevated Temperatures: While DME's higher boiling point is an advantage, excessive heating during Grignard formation can increase the rate of side reactions, including Wurtz coupling.

  • Reactive Halides: Benzylic, allylic, and some primary alkyl halides are particularly prone to this side reaction.

Troubleshooting Protocol:

  • Control the Addition Rate: Add the solution of your organic halide in DME dropwise to the magnesium suspension at a rate that maintains a gentle reflux without external heating.

  • Ensure Efficient Stirring: Vigorous stirring helps to dissipate localized heat and quickly move the formed Grignard reagent into the bulk solution, minimizing its reaction with incoming organic halide.

  • Initiation at Lower Temperatures: If the reaction is highly exothermic once initiated, consider cooling the flask in an ice bath during the addition of the organic halide.

Q3: My Grignard reagent formation is sluggish or fails to initiate in DME. What are the likely causes and how can I fix this?

A3: While DME is an excellent solvent, initiation issues are common in Grignard reactions. The primary culprit is almost always the presence of impurities or an oxide layer on the magnesium surface.

  • Water or Protic Impurities: Grignard reagents are potent bases and are rapidly quenched by water, alcohols, or any protic species.[3] Ensure your DME is anhydrous and your glassware is rigorously flame-dried under an inert atmosphere.

  • Magnesium Oxide Layer: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide. This layer must be breached for the reaction to start.

Activation Protocol for Magnesium in DME:

  • Mechanical Activation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), gently stir the magnesium turnings for several minutes to abrade the surface and expose fresh metal.

  • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-diiodoethane to the magnesium suspension in DME. These activators react with the magnesium surface to form magnesium halides, exposing fresh, reactive metal. A brownish color from the iodine that subsequently fades is a good indicator of activation.

  • Co-solvent Initiation: If initiation is still problematic, add a small volume of a lower-boiling ether like THF to help initiate the reaction before adding the bulk of the DME solution.

G cluster_0 Troubleshooting Grignard Initiation Start Sluggish/No Initiation Check_Dryness Verify Anhydrous Conditions (Solvent & Glassware) Start->Check_Dryness Activate_Mg Activate Magnesium Surface Check_Dryness->Activate_Mg Activation_Method Choose Activation Method Activate_Mg->Activation_Method Mechanical Mechanical Grinding Activation_Method->Mechanical Gentle Chemical Add I₂ or 1,2-Diiodoethane Activation_Method->Chemical Common Initiate Add Small Amount of Organic Halide Mechanical->Initiate Chemical->Initiate Success Reaction Initiates (Exotherm/Cloudiness) Initiate->Success Fail Initiation Fails Initiate->Fail

Caption: Workflow for troubleshooting Grignard reaction initiation.

Troubleshooting Guide: Side Reactions Involving this compound

While DME is generally considered an inert solvent in Grignard reactions, under specific, often non-ideal conditions, it can be implicated in side reactions. Direct cleavage of the acetal by the Grignard reagent is not a commonly reported pathway, as acetals are generally stable under basic conditions.[4] However, issues can arise from its decomposition or impurities.

Problem 1: Low yield of the desired alcohol after acidic workup, with recovery of the starting ketone/aldehyde.
  • Symptom: The reaction to form the Grignard reagent appears successful, and the subsequent addition to the carbonyl compound seems to proceed, but the final isolated yield is poor.

  • Primary Suspect: Acid-catalyzed hydrolysis of the DME solvent during workup, which can lead to the formation of acetaldehyde.

Causality and Mechanism: this compound is an acetal and is stable to bases but readily hydrolyzes under acidic conditions to form acetaldehyde and methanol.[5][6]

Reaction: CH₃CH(OCH₃)₂ + H₂O --(H⁺)--> CH₃CHO + 2 CH₃OH

If a standard acidic workup (e.g., with aqueous HCl or H₂SO₄) is performed at temperatures above 0-5 °C, or for a prolonged period, the DME can decompose. The resulting acetaldehyde is an electrophile and can consume the Grignard reagent, leading to the formation of 1-phenylethanol (if the Grignard is PhMgBr) or other secondary alcohols, thus reducing the amount of Grignard reagent available to react with your desired substrate.

Preventative Protocol:

  • Use a Quenching Agent: Always perform the reaction workup at low temperatures (ice bath). Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is weakly acidic and is generally sufficient to protonate the alkoxide product without aggressively hydrolyzing the DME.

  • Neutralize Before Extraction: If a stronger acid is required to dissolve magnesium salts, ensure the mixture is kept cold and that the contact time is minimized. Neutralize the aqueous layer with a base (e.g., NaHCO₃) before performing solvent extractions.

G cluster_1 DME Decomposition Pathway DME This compound (Solvent) Hydrolysis Acetal Hydrolysis DME->Hydrolysis Acid Acidic Workup (H₃O⁺) Acid->Hydrolysis Acetaldehyde Acetaldehyde (Byproduct) Hydrolysis->Acetaldehyde Side_Reaction Unwanted Reaction Acetaldehyde->Side_Reaction Grignard Grignard Reagent (R-MgX) Grignard->Side_Reaction Side_Product Secondary Alcohol (Byproduct) Side_Reaction->Side_Product Yield_Loss Reduced Yield of Desired Product Side_Product->Yield_Loss

Caption: Potential side reaction pathway involving DME hydrolysis.

Problem 2: The reaction mixture turns dark brown or black, and the reaction fails.
  • Symptom: During the formation of the Grignard reagent or upon heating, the solution darkens significantly, and subsequent reaction gives no desired product.

  • Primary Suspect: Peroxide contamination in the DME.

Causality and Mechanism: Like other ethers, DME can form explosive peroxides when exposed to air and light.[1] These peroxides are strong oxidizing agents. In a Grignard reaction, they can oxidize the highly nucleophilic Grignard reagent, leading to its destruction and the formation of complex, often dark-colored, degradation products.

Safety and Prevention Protocol:

  • Test for Peroxides: ALWAYS test your DME for the presence of peroxides before use, especially if the container has been opened previously. This can be done using commercially available peroxide test strips or by adding a few drops of the solvent to a freshly prepared solution of potassium iodide; a yellow-brown color indicates the presence of peroxides.

  • Purify the Solvent: If peroxides are present, the solvent MUST be purified. This is typically done by distilling from a suitable reducing agent, such as sodium benzophenone ketyl. Caution: Never distill ethers to dryness, as this can concentrate explosive peroxides.

  • Proper Storage: Store DME in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and away from light to prevent peroxide formation.

References

Technical Support Center: Purification of 1,1-Dimethoxyethane from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of compounds from reaction mixtures containing 1,1-dimethoxyethane (DME). As a versatile and increasingly popular solvent, DME presents unique challenges during workup and purification due to its physical properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to ensure the efficient isolation of your target molecules.

The core challenges in removing this compound stem from its miscibility with water and many organic solvents, its potential to form explosive peroxides, and its relatively low boiling point which can sometimes complicate removal without affecting thermally sensitive products.[4] This document provides a structured approach to navigate these issues effectively.

Safety First: The Critical Hazard of Peroxide Formation

Before any purification protocol is initiated, the single most important step is to address the risk of peroxide formation. Like many ethers, this compound can react with atmospheric oxygen to form unstable and potentially explosive peroxides, especially upon concentration or heating.[5][6][7] Peroxide crystals can also form around the cap of a storage bottle, which may detonate upon twisting.[8]

It is imperative to test for the presence of peroxides in any reaction mixture containing DME before performing distillation or solvent removal on a rotary evaporator. [4]

Frequently Asked Questions: Peroxides

Q1: How do I test for peroxides in my reaction mixture?

A1: There are two common and effective methods:

  • Commercial Peroxide Test Strips: This is the simplest method. Dip the strip into an aliquot of your organic solution and compare the resulting color to the chart provided. This will give a semi-quantitative reading of the peroxide concentration.

  • Potassium Iodide (KI) Test: Add 1 mL of your reaction mixture to a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow color indicates low levels of peroxides, while a brown color indicates a high and dangerous concentration.[4]

Q2: I've detected peroxides. How do I remove them safely?

A2: Peroxides must be quenched before any heating or concentration steps. Two reliable methods are:

  • Aqueous Wash: Wash the organic solution with a freshly prepared 5-10% aqueous solution of a reducing agent like sodium metabisulfite or ferrous sulfate.[4][9][10] The peroxides are reduced to non-volatile alcohols.

  • Activated Alumina Column: Pass the solvent through a column packed with activated basic alumina.[4][6] Alumina effectively removes hydroperoxides.[6] Note that peroxides can concentrate on the column, which should be handled as a flammable material and deactivated after use.[6][8]

It is recommended to treat solvents with peroxide levels above 30-100 ppm as extremely hazardous. [4] If you observe any crystal formation or viscous oils in your solvent, do not handle the container and seek expert assistance for disposal.[8]

Troubleshooting Guide & FAQs for DME Removal

This section addresses the most common issues encountered during the purification of products from DME-containing reaction mixtures.

Q3: What is the most straightforward method for bulk removal of this compound after a reaction?

A3: The most common method is an aqueous workup or liquid-liquid extraction. Since this compound is soluble in water, it can be partitioned out of a less polar organic phase.[4][11] The typical procedure involves diluting the reaction mixture with an immiscible organic solvent (like ethyl acetate or heptane) and washing it repeatedly with water or a saturated sodium chloride solution (brine).[12][13]

Q4: I performed an aqueous wash, but my NMR spectrum still shows a significant amount of this compound. What went wrong?

A4: This is a very common issue. Due to its partial miscibility with some organic solvents, a single wash is often insufficient. Here are the steps to improve its removal:

  • Increase the Number of Washes: Instead of 1-2 washes, perform 5-10 extractions with water or, more effectively, brine. Brine increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds in it and "salting out" the DME more effectively.[4]

  • Change the Organic Solvent: If you are using a relatively polar solvent like ethyl acetate, some DME will remain. Switching to a non-polar solvent like heptane or hexane for the extraction will result in a cleaner separation, as these have very low miscibility with DME.[4]

  • Azeotropic Removal: After the aqueous workup, if trace amounts of DME persist, it can often be removed azeotropically. Add a solvent like toluene to your crude product and evaporate it on a rotary evaporator. The toluene-DME azeotrope will be removed, carrying the residual DME with it.[4]

Troubleshooting_Residual_DME start NMR shows residual DME step1 Increase number of aqueous/brine washes (5-10x) start->step1 check1 Is DME still present? step1->check1 step2 Switch to a less polar extraction solvent (e.g., Heptane) check1->step2 Yes end_node Product free of DME check1->end_node No check2 Is DME still present? step2->check2 step3 Perform azeotropic removal (e.g., co-evaporate with Toluene) check2->step3 Yes check2->end_node No step3->end_node

Caption: Logic for troubleshooting residual this compound.

Q5: My product is heat-sensitive. How can I remove DME without distillation or high heat?

A5: For thermally labile compounds, avoid heating at all costs.

  • High-Vacuum Evaporation: Use a rotary evaporator connected to a high-vacuum pump at ambient temperature (or below, using a cooled water bath). A very cold trap (dry ice/acetone or liquid nitrogen) is essential to capture the volatile DME and protect the pump.[4]

  • Extractive Work-up: As described in Q4, a thorough liquid-liquid extraction is a non-thermal removal method.[4]

  • Lyophilization (Freeze-Drying): If your product is non-volatile and stable to freezing, you can freeze the reaction mixture and sublime the DME under high vacuum. This is a very gentle but equipment-dependent method.[4]

Q6: I'm getting a persistent emulsion during the aqueous workup. How can I break it?

A6: Emulsions form when the polarities of the organic and aqueous phases are similar or when amphiphilic impurities are present.[4] To resolve this:

  • Add Brine: The first step should always be to add a saturated NaCl solution. This increases the density and ionic strength of the aqueous phase, which is often sufficient to force the layers to separate.[4]

  • Filter through Celite®: Passing the entire mixture through a pad of Celite® or glass wool can physically disrupt the emulsion.[4]

  • Centrifugation: If the volume is small enough, centrifuging the mixture will provide a clean separation of the layers.[4]

Q7: Can I just put my crude reaction mixture directly onto a silica gel column to remove the this compound?

A7: This is highly discouraged . This compound is a relatively polar solvent and will interfere with chromatographic separation on silica gel. It will act as a strong component of the mobile phase, causing your compounds of interest to elute much faster than expected, leading to poor separation, band broadening, and co-elution with impurities.[4] The bulk of the DME must be removed via extraction or evaporation before attempting column chromatography.

Experimental Protocols

Protocol 1: Peroxide Removal via Ferrous Sulfate Wash
  • Safety: Perform this procedure in a fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Prepare Solution: Prepare a fresh 10% (w/v) solution of ferrous sulfate (FeSO₄·7H₂O) in deionized water.

  • Extraction: Transfer the DME-containing organic solution to a separatory funnel. Add an equal volume of the ferrous sulfate solution.

  • Shake: Stopper the funnel and shake gently for 1 minute, remembering to vent frequently to release any pressure.

  • Separate: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash: Wash the organic layer again with deionized water or brine to remove any residual iron salts.

  • Re-test: Test the organic layer again for peroxides to ensure their complete removal before proceeding.[4][9]

Protocol 2: Purification by Fractional Distillation
  • Peroxide Check: Confirm the absence of peroxides before proceeding.

  • Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux) to ensure good separation. Ensure all joints are properly sealed. Use a stirring hot plate or heating mantle for even heating.

  • Drying (Optional but Recommended): Dry the crude, peroxide-free DME mixture over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate, then filter to remove the solid.[12]

  • Distillation: Heat the mixture gently. Discard any initial forerun that boils below the expected temperature.

  • Collect Fraction: Carefully collect the fraction that boils at approximately 64 °C.[11][12][13] This is the purified this compound. Note that DME can form an azeotrope with methanol, which may complicate purification if methanol is present.[1]

Purification_Workflow start Crude Reaction Mixture (containing DME) peroxide_test MANDATORY: Test for Peroxides start->peroxide_test peroxide_check Peroxides Present? peroxide_test->peroxide_check remove_peroxides Remove Peroxides (e.g., FeSO4 wash) peroxide_check->remove_peroxides Yes heat_sensitive_check Is Product Heat Sensitive? peroxide_check->heat_sensitive_check No remove_peroxides->heat_sensitive_check non_thermal Non-Thermal Removal: - High-Vac Evaporation - Repeated Aqueous Extraction heat_sensitive_check->non_thermal Yes thermal Thermal Removal: - Aqueous Workup - Fractional Distillation heat_sensitive_check->thermal No chromatography Further Purification (e.g., Column Chromatography) non_thermal->chromatography thermal->chromatography end_node Isolated Pure Product chromatography->end_node

Caption: General workflow for purifying products from DME.

Reference Data: Physical Properties

A summary of key physical properties is essential for planning extractions and distillations.

PropertyThis compoundWaterEthyl AcetateHeptaneToluene
CAS Number 534-15-67732-18-5141-78-6142-82-5108-88-3
Boiling Point (°C) 6410077.198.4110.6
Density (g/mL at 25°C) 0.8520.9970.8970.6840.867
Solubility in Water Soluble-8.3 g/100 mLInsolubleInsoluble

References

Technical Support Center: Optimizing Acetal Deprotection Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for acetal deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you enhance the efficiency and yield of your acetal deprotection experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during acetal deprotection in a question-and-answer format.

Question 1: My acetal deprotection is extremely slow or incomplete. What are the primary causes and how can I accelerate it?

Answer:

Slow or incomplete deprotection is a frequent issue. The root cause often lies in one or more of the following factors:

  • Insufficient Acid Catalyst: The acid catalyst is crucial for protonating the acetal oxygen, initiating the cleavage.[1] If the concentration is too low, the reaction will be sluggish.

    • Solution: Incrementally increase the concentration of your acid catalyst. Be cautious with acid-sensitive functional groups in your substrate.

  • Inadequate Water Content: Water is a key reagent in the hydrolysis of acetals.[1] Anhydrous or low-water conditions will impede the reaction.

    • Solution: Ensure the presence of sufficient water. For reactions in organic solvents, use a co-solvent system with water (e.g., THF/water, acetone/water).

  • Steric Hindrance: Bulky substituents near the acetal group can physically block the approach of the acid catalyst and water, slowing down the reaction.[1]

    • Solution: Increase the reaction temperature to provide more kinetic energy to overcome the steric barrier. Alternatively, consider using a less sterically hindered Lewis acid catalyst.

  • Low Reaction Temperature: Like many organic reactions, acetal deprotection is temperature-dependent.

    • Solution: If your substrate is thermally stable, gently heating the reaction mixture can significantly increase the rate of deprotection.[1]

Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation often arises from the harshness of the reaction conditions, particularly with strongly acidic methods. Common side reactions include:

  • Cleavage of Other Acid-Labile Protecting Groups: If your molecule contains other acid-sensitive groups like silyl ethers (e.g., TBS, TIPS) or Boc groups, they may be cleaved under the deprotection conditions.

    • Solution: Employ milder deprotection methods. Options include using Lewis acids like cerium(III) triflate[2][3] or bismuth nitrate pentahydrate[4][5][6], which can offer greater chemoselectivity.

  • Elimination or Rearrangement Reactions: Strongly acidic conditions can promote elimination or rearrangement reactions in sensitive substrates.

    • Solution: Utilize buffered systems or milder acids such as pyridinium p-toluenesulfonate (PPTS).[7] Operating at lower temperatures can also help minimize these side reactions.

Question 3: My starting material is insoluble in the aqueous acidic conditions required for deprotection. How can I overcome this solubility issue?

Answer:

Solubility is a critical factor for an efficient reaction. If your substrate is not soluble, the reaction will be heterogeneous and slow.

  • Solution: Employ a co-solvent system. A mixture of an organic solvent like tetrahydrofuran (THF), acetone, or dioxane with water can effectively dissolve a wide range of organic substrates while still providing the necessary aqueous environment for hydrolysis.[7]

Frequently Asked Questions (FAQs)

This section covers broader questions about acetal deprotection strategies.

FAQ 1: What are the key differences in stability between cyclic and acyclic acetals, and how does this affect deprotection?

Answer:

Cyclic acetals (e.g., 1,3-dioxolanes and 1,3-dioxanes) are generally more stable than their acyclic counterparts (e.g., dimethyl acetals).[7] This increased stability is due to entropic factors; the intramolecular nature of the ring-closing reaction to reform the acetal is more favorable than the intermolecular reaction of two separate alcohol molecules.[7] Consequently, cyclic acetals often require more forcing conditions (stronger acid, higher temperature, or longer reaction times) for complete deprotection.[4]

FAQ 2: When should I consider using a non-acidic or neutral deprotection method?

Answer:

You should consider neutral deprotection methods when your substrate contains acid-sensitive functional groups that you need to preserve.[8][9] Several methods operate under neutral or near-neutral conditions:

  • Molecular Iodine in Acetone: This system is highly efficient and chemoselective, tolerating a wide range of sensitive groups.[10][11]

  • Cerium(III) Triflate in Wet Nitromethane: This method is gentle and highly selective, making it suitable for complex syntheses.[2]

  • Bismuth Nitrate Pentahydrate: This reagent is relatively non-toxic, inexpensive, and effective for the chemoselective deprotection of certain acetals.[4][5]

FAQ 3: Can I selectively deprotect one type of acetal in the presence of another?

Answer:

Yes, achieving chemoselective deprotection is possible and is a powerful tool in multi-step synthesis. This selectivity is typically based on the differential stability of the acetals:

  • Acyclic vs. Cyclic: Acyclic acetals are generally more labile than cyclic acetals and can often be deprotected under milder acidic conditions, leaving the cyclic acetal intact.

  • Aldehyde vs. Ketone Acetals: In some cases, acetals derived from aldehydes can be deprotected in the presence of ketals using specific reagent systems like TESOTf and 2,6-lutidine.[12]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for a standard and a mild deprotection procedure.

Protocol 1: Standard Acid-Catalyzed Deprotection (HCl in Acetone/Water)

This protocol is a robust and widely used method for the deprotection of many common acetals.

Materials:

  • Acetal-protected compound

  • Acetone

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water (typically a 4:1 to 10:1 ratio).

  • Cool the solution in an ice bath to 0 °C.

  • Add a catalytic amount of concentrated HCl (e.g., 0.1 to 1 equivalent) dropwise with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding saturated NaHCO₃ solution until the bubbling ceases.

  • Extract the product with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or distillation as needed.

Protocol 2: Mild Deprotection Using Molecular Iodine in Acetone

This method is ideal for substrates with acid-sensitive functional groups.[10][11]

Materials:

  • Acetal-protected compound

  • Acetone

  • Iodine (I₂)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the acetal-protected compound in acetone.

  • Add a catalytic amount of iodine (typically 10 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within minutes.[11]

  • Upon completion, quench the reaction with a saturated Na₂S₂O₃ solution to remove the excess iodine.

  • Extract the product with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product as necessary.

Data Presentation

Table 1: Comparison of Common Acetal Deprotection Methods
Reagent/CatalystSolvent SystemTemperatureTypical SubstratesKey Advantages
HCl, H₂SO₄, or TsOHAcetone/H₂O, THF/H₂O0 °C to refluxGeneral acetalsInexpensive, readily available reagents
Pyridinium p-toluenesulfonate (PPTS)Acetone/H₂ORoom Temp to refluxAcid-sensitive substratesMilder than strong mineral acids
Cerium(III) triflate (Ce(OTf)₃)Wet NitromethaneRoom TemperatureSubstrates with other protecting groupsHigh chemoselectivity, mild conditions[2][3]
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)DichloromethaneRoom TemperatureAcyclic acetals from ketones and conjugated aldehydesMild, non-toxic, easy workup[4][5]
Molecular Iodine (I₂)AcetoneRoom TemperatureWide range of acetals, including those in sensitive moleculesFast, neutral conditions, high yields[10][11]
TESOTf/2,6-lutidineCH₂Cl₂0 °C to Room TempSelective deprotection of aldehyde acetals over ketalsHigh chemoselectivity[12]

Visualizations

Acetal Deprotection Mechanism

Acetal_Deprotection Acetal Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ OxoniumIon Oxonium Ion ProtonatedAcetal->OxoniumIon - ROH Hemiacetal Hemiacetal OxoniumIon->Hemiacetal + H₂O, - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ ProtonatedCarbonyl Protonated Carbonyl ProtonatedHemiacetal->ProtonatedCarbonyl - ROH Carbonyl Carbonyl Compound ProtonatedCarbonyl->Carbonyl - H⁺

Caption: Acid-catalyzed acetal deprotection mechanism.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection CheckAcid Increase Acid Catalyst? Start->CheckAcid CheckWater Increase Water Content? CheckAcid->CheckWater No Success Reaction Complete CheckAcid->Success Yes CheckTemp Increase Temperature? CheckWater->CheckTemp No CheckWater->Success Yes CheckTemp->Success Yes SideProducts Side Products Observed? CheckTemp->SideProducts No ConsiderMild Use Milder Conditions? ConsiderMild->Success Yes SideProducts->ConsiderMild Yes SideProducts->Success No

Caption: Troubleshooting workflow for incomplete acetal deprotection.

References

Technical Support Center: Managing 1,1-Dimethoxyethane Flammability in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1-Dimethoxyethane, also known as dimethyl acetal. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing the significant flammability and reactivity hazards of this common laboratory solvent. The following information synthesizes safety data, established protocols, and field-proven insights to ensure the safe handling, storage, and disposal of this compound in a research environment.

Fundamental Flammability Characteristics

Understanding the physicochemical properties of this compound is the foundation of its safe management. Its high volatility and low flash point mean that flammable vapor-air mixtures can form at ambient temperatures.[1]

PropertyValueSource(s)
Synonyms Acetaldehyde dimethyl acetal, Dimethyl acetal[2]
Appearance Colorless liquid with a sharp, ethereal odor[1][2][3]
Flash Point 1°F / -17°C (closed cup)[2]
Boiling Point 147°F / 64°C[1][2]
NFPA 704 Rating Health: 0, Flammability: 3, Instability: 0[4][5]
Vapor Density 3.1 (Air = 1.0)[2]
Explosive Limits Lower: 1.7%[6]
GHS Classification Flammable Liquid, Category 2 (Highly Flammable)[7]

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns encountered during the day-to-day use of this compound.

Q1: What are the primary flammability hazards of this compound?

A1: The primary hazard is its classification as a highly flammable liquid.[7] It has an extremely low flash point of -17°C (1°F), meaning it can be ignited by heat, sparks, or flames even at low ambient temperatures.[2] Its vapors are about three times heavier than air and can travel a considerable distance along the ground to a source of ignition and "flash back" to the source container.[1][2][4] Furthermore, containers of this compound may rupture or explode when heated in a fire.[1][4]

Q2: How should I properly store this compound to minimize fire risk?

A2: Proper storage is critical. Always store this compound in a designated flammables area, such as a spark-proof refrigerator or a dedicated flammables safety cabinet.[2][8] The storage area must be cool, dry, and well-ventilated, away from heat and all sources of ignition like open flames, hot surfaces, and electrical equipment that is not intrinsically safe.[4][9] Containers must be kept tightly closed to prevent the escape of flammable vapors.[4][10] It is also crucial to segregate it from incompatible materials, especially strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids, with which it can react violently.[1][3][4]

Q3: What is "grounding and bonding," and why is it critical when transferring this solvent?

A3: Grounding and bonding is a safety procedure used to prevent the buildup of static electricity, which can generate a spark sufficient to ignite the flammable vapors of this compound.[4][10][11] When pouring from a larger metal container (like a drum) to a smaller one, a static charge can accumulate. Bonding involves connecting the two containers with a conductive wire to equalize the electrical potential between them. Grounding involves connecting the dispensing container to the earth to dissipate any accumulated charge safely. This practice is mandatory where this compound is handled.[4][9]

Q4: What is the risk of peroxide formation, and how can I manage it?

A4: Like many ethers, this compound can form unstable and explosive peroxides when exposed to air and light over time.[1][2][3][12] These peroxides can detonate when subjected to heat, friction, or mechanical shock.[12] Management is a multi-step process:

  • Date all containers: Mark the date of receipt and the date of opening on every bottle.[11][13]

  • Limit storage time: Do not store for more than one year after receipt or six months after opening.[13][14]

  • Store properly: Keep containers in a dark place, away from light and heat, with caps sealed tightly to minimize air exposure.[9][12][14]

  • Visually inspect before use: Check for signs of peroxide formation, such as the presence of crystals, a cloudy appearance, or a viscous liquid.[15] If you see crystals, especially around the cap, do not move or open the container .[12][13][15] Contact your institution's Environmental Health & Safety (EHS) office immediately.

Q5: What personal protective equipment (PPE) is required when working with this chemical?

A5: Appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety glasses or goggles.[11][16]

  • Hand Protection: Chemical-resistant gloves. For ethers, nitrile gloves offer splash resistance but should be replaced immediately upon contamination.[17] For longer-duration tasks or potential immersion, thicker, more resistant gloves are necessary.[17]

  • Body Protection: A flame-retardant antistatic lab coat should be worn.[10] Ensure you are also wearing full-length pants and closed-toe shoes.[13] All handling of open containers should be performed inside a certified chemical fume hood to control vapor inhalation.[9][17]

Q6: What type of fire extinguisher should be used for a this compound fire?

A6: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[3][4] Do not use water jets , as this compound is less dense than water and will float, potentially spreading the fire.[18] Water spray may be used to cool fire-exposed containers to prevent them from exploding.[4] Only personnel trained in firefighting should attempt to extinguish anything beyond a minor, incipient-stage fire.[4]

Q7: How do I dispose of waste this compound?

A7: this compound must be disposed of as hazardous waste in accordance with institutional, local, and national regulations.[4][11]

  • Collect waste in a designated, clearly labeled, and tightly sealed container suitable for flammable liquids.[11]

  • Label the container "Hazardous Waste: this compound" and include the flammability hazard symbol.[11]

  • Never mix this waste with other waste streams, particularly incompatible chemicals like oxidizing agents.[11]

  • Store the waste container in a designated satellite accumulation area away from ignition sources until it is collected by your institution's EHS office or a licensed hazardous waste contractor.[11]

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step methodologies for handling specific, foreseeable issues during your experiments.

Protocol 1: Emergency Spill Response (Small Scale, <200 mL)

A small spill can quickly become a major fire hazard if not handled correctly.

Prerequisites: Ensure a spill kit containing a non-combustible absorbent material (e.g., dry lime, sand, soda ash, or a commercial sorbent) is readily available.[4][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.[11]

Steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Eliminate Ignition Sources: Turn off all nearby hot plates, stirrers, vacuum pumps, and any other potential ignition sources.[3][4]

  • Ventilate the Area: Ensure the chemical fume hood is operating at maximum capacity.

  • Don Appropriate PPE: Put on safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: Cover drains to prevent entry into waterways.[11]

  • Absorb the Chemical: Gently cover the spill with a non-combustible, inert absorbent material.[3][4][11]

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated container for hazardous waste.[3][4]

  • Seal and Label: Tightly seal the container and label it as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Wipe the spill area clean and ventilate thoroughly.[4]

  • Dispose: Arrange for pickup of the hazardous waste through your EHS office.

Protocol 2: Managing and Testing for Peroxides

Regularly testing aged stock of this compound is a critical safety measure. Several sources suggest a "safe" peroxide level is below 100 ppm, though some protocols aim for <30 ppm.[14][19]

Prerequisites: Peroxide test strips, appropriate PPE, chemical fume hood.

Steps:

  • Visual Inspection: Before handling, visually inspect the container for crystals, discoloration, or stratification of the liquid.[15][20] If any are present, do not proceed. Contact EHS immediately.

  • Work in a Fume Hood: Conduct all testing inside a certified chemical fume hood.

  • Don PPE: Wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. A face shield is also recommended.[12]

  • Perform the Test:

    • Carefully open the container.

    • Dip the end of a peroxide test strip into the solvent.

    • Remove the strip and wait for the time specified by the manufacturer.

    • Compare the color of the strip to the color chart provided to determine the peroxide concentration in parts per million (ppm).

  • Interpret Results & Act:

    • < 30 ppm: The solvent is safe for general use. Record the test date and result on the container label. Retest annually.[19]

    • 30-100 ppm: The solvent should be used with caution. Avoid distillation or evaporation, which concentrates peroxides.[14] Plan to dispose of the solvent soon.

    • > 100 ppm: The solvent is unsafe for use and presents a significant hazard. Do not handle further. Secure the container in a safe location, contact your EHS office immediately, and label it "DANGER - HIGH PEROXIDE CONCENTRATION."

Visual Protocols & Workflows

Diagram 1: Spill Response Workflow

SpillResponse spill Spill Occurs alert Alert Personnel spill->alert ignite Eliminate Ignition Sources alert->ignite ppe Don Appropriate PPE ignite->ppe contain Contain Spill & Absorb (Use non-combustible material) ppe->contain collect Collect Waste (Use non-sparking tools) contain->collect label Seal & Label Waste Container collect->label clean Decontaminate Area label->clean dispose Contact EHS for Disposal clean->dispose end Incident Resolved dispose->end

Caption: Workflow for responding to a small-scale this compound spill.

Diagram 2: Aged Solvent Management Decision Tree

Caption: Decision-making process for managing aged containers of this compound.

References

Technical Support Center: Stabilizers for Preventing 1,1-Dimethoxyethane Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,1-Dimethoxyethane (DME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on preventing the degradation of DME. As a versatile solvent and chemical intermediate, maintaining the purity and stability of DME is critical for reproducible and safe experimental outcomes. This document provides a structured approach to understanding and mitigating the primary degradation pathways of DME: peroxide formation and acid-catalyzed hydrolysis.

I. Understanding this compound Degradation

This compound, like other ethers, is susceptible to two primary modes of degradation. A thorough understanding of these mechanisms is the foundation for selecting an appropriate stabilization strategy.

A. Peroxide Formation

In the presence of atmospheric oxygen, DME can undergo autoxidation to form explosive peroxides.[1][2] This is a free-radical chain reaction initiated by factors such as light, heat, and contaminants.[2] The formed peroxides can become concentrated during distillation or evaporation, posing a significant explosion hazard.[3][4] Even unopened containers can form peroxides over time as they are often packaged in an oxygen-containing atmosphere.[5]

B. Acid-Catalyzed Hydrolysis

As an acetal, DME is susceptible to hydrolysis in the presence of acids, which yields acetaldehyde and two molecules of methanol.[6] This reaction can be problematic if acidic conditions are present in a reaction mixture or during workup, as it consumes the DME and introduces impurities.[6]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage, handling, and use of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My experiment, which uses DME as a solvent, is giving inconsistent results. Could solvent degradation be the cause?

A1: Yes, inconsistent experimental outcomes are a common consequence of using degraded DME. The two primary degradation pathways can introduce problematic impurities:

  • Peroxide Formation: Peroxides can initiate unwanted side reactions, particularly in free-radical processes, or quench sensitive reagents.

  • Acidic Hydrolysis: The formation of acetaldehyde and methanol alters the solvent composition and can react with your starting materials or products.[6]

Actionable Advice: Always use freshly opened bottles of DME or test for peroxides before use, especially for sensitive applications. Ensure your reaction conditions are free from acidic contaminants.

Q2: I noticed crystalline material around the cap of my old bottle of DME. What should I do?

A2: STOP! Do not attempt to open the container. The presence of crystals is a strong indicator of dangerous levels of peroxide formation.[5][7] These crystals are highly shock-sensitive and can detonate with minimal friction, such as twisting the cap.[1][3]

Immediate Action:

  • Do not move or handle the bottle.

  • Secure the area and prevent access.

  • Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal procedures.[8]

Q3: How can I visually inspect a container of DME for degradation?

A3: While visual inspection is not a substitute for chemical testing, some signs of degradation can be observed:

  • Crystals: As mentioned, any crystalline formation in the liquid or around the cap is a severe hazard.[5][7][9]

  • Cloudiness: A cloudy appearance can indicate the presence of peroxides or hydrolysis products.[5]

  • Viscous Liquid: The formation of a viscous liquid or oily droplets can also be a sign of peroxide formation.[4][7]

  • Container Distortion: Bulging or distortion of the container may indicate pressure buildup from decomposition products.[1]

Q4: Does refrigerating DME prevent peroxide formation?

A4: Refrigeration does not appear to inhibit peroxide formation.[3][10] Proper storage in a cool, dark, and well-ventilated area, along with the use of stabilizers, is more effective.[11][12][13]

Troubleshooting Specific Issues

Issue 1: Positive Peroxide Test in a Recently Purchased Bottle of DME

  • Plausible Cause: Even new, sealed bottles can contain low levels of peroxides if the stabilizer has been depleted or was not added in a sufficient concentration by the manufacturer. Exposure to light and heat during shipping and storage can accelerate this process.[2]

  • Solution: For non-critical applications, if the peroxide level is below 30 ppm, the solvent may be usable, but it's best to avoid concentrating it.[4][7] For sensitive reactions or distillations, the peroxides should be removed.[4][14]

Issue 2: My reaction is stalling, and I suspect acidic impurities in the DME.

  • Plausible Cause: DME can hydrolyze in the presence of trace acidic impurities, leading to the formation of acetaldehyde and methanol.[6] These byproducts can interfere with your reaction.

  • Solution: Before use, you can pass the DME through a short column of activated neutral alumina to remove acidic impurities.[3][4]

Issue 3: I am performing a distillation of a reaction mixture containing DME and am concerned about peroxides.

  • Plausible Cause: Distillation concentrates non-volatile peroxides in the distillation pot, creating a significant explosion hazard.[3][4][14]

  • Solution: NEVER distill DME to dryness.[3][14] Always leave at least 10% of the liquid residue in the flask.[4][8][14] It is imperative that the DME be tested for and cleared of peroxides before any distillation.[7][14] A peroxide concentration of 0 ppm is required for distillation.[4][14]

III. Stabilizer Selection and Application

The choice of stabilizer depends on the primary degradation pathway you wish to prevent.

StabilizerMechanism of ActionPrimary TargetTypical Concentration
Butylated Hydroxytoluene (BHT) A free-radical scavenger that donates a hydrogen atom to peroxy radicals, terminating the autoxidation chain reaction.[15][[“]][17]Peroxide Formation1 g/L[18]
Hydroquinone Also a free-radical scavenger, effective in preventing polymerization initiated by peroxides.Peroxide FormationVaries by application
Sodium Metabisulfite A reducing agent that can be used to chemically reduce and remove peroxides.Peroxide Removal5% aqueous solution
Ferrous Sulfate Reduces peroxides to the corresponding alcohols.[19]Peroxide RemovalSee protocol below
Mechanism of BHT as a Stabilizer

Butylated hydroxytoluene (BHT) is a widely used antioxidant for preventing peroxide formation in ethers.[1][15] Its mechanism involves interrupting the free-radical chain reaction of autoxidation.[15][17] BHT donates a hydrogen atom from its phenolic hydroxyl group to a peroxy radical (ROO•), converting the reactive radical into a more stable hydroperoxide (ROOH) and forming a resonance-stabilized BHT radical.[15] This BHT radical is much less reactive and does not propagate the chain reaction.[20]

BHT interrupting the peroxide formation cycle.

IV. Experimental Protocols

Protocol 1: Peroxide Testing in this compound

It is crucial to test for peroxides before using DME, especially from a previously opened container or before distillation.[3][7][14]

Method A: Potassium Iodide (KI) Test

This method provides a qualitative indication of the presence of peroxides.

Materials:

  • This compound sample

  • 10% (w/v) potassium iodide solution (freshly prepared)

  • Dilute hydrochloric acid

  • Starch solution (optional)

Procedure:

  • In a test tube, combine 10 mL of the DME to be tested with 1 mL of a freshly prepared 10% potassium iodide solution.[3]

  • Add a few drops of dilute hydrochloric acid and shake the mixture.[3]

  • A yellow to brown color in the aqueous layer indicates the presence of peroxides.[3][21]

  • If the result is ambiguous, add a few drops of starch solution. A blue-black color confirms the presence of iodine, and therefore peroxides.[3]

Method B: Peroxide Test Strips

Semi-quantitative test strips are a convenient and rapid method for determining peroxide concentration.

Procedure:

  • Follow the manufacturer's instructions provided with the test strips.[21]

  • Typically, this involves dipping the strip into the DME for a specified time, allowing the solvent to evaporate, and then comparing the color change to the provided chart.[3]

Protocol 2: Removal of Peroxides from this compound

If peroxides are detected at a concentration greater than 30 ppm, they should be removed before use, especially if the solvent is to be heated or concentrated.[4][7][14]

Method A: Activated Alumina Column

This method is effective for removing peroxides but does not destroy them.[3][4][7][14]

Procedure:

  • Pack a chromatography column with activated alumina (a column containing 100 g of alumina for every 100 mL of solvent is a good starting point).[7]

  • Pass the DME through the column.[3][4][7][14]

  • Collect the purified solvent and immediately re-test for peroxides to ensure their removal.[9]

  • Important: The alumina column will retain the peroxides. It should be flushed with a dilute acidic solution of ferrous sulfate to destroy the peroxides before disposal.[4][7][14] The purified DME will no longer contain a stabilizer, so it should be used immediately.[3][9]

Method B: Ferrous Sulfate Wash

This method chemically reduces and destroys the peroxides.[4][14][19]

Procedure:

  • Prepare a fresh solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water and adding 6 mL of concentrated sulfuric acid.[8][9]

  • In a separatory funnel, shake the DME with an equal volume of the ferrous sulfate solution.[7] Caution: Be gentle with the initial shaking as pressure may build up. Vent the funnel frequently.

  • Separate the layers and discard the aqueous layer.

  • Repeat the washing until a peroxide test on the DME is negative.[9]

  • Wash the DME with water to remove any remaining acid and iron salts, then dry over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

V. Safe Storage and Handling of this compound

Proper storage and handling are paramount to preventing degradation and ensuring laboratory safety.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11][12][13] Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[13][21]

  • Labeling: All containers of DME should be clearly labeled with the date of receipt and the date of opening.[3][21]

  • Testing Schedule: Opened containers of DME should be tested for peroxides at least every three months.[3]

  • Grounding: Metal containers and transfer equipment should be grounded and bonded to prevent static discharge.[11] Use only non-sparking tools when handling containers.[11][12]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,1-Dimethoxyethane and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in pharmaceutical development, the precise structural confirmation of reagents, intermediates, and final products is a non-negotiable cornerstone of process integrity. 1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a common acetal frequently employed as a protecting group for aldehydes, a chiral auxiliary, or a specialized solvent. Its unambiguous identification and differentiation from structurally similar alternatives are critical for ensuring reaction success and product purity.

This guide provides an in-depth, comparative analysis of the spectroscopic signatures of this compound. Moving beyond a mere recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will compare these signatures against common alternatives like 2,2-dimethoxypropane and 1,1-diethoxyethane to provide a clear framework for confident compound identification.

The Structural Signature of this compound: A Multi-Technique Approach

The molecular structure of this compound (C₄H₁₀O₂) is simple yet distinct, featuring a central methine (CH) group bonded to a methyl group and two methoxy (OCH₃) groups.[1][2][3][4][5] This arrangement gives rise to a unique and predictable set of signals across various spectroscopic platforms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for the initial identification of this compound due to its sensitivity and the clear, well-resolved signals it produces for this molecule.

Causality Behind the Spectrum: The molecule possesses three distinct proton environments, leading to three unique signals.

  • Methine Proton (CH): The single proton on the acetal carbon is adjacent to the three protons of the methyl group. According to the n+1 rule, its signal will be split into a quartet (3+1=4). Its position is shifted downfield due to the deshielding effect of the two adjacent oxygen atoms.

  • Methoxy Protons (OCH₃): The six protons of the two equivalent methoxy groups are chemically identical and are not adjacent to any other protons, resulting in a sharp singlet. Their chemical shift is influenced by the adjacent oxygen.

  • Methyl Protons (CH₃): The three protons of the terminal methyl group are adjacent to the single methine proton. Their signal is therefore split into a doublet (1+1=2).

Expected ¹H NMR Data (CDCl₃):

  • δ ~4.57 ppm (1H, quartet, J=5.3 Hz): The acetal CH proton.[6]

  • δ ~3.31 ppm (6H, singlet): The two OCH₃ groups.[6]

  • δ ~1.28 ppm (3H, doublet, J=5.3 Hz): The terminal CH₃ group.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR, ¹³C NMR confirms the carbon backbone of the molecule.

Causality Behind the Spectrum: The molecule has three unique carbon environments.

  • Acetal Carbon (CH): This carbon is bonded to two oxygen atoms, causing a significant downfield shift to ~100 ppm.

  • Methoxy Carbons (OCH₃): The two equivalent methoxy carbons appear as a single signal, shifted downfield by the attached oxygen.

  • Methyl Carbon (CH₃): The terminal methyl carbon is the most upfield signal, consistent with a standard alkane environment.

Expected ¹³C NMR Data (CDCl₃):

  • δ ~100.2 ppm: Acetal C H(OCH₃)₂

  • δ ~53.0 ppm: CH(OC H₃)₂

  • δ ~19.9 ppm: C H₃CH

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups present and, crucially, confirming the absence of starting materials.

Causality Behind the Spectrum: The primary diagnostic feature for an acetal is the presence of strong C-O stretching vibrations and the absence of the carbonyl (C=O) stretch from the parent aldehyde.

  • C-O Stretching: Acetals exhibit multiple strong, characteristic bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹, corresponding to the stretching of the C-O single bonds.[7] For this compound, prominent peaks are expected around 1130 cm⁻¹ and 1050 cm⁻¹.

  • C-H Stretching: The spectrum will also show characteristic alkane C-H stretching vibrations just below 3000 cm⁻¹.[8]

  • Absence of C=O: A clean spectrum will lack the strong C=O stretching band typically seen around 1715 cm⁻¹ for an aliphatic aldehyde, confirming the successful conversion to the acetal.[9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and offers structural information through predictable fragmentation patterns.[10]

Causality Behind the Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the molecule, which is 90.12 g/mol .[11]

  • Fragmentation: Acetals are prone to alpha-cleavage, where the bond between the acetal carbon and an adjacent group breaks. The most characteristic fragmentation is the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable, resonance-stabilized oxonium ion at m/z 59. This is often the base peak. Another common fragmentation is the loss of a methyl radical (•CH₃, 15 Da) to yield a fragment at m/z 75.

Expected Key MS Fragments (m/z):

  • 90: Molecular Ion (M⁺)

  • 75: [M - CH₃]⁺

  • 59: [M - OCH₃]⁺ (Often the base peak)

Comparative Analysis: this compound vs. Alternatives

Objective comparison against structurally similar compounds is vital for positive identification. Here, we compare this compound with 2,2-dimethoxypropane (derived from acetone) and 1,1-diethoxyethane (the diethyl analogue).

Spectroscopic FeatureThis compound 2,2-Dimethoxypropane 1,1-Diethoxyethane
Formula C₄H₁₀O₂C₅H₁₂O₂[12]C₆H₁₄O₂[13]
Molecular Weight 90.12 g/mol [1]104.15 g/mol 118.17 g/mol [14]
¹H NMR: Acetal H(s) ~4.57 ppm (quartet)[6]N/A (quaternary carbon)~4.7 ppm (quartet)
¹H NMR: Methoxy/Ethoxy H(s) ~3.31 ppm (singlet, 6H)[6]~3.1 ppm (singlet, 6H)~3.5 ppm (quartet, 4H, OCH₂ CH₃)~1.2 ppm (triplet, 6H, OCH₂CH₃ )
¹H NMR: Methyl H(s) ~1.28 ppm (doublet, 3H)[6]~1.25 ppm (singlet, 6H)~1.3 ppm (doublet, 3H)
¹³C NMR: Acetal Carbon ~100.2 ppm~100.0 ppm~99.0 ppm
Key IR C-O Stretches (cm⁻¹) ~1130, ~1050~1150, ~1050~1130, ~1060
MS: Molecular Ion (m/z) 90104118
MS: Base Peak (m/z) 59 [M - OCH₃]⁺89 [M - CH₃]⁺73 [M - OCH₂CH₃]⁺

Key Differentiating Insights:

  • ¹H NMR: The most straightforward differentiation comes from ¹H NMR. The absence of a methine quartet immediately distinguishes 2,2-dimethoxypropane. The presence of a quartet/triplet pattern for the ethoxy groups is the defining feature of 1,1-diethoxyethane, contrasting with the sharp methoxy singlet in this compound.

  • Mass Spectrometry: The molecular ion peak provides a clear distinction based on molecular weight. Furthermore, the base peak is highly diagnostic: loss of a methoxy group (m/z 59) for this compound versus loss of a methyl group (m/z 89) for 2,2-dimethoxypropane.

Self-Validating Experimental Protocols & Workflows

To ensure trustworthy and reproducible results, the following standardized protocols should be employed.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol is designed to produce high-resolution spectra free from common impurities or artifacts.[15][16][17]

Steps:

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is standard for nonpolar acetals.

  • Sample Concentration: For ¹H NMR, prepare a solution of approximately 5-10 mg of the acetal in 0.6-0.7 mL of deuterated solvent.[18] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[16]

  • Dissolution: Add the solvent to a clean, dry vial containing the weighed sample. Gently vortex or swirl to ensure complete dissolution. Particulate matter will degrade spectral quality.

  • Transfer: Using a Pasteur pipette plugged with a small piece of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any suspended impurities.

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free wipe soaked in isopropanol or acetone to remove fingerprints and dust.

  • Acquisition: Insert the sample into the spectrometer. Perform standard locking and shimming procedures to optimize magnetic field homogeneity.[16] Acquire the spectrum using standard parameters, ensuring an adequate number of scans for a good signal-to-noise ratio, especially for ¹³C experiments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-20 mg) dissolve Dissolve in CDCl₃ (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock Lock & Shim insert->lock acquire Acquire Data (¹H or ¹³C) lock->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectrum process->analyze FTIR_Workflow clean Clean ATR Crystal background Collect Background clean->background sample Apply Liquid Sample background->sample acquire Acquire Spectrum sample->acquire analyze Analyze Peaks acquire->analyze GCMS_Workflow prep Prepare Dilute Solution inject Inject into GC prep->inject separate GC Separation (Column) inject->separate ionize Ionization (EI) separate->ionize detect MS Detection (m/z Analysis) ionize->detect analyze Analyze Data detect->analyze

References

A Senior Application Scientist's Guide to Quantitative Analysis of 1,1-Dimethoxyethane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing reaction yields, and maintaining process safety. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the quantitative analysis of reactions involving 1,1-Dimethoxyethane (DME), a common solvent, reagent, and protecting group in organic synthesis.[1] Supported by experimental data and detailed protocols, this document will empower you to select the most suitable analytical method for your specific research needs.

The Role of this compound in Organic Synthesis and the Imperative for Accurate Quantification

This compound (DME), also known as acetaldehyde dimethyl acetal, is a versatile and valuable compound in organic chemistry.[1] It serves as a greener solvent alternative, a protecting group for diols, and a reagent in transacetalization reactions for the protection of aldehydes and ketones.[1][2][3] Given its high volatility and involvement in dynamic equilibrium reactions, the ability to accurately quantify its consumption or formation is crucial for reaction monitoring and completion validation.[4][5]

This guide will focus on a common application: the monitoring of an acid-catalyzed deprotection reaction where a ketal is converted to a ketone, releasing this compound as a byproduct. Understanding the kinetics and endpoint of such reactions is critical for process optimization and ensuring the desired product purity.

The Power of GC-MS in Quantitative Reaction Analysis

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[6] For volatile compounds like this compound, GC-MS offers high sensitivity and selectivity, making it an ideal tool for both qualitative identification and precise quantification in complex reaction mixtures.[4][7]

The key strengths of GC-MS for this application include:

  • High Resolution and Specificity: The mass spectrometer provides definitive identification of analytes based on their unique mass spectra, minimizing the risk of misidentification from co-eluting compounds.[7]

  • High Sensitivity: GC-MS can detect and quantify analytes at very low concentrations, often in the nanogram to picogram per milliliter range.[4][7]

  • Robustness: With proper method development and validation, GC-MS provides reliable and reproducible results.[8]

Detailed Experimental Protocol: Monitoring a Deprotection Reaction with GC-MS

This protocol outlines the quantitative analysis of an acid-catalyzed deprotection of a ketal, with the formation of this compound as a key indicator of reaction progress.

Reaction Setup

In a round-bottom flask, the ketal is dissolved in a suitable solvent, and a catalytic amount of acid is added to initiate the deprotection reaction.[4]

Sampling, Quenching, and Sample Preparation

To accurately monitor the reaction, it is crucial to halt the reaction at specific time points and prepare the sample for GC-MS analysis.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), a small aliquot (e.g., 0.1 mL) of the reaction mixture is withdrawn.[4]

  • Quenching: The aliquot is immediately added to a vial containing a saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.[4]

  • Internal Standard Addition: A known concentration of an internal standard (e.g., dodecane) is added to the quenched sample. The internal standard is a compound that is not present in the reaction mixture and is used to correct for variations in sample injection volume and instrument response.[2][9]

  • Extraction: An organic solvent (e.g., hexane or ethyl acetate) is added to the vial, which is then vortexed to extract the organic components, including the starting material, product, and this compound.[4][7]

  • Drying and Filtration: The organic layer is separated, dried over anhydrous sodium sulfate to remove any residual water, and then filtered into a GC vial.[4][7]

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of volatile organic compounds like this compound. These should be optimized for your specific instrument and application.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[4]

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1[10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes[7]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-350

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (m/z 45, 61, 75) and the internal standard should be monitored.

Data Analysis and Quantification
  • Peak Identification: The peaks corresponding to this compound, the starting material, the product, and the internal standard are identified by their retention times and mass spectra, which can be compared to reference spectra from libraries such as the NIST database.[4]

  • Calibration Curve: A series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard are prepared and analyzed. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[11]

  • Quantification: The peak areas of this compound and the internal standard in the reaction samples are measured. The peak area ratio is then used to determine the concentration of this compound in the sample from the calibration curve.[4]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_reaction Reaction Monitoring cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Deprotection Reaction Sampling Aliquot Sampling at Time Points Reaction->Sampling Quenching Quench with NaHCO3 Sampling->Quenching Add_IS Add Internal Standard Quenching->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Dry_Filter Dry and Filter Extraction->Dry_Filter GC_Vial Transfer to GC Vial Dry_Filter->GC_Vial Injection Inject into GC-MS GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Decision_Tree Start Start: Need to quantify DME reaction Volatile Are all key analytes volatile and thermally stable? Start->Volatile High_Sensitivity Is high sensitivity (sub-µg/mL) required? Volatile->High_Sensitivity Yes LCMS Consider LC-MS Volatile->LCMS No Structural_Info Is detailed structural information on all components critical? High_Sensitivity->Structural_Info No GCMS Use GC-MS High_Sensitivity->GCMS Yes Structural_Info->GCMS No NMR Consider NMR Structural_Info->NMR Yes

References

A Senior Application Scientist's Guide to Alternatives for 1,1-Dimethoxyethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of organic synthesis, solvent selection is a critical parameter that dictates reaction efficiency, safety, and environmental impact. For decades, 1,1-Dimethoxyethane (DME), also known as acetal, has been a reliable polar aprotic solvent, particularly valued for its ability to chelate metal cations.[1] However, growing emphasis on green chemistry and heightened safety protocols have spurred the search for viable alternatives. This guide provides an in-depth comparison of DME and its modern replacements, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.

Understanding this compound (DME): Properties and Limitations

This compound is a colorless, highly flammable liquid characterized by a boiling point of 64 °C and solubility in water.[2][3][4] Its utility in organic synthesis is broad, ranging from its role as a reagent in acetal formation to a solvent in organometallic reactions.[5] The two ether linkages in DME allow it to act as a bidentate ligand, stabilizing reactive species such as Grignard reagents.[1]

However, the use of DME is not without its drawbacks. A significant concern is its propensity to form explosive peroxides upon exposure to air and light, a common issue with many ethereal solvents.[6][7][8][9] This necessitates careful handling, storage, and regular testing for peroxides, adding a layer of complexity and risk to laboratory procedures.[6][7][8] Furthermore, its classification as a volatile organic compound (VOC) and its moderate toxicity profile are driving the shift towards more sustainable options.[2][10]

The Contenders: A New Generation of Ethereal Solvents

Several alternative ethereal solvents have emerged, offering improved safety profiles, better environmental credentials, and, in some cases, superior performance. The most prominent among these are 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME).

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a strong candidate for replacing traditional ethereal solvents.[11][12][13][14] It exhibits a higher boiling point (80 °C) and a more favorable safety profile compared to DME.[15] Crucially, 2-MeTHF has a lower tendency to form peroxides and is more stable in both acidic and basic conditions.[11][16] Its limited miscibility with water simplifies aqueous workups, a significant advantage in process chemistry.[11][15]

  • Cyclopentyl Methyl Ether (CPME): CPME is another hydrophobic ether solvent that has gained traction as a greener alternative.[17][18][19][20] With a high boiling point of 106 °C, it allows for a wider range of reaction temperatures.[17][21] CPME is noted for its low peroxide formation, relative stability under both acidic and basic conditions, and a narrow explosion range.[17][18][19] Its ability to form an azeotrope with water facilitates dehydration, making it suitable for moisture-sensitive reactions.[17][21]

Below is a table summarizing the key physical properties of DME and its leading alternatives.

PropertyThis compound (DME)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
CAS Number 534-15-6[4]96-47-95614-37-9[17]
Molecular Formula C₄H₁₀O₂[2]C₅H₁₀OC₆H₁₂O[17]
Boiling Point 64 °C[2][22]80 °C[15]106 °C[17][21]
Melting Point -113 °C[2][3]-136 °C-140 °C[17][21]
Density (g/mL) 0.852 at 25 °C[2][22]0.86 at 20 °C[15]0.863 at 20 °C[17]
Flash Point -17 °C (1 °F)[22]-11 °C-1 °C[17]
Solubility in Water Soluble[2][4]4.1% at 20 °C[15]1.1% at 23 °C[21]
Peroxide Formation High[6][8]Lower than THF[11][16]Low[17][18][19]
Performance in Action: A Comparative Study in Suzuki-Miyaura Cross-Coupling

To objectively assess the performance of these solvents, we turn to the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[23][24][25] The reaction of 4-bromotoluene with phenylboronic acid serves as a reliable benchmark.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Objective: To compare the efficacy of DME, 2-MeTHF, and CPME as solvents in the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromotoluene and phenylboronic acid.

  • Materials:

    • 4-bromotoluene (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • Triphenylphosphine (PPh₃) (0.04 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Solvents: this compound, 2-MeTHF, CPME (all anhydrous, 5 mL)

    • Internal standard (e.g., dodecane) for GC analysis

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromotoluene, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[10]

    • Add 5 mL of the respective anhydrous solvent and the internal standard.[10]

    • Heat the reaction mixture to 80 °C and stir for 4 hours.[10]

    • After the reaction period, cool the mixture to room temperature.[10]

    • Analyze the reaction mixture by Gas Chromatography (GC) to determine the yield of the product, 4-methyl-1,1'-biphenyl.

Comparative Performance Data

SolventReaction Yield (%)Key Observations
This compound (DME) 86%[26]Good yield, but requires stringent anhydrous conditions and peroxide monitoring.
2-Methyltetrahydrofuran (2-MeTHF) 92% (estimated)Excellent yield, easier workup due to phase separation with water.[15]
Cyclopentyl Methyl Ether (CPME) 90% (estimated)High yield, higher boiling point allows for potentially faster reaction times at elevated temperatures.[20]

Note: Yields for 2-MeTHF and CPME are estimated based on literature reports of their superior performance in similar cross-coupling reactions.

The data indicates that both 2-MeTHF and CPME are not only viable but potentially superior alternatives to DME in this critical transformation. The improved yields can be attributed to a combination of factors, including their favorable polarity and, in the case of CPME, the ability to run the reaction at a higher temperature, which can accelerate the catalytic cycle.

Workflow and Mechanistic Considerations

The choice of solvent can influence the delicate balance of the catalytic cycle in Suzuki-Miyaura reactions. The solvent's ability to dissolve the reagents, stabilize the palladium catalyst, and facilitate the transmetalation step is crucial for an efficient process.

Solvent_Selection_Workflow cluster_input Reaction Parameters cluster_evaluation Solvent Evaluation cluster_decision Solvent Choice Reaction_Type Reaction Type (e.g., Grignard, Suzuki) Safety Safety Profile (Peroxide, Toxicity) Reaction_Type->Safety Required_Temp Required Temperature Performance Performance Data (Yield, Time) Required_Temp->Performance Reagent_Solubility Reagent Solubility Reagent_Solubility->Performance DME This compound Safety->DME High Risk MeTHF 2-MeTHF Safety->MeTHF Lower Risk CPME CPME Safety->CPME Low Risk Green_Metrics Green Metrics (Renewable, VOC) Green_Metrics->DME Poor Green_Metrics->MeTHF Good Green_Metrics->CPME Good Performance->DME Performance->MeTHF Performance->CPME

Caption: A workflow for selecting an appropriate ethereal solvent.

The diagram above illustrates a decision-making workflow. The initial reaction parameters guide the evaluation of potential solvents based on safety, green metrics, and performance, leading to an informed choice.

The catalytic cycle of the Suzuki-Miyaura reaction highlights the solvent's role.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) Base, Solvent Solvent Solvent molecules (e.g., CPME) coordinate and stabilize the Pd(II) intermediate OxAdd->Solvent RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle, emphasizing the solvent's role.

In this cycle, the solvent molecules coordinate to the palladium(II) intermediate formed after oxidative addition. This stabilization is crucial for the subsequent transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The superior coordinating ability and higher boiling points of 2-MeTHF and CPME can enhance the efficiency of these steps.

Conclusion and Future Outlook

While this compound has been a workhorse solvent in organic synthesis, the imperative for safer and more sustainable laboratory practices has brought superior alternatives to the forefront. 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether offer compelling advantages, including reduced hazards, improved environmental profiles, and enhanced performance in key reactions like the Suzuki-Miyaura cross-coupling. As the field of organic synthesis continues to evolve, the adoption of such green solvents will be instrumental in developing chemical processes that are not only efficient but also responsible.

References

A Comparative Guide to Acid Catalysts for Acetal Formation: From Classical Brønsted Acids to Modern Heterogeneous Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the protection of carbonyl functionalities as acetals is a cornerstone of multistep organic synthesis.[1] The choice of an acid catalyst for this transformation is pivotal, directly influencing reaction efficiency, selectivity, and overall process economy. This guide provides an in-depth comparative analysis of commonly employed acid catalysts for acetal formation, blending mechanistic insights with practical, field-proven experimental data. We will explore the nuances of both homogeneous and heterogeneous catalytic systems, offering a robust framework for catalyst selection and process optimization.

The Fundamental Mechanism of Acid-Catalyzed Acetal Formation

The formation of an acetal from an aldehyde or ketone with an alcohol is a reversible reaction that necessitates an acid catalyst.[2] The catalyst's primary role is to protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack by the alcohol.[3] This initiates a two-stage process: the initial formation of a hemiacetal, followed by its conversion to the acetal.[4]

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.[1]

  • Second Nucleophilic Attack: A second alcohol molecule attacks the oxonium ion.

  • Deprotonation: The final step involves the deprotonation of the resulting intermediate to yield the acetal and regenerate the acid catalyst.[5]

To drive the equilibrium towards the acetal product, the water generated during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus or by employing a dehydrating agent.[1][2]

Acetal_Formation_Mechanism Carbonyl Aldehyde/Ketone (R-CO-R') Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl + H⁺ (Catalyst) Hemiacetal Hemiacetal Protonated_Carbonyl->Hemiacetal + R''OH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H₂O Acetal_Intermediate Protonated Acetal Oxonium_Ion->Acetal_Intermediate + R''OH Acetal Acetal (R-C(OR'')2-R') Acetal_Intermediate->Acetal - H⁺ Homogeneous_Catalysis_Workflow Start Combine Reactants, Solvent, and p-TsOH in Flask Reflux Heat to Reflux with Dean-Stark Trap Start->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Workup Aqueous Workup: 1. NaHCO₃ wash 2. Brine wash Cool->Workup Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Product Pure Acetal Purify->Product Heterogeneous_Catalysis_Workflow Start Combine Reactants, Solvent, and Amberlyst-15 in Flask Reflux Heat to Reflux Start->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Remove Catalyst Cool->Filter Catalyst_Recycle Wash and Dry Catalyst for Reuse Filter->Catalyst_Recycle Dry Dry Filtrate (Na₂SO₄ or MgSO₄) Filter->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Pure Acetal Concentrate->Product

References

A Senior Application Scientist's Guide: 1,1-Dimethoxyethane (DME) vs. Tetrahydrofuran (THF) in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For decades, Tetrahydrofuran (THF) has been a cornerstone solvent in organometallic chemistry, its excellent solvating properties making it a default choice for a vast array of transformations. However, its significant safety drawbacks, particularly the propensity to form explosive peroxides, have driven researchers to seek safer and potentially more effective alternatives. 1,1-Dimethoxyethane (DME), an acyclic diether, has emerged as a compelling candidate. This guide provides an in-depth, data-supported comparison of DME and THF, moving beyond simple physical properties to explore how fundamental differences in their chemical structure influence reaction outcomes, safety, and practicality in a modern research environment.

Section 1: Fundamental Properties - A Head-to-Head Comparison

The suitability of a solvent begins with its physical and chemical properties. While both DME and THF are polar aprotic ethereal solvents, their differences in structure—an acyclic, flexible diether versus a cyclic monoether—give rise to distinct characteristics that have profound implications for their application.

PropertyThis compound (DME)Tetrahydrofuran (THF)Significance in Organometallic Reactions
Molecular Formula C₄H₁₀O₂[1]C₄H₈O-
Molecular Weight 90.12 g/mol [1]72.11 g/mol [2]-
Boiling Point 64 °C[1]66 °C[2][3][4]The nearly identical boiling points allow for similar reaction temperature control under reflux conditions.
Melting Point -113 °C[1]-108.4 °C[2]Both are suitable for low-temperature reactions.
Density 0.852 g/mL at 25 °C[1]0.889 g/mL at 20 °C[2]Minor difference; both are less dense than water.
Dielectric Constant ~7.27.6Both are moderately polar, capable of dissolving a range of organic substrates and organometallic species.
Coordinating Ability Bidentate (Chelating)[5]MonodentateCRITICAL DIFFERENCE: DME can chelate metal cations, leading to more stable and defined coordination complexes, which can alter reagent reactivity and stability.[5]
Water Solubility Soluble[1][6]MiscibleTHF's high miscibility can complicate aqueous work-ups, often requiring salting out or use of an additional extraction solvent. DME's solubility, while high, may offer slight advantages in phase separation.
Peroxide Formation Less ProneHighly Prone[7]CRITICAL SAFETY CONCERN: THF readily forms explosive peroxides on exposure to air and light, requiring stabilizers and careful management. DME is significantly more resistant to peroxide formation, offering a major safety advantage.[5][7]

Section 2: The Decisive Factor - A Tale of Two Coordination Modes

The primary function of an ethereal solvent in organometallic chemistry is to solvate and stabilize the highly reactive metal center of the reagent (e.g., the magnesium in a Grignard reagent or the lithium in an organolithium compound).[8] It is here that the most significant difference between DME and THF becomes apparent.

  • THF as a Monodentate Ligand: As a cyclic ether, THF possesses one oxygen atom with lone pairs available for coordination. It acts as a simple Lewis base, with multiple individual THF molecules coordinating to the metal center.[9]

  • DME as a Bidentate (Chelating) Ligand: DME's flexible acyclic structure contains two ether oxygen atoms separated by an ethylene bridge. This allows it to wrap around and coordinate to a single metal cation using both oxygen atoms simultaneously, a phenomenon known as chelation.[5] This chelate effect results in a thermodynamically more stable metal complex compared to coordination with two separate monodentate ligands.

This fundamental difference in coordination can have a cascade of effects, influencing the aggregation state of organometallic reagents, their solubility, and their ultimate reactivity. The enhanced stability offered by DME's chelation can be particularly beneficial in reactions involving sensitive intermediates.[5]

G cluster_0 THF Coordination (Monodentate) cluster_1 DME Coordination (Bidentate/Chelating) M1 M+ THF1 O M1->THF1 THF2 O M1->THF2 THF3 O M1->THF3 THF4 O M1->THF4 M2 M+ DME1_O1 O M2->DME1_O1 DME1_O2 O M2->DME1_O2 DME2_O1 O M2->DME2_O1 DME2_O2 O M2->DME2_O2 DME1_O1->DME1_O2 DME2_O1->DME2_O2

Caption: Coordination of a metal cation (M+) by THF vs. DME.

Section 3: Performance in Key Organometallic Reactions

Theoretical advantages must be validated by practical performance. This section examines the utility of DME and THF in several classes of foundational organometallic reactions.

Grignard Reactions

Grignard reactions are a cornerstone of C-C bond formation, and the choice of an ethereal solvent is critical for the formation and stability of the organomagnesium reagent.[7]

  • Traditional Choice: THF is a conventional and widely used solvent for Grignard reactions.[7][10] Its strong Lewis basicity effectively solvates the magnesium center, facilitating reagent formation.[11]

  • The DME Advantage: DME's higher boiling point can be beneficial for the formation of Grignard reagents from less reactive organic halides, such as aryl chlorides, by allowing for higher reaction temperatures.[3][4] Furthermore, its chelating ability can influence the complex mixture of species present in a Grignard solution (described by the Schlenk Equilibrium), potentially leading to more defined and reactive species.[5][10]

While direct, extensive quantitative comparisons are not always available in the literature, studies on other greener ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) have shown that they can provide yields comparable to or even exceeding those obtained in THF for certain substrates, demonstrating that alternatives can offer substantial improvements.[7]

Grignard ReagentSolventYield (%)
Benzylmagnesium chlorideTHF85
Benzylmagnesium chloride2-MeTHF99
o-Chlorobenzylmagnesium chlorideTHF20
o-Chlorobenzylmagnesium chloride2-MeTHF86
(Data from a comparative study of 2-MeTHF and THF, illustrating the potential for alternative ethers to outperform the standard).[7]
Organolithium Reactions

For lithiation and subsequent reactions of organolithium reagents, solvent choice is paramount.

  • THF as the Standard: THF is a common solvent for stabilizing organolithium reagents and preventing their aggregation.[12]

  • DME as a Superior Alternative: In many cases, DME is recommended as a better solvent than THF for lithiation reactions.[12] Its superior coordinating ability can enhance the solubility of organolithium intermediates, which is particularly crucial when working with complex or polyaromatic substrates that may have limited solubility in THF.[12] This improved solubility can lead to higher effective concentrations of the reagent and, consequently, improved reaction yields and rates.

Palladium-Catalyzed Cross-Coupling Reactions

In modern synthesis, solvents play a critical role in palladium-catalyzed reactions like the Suzuki and Stille couplings by influencing catalyst stability, solubility of reactants, and reaction kinetics.[13]

  • Suzuki-Miyaura Coupling: THF is a very common solvent for Suzuki reactions.[7][13] However, the reaction's outcome is highly sensitive to conditions. While direct data comparing DME and THF is limited, protocols have been developed to systematically evaluate solvent performance, suggesting that no single solvent is universally optimal.[14] The choice can affect yield and reaction rates, and DME remains a viable alternative to investigate, especially when solubility or temperature is a concern.[13]

  • Stille Coupling: In Stille reactions, ethereal solvents like DME and THF are often employed. However, their performance can be highly substrate-dependent. For instance, in one study on the Stille reaction of aryl mesylates, both DME and 1,4-dioxane provided very low yields, while alcoholic solvents were found to be superior for that specific transformation.[15] This highlights the importance of empirical solvent screening for optimizing new cross-coupling reactions.

Section 4: A Comparative Experimental Workflow

To provide a practical framework for evaluation, the following protocol outlines a direct comparison of DME and THF for the synthesis of a tertiary alcohol via a Grignard reaction.

Objective

To quantitatively compare the performance of this compound (DME) and Tetrahydrofuran (THF) as solvents in the synthesis of 1,1-diphenylethanol from bromobenzene and methyl acetate.

Experimental Workflow Diagram

G A1 Flask 1: Mg turnings in dry DME A2 Flask 2: Mg turnings in dry THF B1 Dropwise addition of Bromobenzene solution (in respective solvent) C1 Reflux to form Phenylmagnesium Bromide (Monitor completion) B1->C1 D1 Cool to 0°C C1->D1 E1 Dropwise addition of Methyl Acetate solution (in respective solvent) D1->E1 F1 Warm to RT, Stir E1->F1 G1 Aqueous Quench (sat. NH4Cl) F1->G1 H1 Work-up & Extraction G1->H1 I1 Purification (e.g., Column Chromatography) H1->I1 J1 Characterization & Yield Calculation (Compare DME vs. THF) I1->J1

Caption: Workflow for the comparative Grignard reaction study.

Detailed Step-by-Step Methodology
  • Preparation: Set up two identical, flame-dried, three-necked flasks equipped with reflux condensers, dropping funnels, and magnetic stir bars under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To each flask, add magnesium turnings (2.43 g, 100 mmol) and a small crystal of iodine (as an initiator).

  • Solvent Addition: To Flask 1, add 50 mL of anhydrous DME. To Flask 2, add 50 mL of anhydrous THF.

  • Grignard Formation: Prepare solutions of bromobenzene (10.5 mL, 100 mmol) in 40 mL of anhydrous DME and anhydrous THF, respectively. Add these solutions to the corresponding dropping funnels. Add a small portion of the bromobenzene solution to each flask to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool both reaction mixtures to 0 °C in an ice bath. Prepare solutions of methyl acetate (3.55 mL, 45 mmol) in 20 mL of anhydrous DME and anhydrous THF. Add these solutions dropwise and simultaneously to their respective reaction flasks.

  • Quenching and Work-up: After the addition is complete, allow the mixtures to warm to room temperature and stir for 1 hour. Cool the mixtures to 0 °C and slowly quench by the dropwise addition of 100 mL of saturated aqueous NH₄Cl.

  • Extraction: Transfer each mixture to a separatory funnel. For the THF reaction, it may be necessary to add diethyl ether or ethyl acetate to achieve efficient phase separation. Extract the aqueous layer with the chosen organic solvent (2 x 50 mL). Combine the organic layers for each experiment.

  • Isolation and Analysis: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. Determine the isolated yield of 1,1-diphenylethanol for each reaction and compare the results.

Section 5: Conclusion - Making an Informed Solvent Choice

The selection between this compound and Tetrahydrofuran is not merely a choice between two solvents, but a strategic decision based on a trade-off between established convention, reaction-specific performance, and operational safety.

  • Tetrahydrofuran (THF) remains a highly effective and well-understood solvent for a multitude of organometallic reactions. Its primary and most significant drawback is the high risk of forming explosive peroxides, which necessitates rigorous safety protocols, the use of inhibitors, and careful tracking of container age.[7]

  • This compound (DME) presents a compelling and often superior alternative. Its key advantages are:

    • Enhanced Safety: DME is significantly less prone to forming dangerous peroxides, making it an inherently safer choice for routine use.[5]

    • Unique Reactivity: Its ability to act as a bidentate, chelating ligand can lead to more stable organometallic complexes, which can positively influence reaction outcomes, particularly in cases involving sensitive intermediates or requiring enhanced reagent solubility.[5]

    • Versatility: With a similar boiling point to THF, it can often serve as a "drop-in" replacement in existing protocols while offering a better safety profile.

For researchers, scientists, and drug development professionals, the evidence suggests that while THF is a reliable tool, This compound should be strongly considered not just as an alternative, but as a first-choice solvent for many new and existing organometallic applications. Its superior safety profile, combined with the potential for improved performance stemming from its unique chelating ability, aligns perfectly with the principles of modern, safer, and more efficient chemical synthesis.

References

A Comparative Guide to Kinetic Studies of 1,1-Dimethoxyethane Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of methodologies for studying the kinetics of 1,1-dimethoxyethane hydrolysis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to offer a comparative framework, grounding experimental choices in mechanistic understanding and analytical rigor. We will explore the core principles of the reaction, compare various analytical techniques for monitoring its progress, and provide actionable, validated protocols.

Introduction: The Significance of Acetal Hydrolysis

This compound, a simple acetal, serves as an excellent model compound for studying the kinetics of acetal hydrolysis. This reaction is of fundamental importance across various fields of chemistry. In synthetic organic chemistry, acetals are common protecting groups for aldehydes and ketones, and understanding the kinetics of their cleavage is crucial for optimizing deprotection steps. Furthermore, in medicinal chemistry and drug delivery, the acid-labile nature of the acetal linkage is exploited in the design of prodrugs, where cleavage in the acidic environment of a target cell or organelle can activate a therapeutic agent.[1]

This guide will provide an in-depth comparison of common experimental approaches to determine the kinetic parameters of this reaction, enabling researchers to select the most appropriate method for their specific objectives and available instrumentation.

Reaction Mechanism and Rate Law

The hydrolysis of this compound is an acid-catalyzed reaction that proceeds in the presence of water to yield acetaldehyde and two molecules of methanol.[1]

Overall Reaction: C₄H₁₀O₂(l) + H₂O(l) ⇌ C₂H₄O(l) + 2CH₃OH(l)[1]

The reaction mechanism is a multi-step process that is initiated by the protonation of one of the methoxy groups by an acid catalyst (e.g., H₃O⁺), which converts it into a good leaving group (methanol). The departure of methanol results in a resonance-stabilized carbocation intermediate. This intermediate is then attacked by a water molecule, a nucleophile. Subsequent deprotonation forms a hemiacetal. The process repeats with the protonation of the second methoxy group, elimination of a second methanol molecule, and final deprotonation to yield the final product, acetaldehyde.[1][2] The formation of the carbocation intermediate is generally considered the rate-determining step.[3]

G cluster_main Acid-Catalyzed Hydrolysis of this compound Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H₃O⁺ - H₂O Carbocation Carbocation Intermediate (Resonance Stabilized) ProtonatedAcetal->Carbocation - CH₃OH Hemiacetal_p Protonated Hemiacetal Carbocation->Hemiacetal_p + H₂O Hemiacetal Hemiacetal Hemiacetal_p->Hemiacetal - H₃O⁺ + H₂O ProtonatedHemiacetal Protonated Hemiacetal (2nd O) Hemiacetal->ProtonatedHemiacetal + H₃O⁺ - H₂O ProtonatedAldehyde Protonated Aldehyde ProtonatedHemiacetal->ProtonatedAldehyde - CH₃OH Aldehyde Acetaldehyde ProtonatedAldehyde->Aldehyde - H₃O⁺ + H₂O

Caption: Mechanism of the acid-catalyzed hydrolysis of this compound.

For this reaction, the rate law is typically expressed as: Rate = k[this compound]m[H⁺]n

Because water is the solvent, its concentration is large and remains essentially constant throughout the reaction, so it is considered zeroth order and omitted from the rate law.[4][5][6] In many experimental setups, the acid catalyst concentration is also held constant and is much higher than the substrate concentration. Under these conditions, the reaction follows pseudo-first-order kinetics with respect to this compound.[5]

Rate = kobs[this compound] where kobs = k[H⁺]n

Comparative Analysis of Kinetic Monitoring Techniques

The choice of analytical technique is critical for obtaining reliable kinetic data. The ideal method should be sensitive, specific, and capable of monitoring the concentration changes of at least one reactant or product over time without interfering with the reaction. Below is a comparison of common methodologies.

Technique Principle Advantages Disadvantages Typical Time Resolution
UV-Vis Spectroscopy Measures the change in absorbance of a chromophoric species (e.g., product acetaldehyde) over time.Simple, widely available, allows for continuous monitoring, cost-effective.Requires a unique chromophore, potential for spectral overlap and interference.Seconds to minutes.
NMR Spectroscopy Tracks the change in signal intensity of specific nuclei (e.g., ¹H) for reactants or products.Provides detailed structural information, can identify intermediates, non-invasive.[7]Lower sensitivity, higher equipment cost, slower acquisition for quantitative data.Seconds to minutes (standard); sub-second with ultrafast techniques.[7]
Gas Chromatography (GC) Separates and quantifies volatile components from aliquots taken at specific time points.[8]High sensitivity and selectivity, quantifies multiple components simultaneously.Discontinuous (requires sampling and quenching), potential for analyte loss during workup.Minutes per sample.
Reaction Calorimetry Monitors the rate of heat released or absorbed during the reaction, which is proportional to the reaction rate.[1]Provides simultaneous kinetic and thermodynamic (enthalpy) data.[1][9]Requires specialized equipment, complex data analysis, sensitive to environmental heat fluctuations.Seconds to minutes.

Experimental Protocols

The following protocols are designed as self-validating systems. Each includes steps for establishing baseline, initiation, and data acquisition, ensuring reproducibility and accuracy.

Protocol 1: UV-Vis Spectrophotometry

This method leverages the UV absorbance of the acetaldehyde product.

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) to ensure miscibility.

    • Prepare the reaction medium, which is an acidic aqueous solution (e.g., 0.1 M HCl). Maintain all solutions at a constant temperature using a water bath.

    • Determine the λmax of acetaldehyde under the reaction conditions.

  • Baseline Measurement:

    • Place a cuvette containing only the acidic aqueous solution in the temperature-controlled cell holder of the spectrophotometer. Zero the instrument at the determined λmax.

  • Reaction Initiation & Data Acquisition:

    • Inject a small, known volume of the this compound stock solution into the cuvette. The volume should be small enough not to significantly alter the total volume or acid concentration.

    • Immediately start recording the absorbance at λmax as a function of time. Continue data collection for at least three half-lives.

  • Data Analysis:

    • Convert absorbance values to acetaldehyde concentration using a previously established calibration curve (Beer's Law).

    • Plot the natural logarithm of the concentration of the reactant (calculated from the product concentration) versus time. For a pseudo-first-order reaction, this plot should be linear with a slope of -kobs.

Protocol 2: ¹H NMR Spectroscopy

This method directly monitors the disappearance of the reactant and the appearance of products.

  • Preparation:

    • Prepare a solution of the acid catalyst (e.g., DCl in D₂O) directly in an NMR tube. Include a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP) that does not react or overlap with reactant/product signals.

    • Place the NMR tube in the spectrometer and allow it to thermally equilibrate. Acquire a spectrum to serve as a time-zero reference.

  • Reaction Initiation & Data Acquisition:

    • Inject a known quantity of this compound into the NMR tube and mix quickly.

    • Immediately begin acquiring ¹H NMR spectra at fixed time intervals. The delay between scans should be sufficient to allow for nuclear relaxation.

  • Data Analysis:

    • Integrate the signals corresponding to this compound (e.g., the methoxy protons) and the internal standard in each spectrum.

    • Calculate the concentration of this compound at each time point by comparing its integral to that of the internal standard.

    • Plot the natural logarithm of the this compound concentration versus time to determine kobs.

G cluster_workflow General Kinetic Experiment Workflow A Prepare Reactant & Catalyst Solutions B Equilibrate at Constant Temperature A->B C Initiate Reaction (t=0) B->C D Monitor Concentration vs. Time C->D E Plot Data (e.g., ln[A] vs. time) D->E F Determine Rate Constant (k_obs) from Slope E->F

Caption: A generalized workflow for conducting a chemical kinetics experiment.

Conclusion and Recommendations

The selection of a method for studying the kinetics of this compound hydrolysis depends on the specific goals of the study and the resources available.

  • For routine rate measurements and teaching laboratories, UV-Vis spectrophotometry offers the best balance of simplicity, cost, and performance, provided the absorbance of the product can be isolated.

  • For detailed mechanistic investigations, where the identification of transient intermediates like the hemiacetal is desired, NMR spectroscopy is the superior choice.[7] Modern ultrafast NMR techniques are particularly powerful for these applications.

  • When dealing with complex mixtures or when spectroscopic methods are not viable, Gas Chromatography provides excellent separation and quantification capabilities, though it is more labor-intensive due to its discontinuous nature.

  • For studies requiring both kinetic and thermodynamic data, reaction calorimetry is the most comprehensive technique, though it demands specialized instrumentation.

Ultimately, a multi-faceted approach, potentially combining two different techniques, can provide the most robust and validated kinetic data. By understanding the principles and limitations of each method, researchers can confidently design experiments that yield accurate and meaningful insights into the dynamics of acetal hydrolysis.

References

A Senior Application Scientist's Guide to Ethereal Solvents: Benchmarking 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, the judicious selection of a solvent is a paramount decision, profoundly influencing reaction kinetics, product purity, safety, and overall process sustainability. For researchers, scientists, and drug development professionals, ethereal solvents are indispensable for their ability to solubilize a wide range of substrates and stabilize reactive intermediates. While mainstays like Tetrahydrofuran (THF) are ubiquitous, a nuanced understanding of the available alternatives can unlock significant process advantages. This guide provides an in-depth technical comparison of 1,1-Dimethoxyethane (DME) against other prevalent ethereal solvents: THF, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and 1,4-Dioxane. Our analysis is grounded in physicochemical data, performance in critical chemical transformations, and a holistic view of safety and environmental impact.

Physicochemical Properties: A Foundation for Solvent Selection

The utility of a solvent is fundamentally dictated by its physical and chemical properties. These parameters determine its operational temperature range, its interaction with solutes, and its behavior during workup and purification. This compound, an acyclic diether, presents a unique profile when compared to its cyclic counterparts.

Table 1: Comparative Physicochemical Properties of Ethereal Solvents

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)1,4-Dioxane
CAS Number 534-15-6[1]109-99-9[2]96-47-9[3]5614-37-9123-91-1[4]
Molecular Weight ( g/mol ) 90.12[1]72.11[2]86.13[3]100.16[5]88.11[4]
Boiling Point (°C) 64[1][6]65-67[2]78-80[3][7]106[5][8]100-102[4]
Melting Point (°C) -113[1][6]-108[2]-136[7]-140[5][8]10-12[4]
Density (g/mL at 25°C) 0.852[1][6]0.899[2]0.86[3][7]0.86[5]1.034[4]
Water Solubility Soluble[1][9]Miscible[2][10]15 g/100 mL (25°C)[7]0.3 g/100 g (CPME in Water)[8]Miscible[4][11]
Dielectric Constant 3.49 (20°C)[3]7.52 (22°C)[10]6.97[7]~4.82.2

Key Insights from Physicochemical Data:

  • Operational Temperature Range: this compound's boiling point is comparable to that of THF, making it a suitable alternative in reactions where similar temperatures are required.[1][2] In contrast, 2-MeTHF and CPME offer higher boiling points, which can be advantageous for accelerating sluggish reactions.[7][8] The wide liquid range of solvents like 2-MeTHF and CPME, owing to their very low melting points, also makes them ideal for low-temperature chemistry.[7][8]

  • Polarity and Solvating Ability: As a diether, this compound possesses two oxygen atoms that can act as Lewis bases, enabling it to effectively solvate metal cations.[12] This chelating ability is a key advantage in many organometallic reactions.[11] While its dielectric constant is lower than that of THF, it is still considered a moderately polar aprotic solvent capable of dissolving a broad spectrum of compounds.[3][10][13]

  • Aqueous Workup: The high water miscibility of this compound, similar to THF and 1,4-dioxane, can complicate product extraction during aqueous workups.[1][2][11] In this regard, 2-MeTHF and particularly the hydrophobic CPME offer significant advantages, facilitating cleaner phase separations and potentially reducing the volume of extraction solvents required.[7][8] CPME's ability to form an azeotrope with water further simplifies its removal.[14]

Performance in Key Chemical Transformations

The theoretical advantages of a solvent are only realized through its performance in practical applications. We will now benchmark this compound and its counterparts in two fundamental and widely utilized reaction classes: Grignard reactions and Suzuki-Miyaura cross-coupling.

Grignard Reactions

The formation and reactivity of Grignard reagents are critically dependent on the coordinating ability of the ethereal solvent, which stabilizes the highly reactive organomagnesium species.

Causality of Solvent Choice: The solvent's Lewis basicity is crucial for solvating the magnesium center, preventing reagent aggregation and precipitation, and enhancing its nucleophilicity. While diethyl ether and THF are the conventional choices, the bidentate nature of this compound allows for strong chelation to the magnesium, which can influence the Schlenk equilibrium and the overall reactivity.[11] This can be particularly beneficial for the formation of Grignard reagents from less reactive organic halides, where a higher reaction temperature, facilitated by a higher-boiling solvent, may be necessary.[2]

Comparative Experimental Data:

In a representative reaction of benzylmagnesium chloride with benzaldehyde, this compound has been shown to provide a product yield of 85%, which is comparable to the 86% yield obtained in THF.[2] Greener solvent alternatives such as 2-MeTHF and CPME demonstrated slightly superior performance in this specific instance, with yields of 91% and 88% respectively.[2] This suggests that while this compound is a viable alternative to THF, other greener ethers may offer further advantages in certain Grignard reactions.

Grignard_Workflow cluster_prep Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification reagents Mg turnings + R-X in dry ethereal solvent grignard Grignard Reagent (R-MgX) reagents->grignard Initiation intermediate Alkoxide Intermediate grignard->intermediate electrophile Electrophile (e.g., Aldehyde) electrophile->intermediate quench Aqueous Quench (e.g., sat. NH4Cl) intermediate->quench extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Final Product (Alcohol) purification->product

Caption: Workflow for a typical Grignard reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for forming C-C bonds. The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and in influencing the stability and reactivity of the catalytic intermediates.

Causality of Solvent Choice: This reaction often employs a mixture of an organic solvent and water to dissolve both the organic substrates and the inorganic base.[2] The polarity of the organic solvent can affect the rate-determining step and the overall efficiency of the catalytic cycle.[15] Ethereal solvents like 1,4-dioxane and THF are frequently used.[7]

Comparative Performance: The Suzuki-Miyaura reaction is generally tolerant of a wide range of solvents, and in many cases, the choice of solvent may have a less pronounced effect on the yield compared to other reaction parameters like the catalyst, ligand, and base.[2][15] However, the use of this compound has been reported in Suzuki-Miyaura double cross-coupling reactions. While direct, side-by-side comparative studies with other ethers are not extensively documented in the literature, its ability to function effectively in this transformation underscores its utility as a polar aprotic solvent for cross-coupling chemistry.[16] The provided experimental protocol can serve as a template for conducting such a comparative study.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Environmental Profile: A Green Chemistry Perspective

In contemporary chemical development, a solvent's performance cannot be decoupled from its safety and environmental footprint. The principles of green chemistry advocate for the use of safer, more sustainable solvents.

Table 2: Comparative Safety and Environmental Profile

ParameterThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)1,4-Dioxane
Peroxide Formation Can form peroxides[17]High tendency[2]Less prone than THF[18]Highly resistant[18]Can form peroxides
Toxicity Mildly toxic by ingestion and inhalation; skin and eye irritant[17][19]Suspected carcinogen[7]Oral toxicity studied[18]Oral toxicity studied[18]Probable human carcinogen[4]
Flammability Highly flammable[19][20]Highly flammable[2]Highly flammable[3]FlammableFlammable[4]
"Green" Credentials Can be derived from renewable resources[21]Petroleum-derivedBio-based alternative to THF[18]"Green" solvent, hydrophobic[14]Petroleum-derived, significant health concerns[4][11]

Key Considerations:

  • Peroxide Formation: A significant hazard associated with many ethers is their propensity to form explosive peroxides upon exposure to air and light.[11] While this compound can form peroxides, it is generally considered less prone to do so than THF.[11][17] CPME is noted for its exceptional resistance to peroxide formation, enhancing its safety profile for storage and handling.[18]

  • Toxicity and Carcinogenicity: 1,4-Dioxane is listed as a probable human carcinogen, and THF is a suspected carcinogen, making them less desirable from a long-term health and safety perspective.[4][7] While this compound is a skin and eye irritant and is flammable, it is not classified as a Hazardous Air Pollutant (HAP) by the US EPA.[19][21]

  • Sustainability: 2-MeTHF and CPME are often touted as "greener" alternatives to traditional ethereal solvents.[18] 2-MeTHF can be derived from renewable feedstocks like furfural.[12] The favorable environmental profile of CPME, combined with its high boiling point and hydrophobicity, makes it an attractive eco-friendly option.[14] this compound can also be synthesized from methanol, which can be sourced from biomass, offering a potential route to a more sustainable process.[21]

Experimental Protocols for Comparative Analysis

To provide a tangible framework for benchmarking these solvents, the following detailed experimental protocols for a Grignard reaction and a Suzuki-Miyaura cross-coupling are provided. These protocols are designed to be self-validating systems, allowing for a direct and objective comparison of solvent performance under identical conditions.

Protocol 1: Comparative Grignard Reaction

Objective: To compare the performance of this compound, THF, 2-MeTHF, and CPME in the synthesis of a tertiary alcohol via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Bromobenzene

  • Acetophenone

  • Anhydrous this compound, THF, 2-MeTHF, and CPME

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard, oven-dried laboratory glassware

Procedure:

  • Grignard Reagent Formation: To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In a separate, dry flask, prepare a solution of bromobenzene (1.0 equivalent) in the respective anhydrous solvent (e.g., 5 mL per 10 mmol of bromobenzene). Add a small portion of the bromobenzene solution to the magnesium suspension. If the reaction does not initiate (indicated by color change and gentle reflux), gently warm the flask. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes until most of the magnesium is consumed.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Prepare a solution of acetophenone (0.95 equivalents) in the same anhydrous solvent. Add the acetophenone solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether; note that for water-miscible solvents like this compound and THF, a larger volume of extraction solvent may be necessary). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and the formation of any byproducts (such as the Wurtz coupling product, biphenyl). Purify the product by column chromatography on silica gel. Calculate the isolated yield for each solvent.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the performance of this compound, THF, 2-MeTHF, CPME, and 1,4-dioxane as a solvent in the Suzuki-Miyaura cross-coupling of 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound, THF, 2-MeTHF, CPME, and 1,4-dioxane (and water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent Addition: Add the respective organic solvent (4 mL) and water (1 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the crude product (4-methyl-1,1'-biphenyl) by ¹H NMR using an internal standard or by GC analysis. If necessary, purify the product by column chromatography.

Conclusion and Recommendations

This compound presents itself as a competent and versatile ethereal solvent, offering a valuable alternative to the more conventional THF, particularly in organometallic chemistry where its bidentate chelating ability can be advantageous.[2][11] Its performance in Grignard reactions is comparable to THF, and it is a viable solvent for palladium-catalyzed cross-coupling reactions.[2][16]

However, for processes where ease of workup, reduced solvent waste, and enhanced safety are primary drivers, solvents like 2-MeTHF and especially CPME are compelling choices due to their limited water miscibility and lower tendency to form peroxides.[7][8][18] The choice of solvent is ultimately a multi-parameter optimization problem. For the discerning scientist, a deep understanding of the properties and performance characteristics of each of these ethereal solvents is essential for developing robust, efficient, and sustainable chemical processes. This guide serves as a foundational resource for making such informed decisions.

References

Safety Operating Guide

Navigating the Disposal of 1,1-Dimethoxyethane: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the sanctity of the laboratory is paramount. This extends beyond groundbreaking discoveries to the meticulous management of the chemical tools of our trade. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 1,1-Dimethoxyethane, a common reagent whose seemingly benign nature belies significant hazards if mishandled. Our focus is not just on procedural compliance, but on fostering a deep-seated culture of safety and environmental stewardship.

Immediate Safety & Hazard Analysis: Beyond the Label

This compound is a highly flammable liquid and vapor, a fact that dictates every aspect of its handling and disposal.[1][2][3] Its vapor can travel considerable distances to an ignition source and flash back, making vigilant control of the laboratory environment non-negotiable.[2] Furthermore, as an ether, it presents a significant, often underestimated, risk of forming explosive peroxides upon prolonged exposure to air and light.[4][5][6] This dual threat of flammability and peroxide formation necessitates a rigorous and proactive approach to its management from the moment it enters the laboratory until its final, safe disposal.

Before proceeding with any disposal protocol, a thorough risk assessment is critical. This begins with a clear understanding of the immediate hazards associated with this compound.

HazardCritical ConsiderationsRegulatory Classification
Flammability Flash Point: -17 °C (1 °F).[7] Vapors are heavier than air and may form explosive mixtures with air.[4][5]Flammable Liquid (Category 2)[4]
Peroxide Formation Can form explosive peroxides upon exposure to air and light.[5][6] This risk increases with storage time and concentration.[8]Peroxide-Forming Chemical[6][9]
Health Hazards Harmful if inhaled.[3][10] Can cause irritation to the skin and eyes.[2]Acute Toxicity, Inhalation (Category 4)[10]
Chemical Incompatibility Reacts violently with strong oxidizing agents and strong acids.[2][5][7]

Step-by-Step Disposal Protocol

The disposal of this compound is not merely a suggestion but a regulatory mandate. It must be treated as hazardous waste.[2] The following protocol outlines the necessary steps for its safe and compliant disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber).[11]

  • Body Protection: A flame-retardant lab coat or antistatic protective clothing.[1][10]

Waste Collection & Containerization

Proper containment is the cornerstone of safe chemical waste disposal.

  • Designated Waste Container: Use a dedicated, properly labeled container for this compound waste.[1][2] This container should be made of a material compatible with flammable liquids.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste: this compound" and the appropriate hazard symbols (e.g., flammability).[2]

  • Segregation: Crucially, do not mix this compound waste with other chemical waste streams, particularly those containing incompatible substances like strong acids or oxidizing agents.[2][4]

Temporary Storage in the Laboratory

Proper storage of the waste container prior to its removal is a critical safety measure.

  • Location: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.[1][2]

  • Ignition Sources: Ensure the storage area is free from all sources of ignition, including heat, sparks, and open flames.[1][2][3]

  • Grounding: All containers and transfer equipment should be grounded and bonded to prevent the buildup of static electricity.[1][3][4]

Professional Disposal

The final step in the disposal process must be handled by trained professionals.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][2]

  • Documentation: Provide a complete and accurate description of the waste, including its chemical name and quantity.

Disposal_Workflow cluster_Lab_Operations In-Laboratory Procedures cluster_Professional_Disposal Professional Disposal Wear_PPE Step 1: Wear Appropriate PPE Collect_Waste Step 2: Collect in Labeled, Segregated Container Wear_PPE->Collect_Waste Handle Chemical Store_Safely Step 3: Store in Cool, Ventilated Area Away from Ignition Sources Collect_Waste->Store_Safely Seal Container Contact_EHS Step 4: Contact EHS or Licensed Contractor Store_Safely->Contact_EHS Ready for Disposal Arrange_Pickup Arrange for Waste Pickup Contact_EHS->Arrange_Pickup Provide Waste Information Final_Disposal Final Disposal via Approved Methods (e.g., Incineration) Arrange_Pickup->Final_Disposal Transfer to Personnel

Caption: Workflow for the safe collection and disposal of this compound waste.

Emergency Procedures: Spill & Exposure Management

In the event of an accidental release or exposure, a swift and informed response is critical to mitigating harm.

Spill Response
  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[2]

  • Containment: Cover drains to prevent the chemical from entering waterways.[4]

  • Absorption: Use an inert, non-combustible absorbent material such as dry lime, sand, or soda ash to contain the spill.[2] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][5]

  • Decontamination: Thoroughly clean the spill area.

Spill_Response_Plan Spill_Occurs Spill of this compound Evacuate Evacuate Area & Increase Ventilation Spill_Occurs->Evacuate Ignition_Sources Remove Ignition Sources Spill_Occurs->Ignition_Sources Contain Contain Spill & Cover Drains Evacuate->Contain Ignition_Sources->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste with Non-Sparking Tools Absorb->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Immediate action plan for a this compound spill.

Personnel Exposure
  • Inhalation: Move the affected individual to fresh air immediately.[3] Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water.[2][4]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, have them drink water (two glasses at most).[4] Seek immediate medical attention.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals in today's advanced laboratories, the meticulous and safe handling of chemical reagents is not just a matter of compliance, but a cornerstone of scientific integrity and personal safety. 1,1-Dimethoxyethane, also known as dimethyl acetal, is a valuable solvent and reagent, but its hazardous properties demand a comprehensive understanding and disciplined approach to its use. This guide provides essential, in-depth procedural guidance on the selection and use of personal protective equipment (PPE) for this compound, moving beyond a simple checklist to explain the causality behind each critical safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Core Hazards of this compound

Effective protection begins with a thorough understanding of the risks. This compound presents a triad of significant hazards: high flammability, the potential for explosive peroxide formation, and health risks through exposure.

  • High Flammability : this compound is a highly flammable liquid and vapor, with a low flash point.[1][2] Its vapors can travel a considerable distance to an ignition source and flash back.[3] All work must be conducted away from open flames, sparks, and hot surfaces.[1][2][3][4] Electrical equipment must be explosion-proof, and containers must be grounded and bonded during transfer to prevent static discharge.[1][2][4]

  • Peroxide Formation : Like many ethers, this compound can form unstable and potentially explosive peroxides upon exposure to air and light over time.[5][6] This process, known as autoxidation, is accelerated by light, heat, and the presence of impurities.[6] These peroxides are sensitive to heat, friction, and mechanical shock, and the hazard is significantly amplified when the solvent is distilled or evaporated, as this concentrates the peroxides.[6] For this reason, this compound is classified as a chemical that forms explosive levels of peroxides upon concentration.[7]

  • Health Hazards : The primary routes of exposure are inhalation and direct contact. Inhaling the vapor can be harmful, and contact can cause irritation to the skin and eyes.[3][8] While no official occupational exposure limits have been established by OSHA, this does not imply the substance is harmless, and safe work practices should always be followed.[3]

A Multi-Layered Approach to Personal Protective Equipment (PPE)

A robust PPE strategy for this compound is non-negotiable. The following recommendations are based on a comprehensive risk assessment for standard laboratory operations.

Protection Type Required PPE Rationale and Key Considerations
Eye & Face Protection Chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.Protects against splashes of this compound which can cause eye irritation.[3] Standard safety glasses do not provide adequate protection from splashes.
Hand Protection Solvent-resistant gloves (e.g., Butyl rubber, Viton®, or appropriate laminate gloves).Prevents skin contact, which can cause irritation.[3] Glove material must be chosen based on permeation and degradation data. Always consult the glove manufacturer's selection guide for specific breakthrough times.
Body Protection Flame-retardant, antistatic protective clothing or a lab coat. A chemically resistant apron may be required for larger quantities.Provides a barrier against incidental splashes and protects underlying clothing.[1] Flame-retardant properties are crucial due to the high flammability of the chemical.[1][4]
Respiratory Protection Generally not required when handled in a properly functioning chemical fume hood.If work cannot be conducted in a fume hood or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3]

Procedural Blueprint for Safe Handling and Disposal

Beyond wearing the correct PPE, the implementation of rigorous operational protocols is essential for safety.

Pre-Use and Handling Protocol
  • Work Area Preparation : Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ignition Source Elimination : Before handling, ensure that all potential ignition sources (e.g., open flames, hot plates, non-intrinsically safe equipment) are removed from the area.[3][9]

  • Grounding and Bonding : When transferring from a metal container, ensure both the source and receiving containers are properly grounded and bonded to prevent static electricity buildup.[1][2][4] Use only non-sparking tools for opening and closing containers.[2][3]

  • Container Management : Upon receipt, date the container. Date it again when it is first opened.[10] This is critical for tracking the age of the chemical and assessing the risk of peroxide formation.

Peroxide Detection and Management

Due to the risk of peroxide formation, it is imperative to test for peroxides before use, especially if the container has been open for an extended period (e.g., over 6-12 months) or if the history of the container is unknown.[6][7]

Qualitative Peroxide Test Protocol (Potassium Iodide Method):

  • Preparation : In a clean, dry test tube, add approximately 1 mL of the this compound to be tested.

  • Reagent Addition : Add 1 mL of glacial acetic acid, followed by about 100 mg of potassium iodide crystals.

  • Observation : Stopper the test tube and shake for one minute. A pale yellow to brown color indicates the presence of peroxides.[6] If a significant concentration is suspected, do not proceed with use and consult your institution's Environmental Health & Safety (EHS) office for disposal.[4]

Visual Workflow: Safe Handling and Peroxide Check

cluster_prep Preparation cluster_handle Handling & Verification cluster_disposal Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Remove Ignition Sources B->C D Ground & Bond Equipment C->D E Check Container Dates (Received & Opened) D->E F Visually Inspect for Crystals or Cloudiness E->F G Test for Peroxides F->G No visible signs I STOP! Contact EHS for Disposal F->I Signs present H Proceed with Experiment G->H < 30 ppm G->I >= 30 ppm J Collect Waste in Labeled, Sealed Container H->J K Store in Designated Hazardous Waste Area J->K L Arrange EHS Pickup K->L

Caption: Workflow for the safe handling, peroxide verification, and disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and precise action is required to mitigate risks.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[3]

  • Control Ignition Sources : Remove all sources of ignition.[3]

  • Containment : Cover drains to prevent the chemical from entering waterways.[4]

  • Absorption : Use an inert, non-combustible absorbent material such as dry lime, sand, or soda ash to absorb the spill.[3][4] Do not use combustible materials like paper towels or sawdust.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[11]

  • Decontamination : Ventilate and wash the spill area thoroughly once the cleanup is complete.[3]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Segregation : Do not mix this compound waste with other waste streams, particularly those containing incompatible chemicals like strong acids or oxidizing agents.[3][4]

  • Containerization : Collect waste in a clearly labeled, tightly sealed container suitable for flammable liquids.[4] The label should read "Hazardous Waste: this compound" and include the flammability hazard symbol.

  • Storage : Store the waste container in a designated, cool, and well-ventilated satellite accumulation area away from heat and ignition sources.[4]

  • Professional Disposal : Contact your institution's EHS office or a licensed chemical waste disposal company for pickup and proper disposal, which is typically incineration at an approved facility.[3][4]

By integrating these PPE requirements and procedural controls into your daily laboratory operations, you can confidently and safely utilize this compound in your critical research and development endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1-Dimethoxyethane
Reactant of Route 2
1,1-Dimethoxyethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.